molecular formula C14H30O B1204251 2-Tetradecanol CAS No. 4706-81-4

2-Tetradecanol

Cat. No.: B1204251
CAS No.: 4706-81-4
M. Wt: 214.39 g/mol
InChI Key: BRGJIIMZXMWMCC-UHFFFAOYSA-N
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Description

Tetradecan-2-ol is a fatty alcohol that is tetradecane substituted by a hydroxy group at position 2. It has a role as a human metabolite. It is a secondary alcohol and a fatty alcohol. It derives from a hydride of a tetradecane.
Tetradecan-2-ol belongs to the class of organic compounds known as long-chain fatty alcohols. These are fatty alcohols that have an aliphatic tail of 13 to 21 carbon atoms. Tetradecan-2-ol has been primarily detected in urine. Within the cell, tetradecan-2-ol is primarily located in the cytoplasm. Tetradecan-2-ol can be biosynthesized from tetradecane.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tetradecan-2-ol
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InChI

InChI=1S/C14H30O/c1-3-4-5-6-7-8-9-10-11-12-13-14(2)15/h14-15H,3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGJIIMZXMWMCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00871095
Record name 2-tetradecanol
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Molecular Weight

214.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4706-81-4
Record name (±)-2-Tetradecanol
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Record name 2-Tetradecanol
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Record name 2-TETRADECANOL
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Record name 2-tetradecanol
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Record name Tetradecan-2-ol
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Foundational & Exploratory

2-Tetradecanol chemical and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Tetradecanol: Chemical and Physical Properties for Researchers and Drug Development Professionals

Introduction

This compound, a long-chain fatty alcohol, is a molecule of increasing interest in various scientific fields, including materials science and drug development.[1] Its unique amphiphilic nature, possessing both hydrophobic and hydrophilic properties, underpins its potential applications.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its potential applications, and relevant experimental considerations for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various experimental and formulation settings.

Table 1: General Chemical Identifiers for this compound
IdentifierValueSource
IUPAC Name tetradecan-2-ol[1][2]
Synonyms sec-Tetradecyl alcohol, Tetradecanol-2[3][4][5]
CAS Number 4706-81-4[1][3][4]
Molecular Formula C14H30O[1][3][4]
Molecular Weight 214.39 g/mol [1][2][3][4]
InChI InChI=1S/C14H30O/c1-3-4-5-6-7-8-9-10-11-12-13-14(2)15/h14-15H,3-13H2,1-2H3[1][4]
InChI Key BRGJIIMZXMWMCC-UHFFFAOYSA-N[1][4]
SMILES CCCCCCCCCCCCC(C)O[1]
Table 2: Physical Properties of this compound
PropertyValueConditionsSource
Appearance White to off-white waxy to low-melting solidAmbient[3]
Melting Point 33-36 °C760 mmHg[3][5][6]
Boiling Point 283-285 °C760 mmHg[5][6]
170 °C14 mmHg[3]
Density 0.8315 g/cm³[3]
Flash Point >113 °CTCC[3][5]
Refractive Index 1.4444[3]
pKa 15.27 ± 0.20Predicted[3]
Table 3: Solubility and Partition Data for this compound
PropertyValueConditionsSource
Water Solubility 1.3 mg/L23°C[1]
1.686 mg/L25°C[1][6]
Solubility in Organic Solvents Sparingly soluble in chloroform, slightly soluble in methanol (with heating and sonication)[1][3]
Log P (octanol/water) 5.5pH 7, 25°C[1]
5.778Estimated[1][5][6]
Table 4: Vapor Pressure of this compound
Vapor PressureConditionsSource
0.000354 mmHg25°C[1][3]
0.0002 hPa25°C[1]
0.008 mbar38°C[1]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are based on standard analytical chemistry techniques. The following are generalized methodologies for key properties:

  • Melting Point Determination: The melting point of this compound can be determined using a standard melting point apparatus or by differential scanning calorimetry (DSC). In a typical DSC experiment, a small, weighed sample is heated at a constant rate in a controlled atmosphere. The instrument measures the heat flow to or from the sample relative to a reference. The melting point is identified as the peak of the endothermic transition in the resulting thermogram.

  • Boiling Point Determination: The boiling point at atmospheric pressure is determined by distillation. The sample is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure and the liquid turns into a vapor is recorded as the boiling point. For boiling points at reduced pressure, a vacuum pump is connected to the distillation apparatus.

  • Solubility Determination: To determine water solubility, an excess amount of this compound is added to a known volume of water. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered, and the concentration of this compound in the filtrate is determined using an appropriate analytical technique, such as gas chromatography-mass spectrometry (GC-MS). Solubility in organic solvents is determined similarly.

  • Log P (Octanol-Water Partition Coefficient) Determination: The shake-flask method is a common technique. A known amount of this compound is dissolved in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, and the phases are then separated. The concentration of this compound in both the octanol and water phases is measured, and the Log P is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Applications and Research Areas

This compound's distinct properties make it a subject of research in several areas:

  • Biomarker Discovery: this compound has been identified as a potential human metabolite, with trace amounts found in urine and blood.[1] Altered levels of this compound may be associated with certain diseases, including some types of cancer, suggesting its potential as a biomarker.[1] Further research is necessary to validate its clinical utility.[1]

  • Materials Science and Drug Delivery: The amphiphilic nature of this compound makes it a candidate for applications in materials science.[1] It is being investigated for its role in developing novel drug delivery systems, where it could form micelles to encapsulate hydrophobic drugs, potentially improving their solubility and bioavailability.[1]

  • Antimicrobial and Anti-inflammatory Activity: Some studies have indicated that this compound may possess antimicrobial activity against certain bacteria and fungi.[1] Additionally, a complex containing 1-tetradecanol has shown therapeutic potential in controlling the progression of chronic periodontal disease by inhibiting inflammatory cell infiltration and osteoclastic activity.[7] The precise mechanisms of these activities are still under investigation.[1]

Synthesis and Chemical Reactions

  • Synthesis: this compound can be synthesized through several methods, including the reduction of tetradecanal or tetradecanoic acid using reducing agents like lithium aluminum hydride or sodium borohydride.[1] Another method involves the hydroformylation of 1-dodecene followed by reduction.[1]

  • Chemical Reactions: As a secondary alcohol, this compound undergoes typical alcohol reactions:

    • Oxidation: It can be oxidized to form a ketone (2-tetradecanone) or further to carboxylic acids under stronger conditions.[1]

    • Esterification: It reacts with carboxylic acids to form esters.[1]

    • Dehydration: Under acidic conditions, it can be dehydrated to form alkenes.[1]

Visualizations

The following diagrams illustrate key concepts and workflows related to the study and application of this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis culture Bacterial Culture (e.g., S. aureus) inoculate Inoculate Media with Bacteria and this compound culture->inoculate media Prepare Growth Media media->inoculate compound Prepare this compound Stock Solutions compound->inoculate incubate Incubate at 37°C inoculate->incubate measure Measure Optical Density (OD600) at different time points incubate->measure determine Determine Minimum Inhibitory Concentration (MIC) measure->determine

Antimicrobial Activity Experimental Workflow

drug_delivery cluster_components Components cluster_process Self-Assembly in Aqueous Solution cluster_result Result drug Hydrophobic Drug encapsulation Drug Encapsulation within Micelle Core drug->encapsulation tetradecanol This compound Molecules micelle Micelle Formation (Hydrophobic tails inward, hydrophilic heads outward) tetradecanol->micelle micelle->encapsulation delivery Enhanced Drug Solubility and Delivery encapsulation->delivery

Drug Delivery Mechanism via Micelle Formation

synthesis_pathway start Tetradecanal product This compound start->product Reduction reagent Reducing Agent (e.g., NaBH4) reagent->product

Synthesis of this compound by Reduction

Safety and Handling

Under general use conditions, this compound is considered relatively safe.[3] However, it is important to avoid contact with skin and eyes as it may cause irritation.[3] Good ventilation is recommended to avoid inhalation of vapors.[3] It is also advised to avoid contact with strong oxidizing agents and acids to prevent potentially dangerous reactions.[3]

Conclusion

This compound is a long-chain fatty alcohol with well-characterized chemical and physical properties. Its amphiphilic nature is the foundation for its current and potential applications in diverse fields such as drug delivery, materials science, and as a potential biomarker. Ongoing research into its biological activities, including antimicrobial and anti-inflammatory effects, may further expand its utility in the pharmaceutical and biomedical sectors. A thorough understanding of its properties, as outlined in this guide, is essential for its effective application in research and development.

References

2-Tetradecanol (CAS 4706-81-4): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the physicochemical properties, synthesis, and emerging applications of 2-Tetradecanol, a secondary fatty alcohol with potential in various scientific domains.

Introduction

This compound, a 14-carbon secondary fatty alcohol, is a molecule of growing interest in the fields of chemical synthesis, material science, and pharmacology. Unlike its primary alcohol isomer, 1-tetradecanol (myristyl alcohol), the placement of the hydroxyl group on the second carbon atom imparts unique physicochemical properties that influence its behavior in chemical reactions and biological systems. This technical guide provides a comprehensive overview of this compound, focusing on its core properties, synthesis, and potential applications relevant to researchers and professionals in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties dictate its solubility, reactivity, and potential interactions within biological and chemical systems.

PropertyValueSource
CAS Number 4706-81-4[1][2][3]
Molecular Formula C₁₄H₃₀O[1][2][4]
Molecular Weight 214.39 g/mol [1][2]
Appearance Colorless to slightly yellow solid; White to off-white waxy to low-melting solid[4]
Melting Point 33-36 °C[1][4][5]
Boiling Point 170 °C at 14 mmHg; 283-285 °C at 760 mmHg[1][4][5]
Density 0.82 - 0.8315 g/cm³[1][4]
Solubility Soluble in organic solvents (e.g., ethanol, dimethyl sulfoxide, chloroform); Low solubility in water (1.686 mg/L at 25 °C)[1][4][5][6]
Vapor Pressure 0.000354 mmHg at 25 °C[1][4]
Flash Point > 230 °F (> 110 °C)[1][4][5]
Refractive Index 1.4444[1][4]
pKa 15.27 ± 0.20 (Predicted)[1]
logP (o/w) 5.778 (estimated)[5]

Synthesis and Purification

The synthesis of this compound is typically achieved through the reduction of the corresponding ketone, 2-tetradecanone. While specific industrial-scale synthesis details are proprietary, laboratory-scale synthesis can be accomplished via standard organic chemistry reactions.

Synthesis Workflow

A general workflow for the laboratory synthesis of this compound is outlined below. This process involves the Grignard reaction of an alkyl magnesium halide with an aldehyde, followed by hydrolysis.

G cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products & Purification Dodecyl_bromide Dodecyl bromide Grignard_Formation Grignard Reagent Formation Dodecyl_bromide->Grignard_Formation Magnesium Magnesium Turnings Magnesium->Grignard_Formation Acetaldehyde Acetaldehyde Nucleophilic_Addition Nucleophilic Addition Acetaldehyde->Nucleophilic_Addition Solvent Anhydrous Ether Solvent->Grignard_Formation Grignard_Formation->Nucleophilic_Addition Dodecylmagnesium bromide Hydrolysis Acidic Hydrolysis Nucleophilic_Addition->Hydrolysis Alkoxide Intermediate Crude_Product Crude this compound Hydrolysis->Crude_Product Purification Purification (Distillation/Chromatography) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Grignard Reaction
  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings and a small crystal of iodine in anhydrous diethyl ether. Slowly add a solution of dodecyl bromide in anhydrous diethyl ether to initiate the formation of the Grignard reagent (dodecylmagnesium bromide). The reaction is exothermic and should be controlled by the rate of addition.

  • Nucleophilic Addition: Cool the Grignard reagent in an ice bath. Add a solution of acetaldehyde in anhydrous diethyl ether dropwise to the stirred Grignard solution. Maintain the temperature below 10 °C during the addition.

  • Hydrolysis: After the addition is complete, slowly and cautiously add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the intermediate magnesium alkoxide.

  • Extraction and Isolation: Separate the ethereal layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting crude this compound can be purified by vacuum distillation or column chromatography.

Purification Techniques

The choice of purification method depends on the scale of the synthesis and the nature of the impurities.

  • Fractional Distillation: This technique is effective for separating this compound from impurities with different boiling points.[7] It is a common method for large-scale purification.

  • Crystallization: Recrystallization from a suitable solvent can be employed to obtain high-purity this compound, especially for removing structurally similar impurities.[7][8]

  • Column Chromatography: For laboratory-scale purification and isolation of highly pure samples, silica gel column chromatography is a suitable method.[8] A non-polar eluent system is typically used.

Applications in Research and Drug Development

The unique properties of this compound make it a versatile molecule with several existing and potential applications.

  • Surfactant and Emulsifier: Due to its amphiphilic nature, this compound can act as a surfactant, making it useful in the formulation of emulsions and as a lubricant or antistatic agent.[4]

  • Cosmetics and Personal Care: It is used as a softener and anti-foaming agent in various cosmetic and personal care products.[4]

  • Fuel Additive: this compound can be added to diesel fuel to improve combustion and reduce emissions.[4]

  • Diagnostic Aid: It has been used as a diagnostic tool for identifying bacterial infections in wounds.[1]

  • Drug Formulation and Delivery: As a long-chain alcohol, this compound has potential as an excipient in drug formulations, acting as a solubilizing agent or a component in controlled-release drug delivery systems. Its lipophilicity can be exploited to enhance the delivery of hydrophobic drugs.

  • Biomarker Research: this compound has been identified as a human metabolite, and its levels may be altered in certain disease states, suggesting its potential as a biomarker.[6]

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information on the specific biological activities and signaling pathways directly modulated by this compound. It is recognized as a human metabolite.[2] Further research is required to elucidate its precise roles in biological systems. As a fatty alcohol, it may be involved in lipid metabolism or membrane-related processes.

Safety and Handling

This compound is considered relatively safe for its intended uses, but standard laboratory safety precautions should be followed.[4]

  • Personal Protective Equipment: Wear safety glasses and gloves to avoid contact with skin and eyes, which may cause irritation.[4]

  • Ventilation: Use in a well-ventilated area to avoid inhalation of vapors.[4]

  • Incompatibilities: Avoid contact with strong oxidizing agents and acids to prevent dangerous reactions.[4]

  • Storage: Store in a refrigerator under an inert atmosphere.[1]

Conclusion

This compound is a secondary fatty alcohol with a well-characterized physicochemical profile and established applications in various industries. While its direct role in drug development and biological systems is still an emerging area of research, its properties as a surfactant, excipient, and potential biomarker suggest significant opportunities for further investigation. The synthesis and purification protocols outlined in this guide provide a foundation for researchers to produce and utilize this compound in their studies. Future research into the biological activity and mechanism of action of this compound is warranted to fully unlock its potential in the pharmaceutical and life sciences.

References

2-Tetradecanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Tetradecanol: Molecular Weight and Formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental physicochemical properties of this compound, with a focus on its molecular weight and chemical formula.

Core Molecular Data

This compound is a secondary fatty alcohol. Its key molecular identifiers are summarized below.

Quantitative Molecular Data
PropertyValueSource
Molecular FormulaC₁₄H₃₀O[1][2][3][4]
Molecular Weight214.39 g/mol [2][3][4]
Exact Molecular Weight214.3874 g/mol [1]
CAS Registry Number4706-81-4[1][2]

Logical Relationship of Chemical Information

The following diagram illustrates the relationship between the different identifiers for this compound.

cluster_compound This compound cluster_properties Properties cluster_identifiers Identifiers Compound This compound Formula Formula: C₁₄H₃₀O Compound->Formula has MW Molecular Weight: 214.39 g/mol Compound->MW has CAS CAS Number: 4706-81-4 Compound->CAS is identified by

Caption: Logical connections between this compound and its key properties.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Tetradecanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the melting and boiling points of 2-tetradecanol, tailored for researchers, scientists, and professionals in drug development. This document outlines key physical constants, detailed experimental protocols for their determination, and a logical workflow for physicochemical characterization.

Core Physicochemical Data

This compound is a secondary alcohol with the chemical formula C14H30O.[1] Accurate determination of its melting and boiling points is crucial for its application in various fields, including its use as a solvent, surfactant, or in the formulation of pharmaceuticals.

Data Presentation: Melting and Boiling Points

The experimentally determined melting and boiling points of this compound can vary based on the purity of the sample and the experimental conditions, particularly the pressure for boiling point measurements. The following table summarizes the reported values from various sources.

Physical PropertyValueConditions
Melting Point 33.00 to 35.00 °C@ 760.00 mm Hg
34 °CNot specified
35-36 °CLiterature value
50-52 °CNot specified
Boiling Point 170 °C@ 14 mmHg
283.00 to 285.00 °C@ 760.00 mm Hg
284 °CNot specified

Note: The significant difference in some reported melting points may be attributable to different isomeric forms or purities of the samples tested.

Experimental Protocols

The determination of melting and boiling points are fundamental techniques in chemical analysis to establish the identity and purity of a substance.[2][3]

Melting Point Determination (Capillary Method)

The capillary method is a common and straightforward technique for determining the melting point of a solid organic compound.[4]

Principle: A small, powdered sample of the substance is heated at a controlled rate. The temperature at which the substance transitions from a solid to a liquid state is recorded as the melting point.[4] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities can lead to a lower and broader melting range.[2][3]

Methodology:

  • Sample Preparation: The this compound sample must be thoroughly dried and finely powdered. A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end.[2][4] The tube is then tapped to compact the sample to a height of about 2-3 mm.[5]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube.[2] In a modern apparatus, the tube is inserted into a heating block.[4] For a Thiele tube, the capillary is attached to a thermometer.[2][5]

  • Heating and Observation: The sample is heated rapidly to a temperature about 15-20°C below the expected melting point.[5] The heating rate is then reduced to about 1-2°C per minute to allow for thermal equilibrium between the sample, the heating medium, and the thermometer.[2][5]

  • Data Recording: Two temperatures are recorded: the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is reported as the melting point.[2]

Boiling Point Determination (Micro-Reflux Method)

For determining the boiling point of small quantities of a liquid, the micro-reflux method is often employed.[6]

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[7] At this temperature, the liquid and vapor phases are in equilibrium. This temperature is measured by positioning a thermometer in the vapor phase above the boiling liquid.[6][8]

Methodology:

  • Sample Preparation: A few milliliters of this compound are placed in a small test tube or fusion tube.[9][10] A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.[10]

  • Apparatus Setup: The test tube is placed in a heating block or a beaker of heating oil on a hot plate.[6][9] A thermometer is positioned so that its bulb is above the surface of the liquid.[6]

  • Heating and Observation: The apparatus is heated, and as the temperature rises, a stream of bubbles will emerge from the capillary tube.[7] Heating is continued until a rapid and continuous stream of bubbles is observed, indicating the liquid is boiling.

  • Data Recording: The heat source is then removed. The bubbling will slow down and stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7]

Mandatory Visualization

The following diagram illustrates the logical workflow for the physicochemical characterization of a compound like this compound, from sample acquisition to final data reporting.

G cluster_0 Phase 1: Sample Preparation & Purity cluster_1 Phase 2: Physicochemical Testing cluster_2 Phase 3: Data Analysis & Reporting A Obtain this compound Sample B Purity Analysis (e.g., GC, HPLC) A->B C Purification (if necessary) B->C Impure D Perform Melting Point Determination (Capillary Method) B->D Pure F Record Temperature Ranges D->F E Perform Boiling Point Determination (Micro-Reflux Method) E->F G Compare with Literature Values F->G H Document Experimental Conditions (e.g., Pressure) F->H I Final Technical Report G->I H->I

Caption: Workflow for Physicochemical Characterization.

References

An In-depth Technical Guide to the Solubility of 2-Tetradecanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-tetradecanol in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize long-chain alcohols in their work. The guide includes a summary of available solubility data, a detailed experimental protocol for determining solubility, and a visual representation of the experimental workflow.

Introduction to this compound

This compound is a secondary fatty alcohol with the chemical formula C₁₄H₃₀O. It is a waxy, white to off-white solid at room temperature.[1] Its long carbon chain makes it a lipophilic compound, and it is generally considered to have low solubility in water but is expected to be soluble in many organic solvents.[1][2] Understanding its solubility profile is crucial for its application in various fields, including cosmetics, pharmaceuticals, and as a chemical intermediate.

Solubility Data

It is generally observed that the solubility of alcohols in water decreases as the carbon chain length increases.[3] Conversely, their solubility in non-polar organic solvents tends to increase with longer carbon chains.

Table 1: Qualitative Solubility of Tetradecanol Isomers in Various Organic Solvents

Solvent ClassSolventThis compound1-Tetradecanol (for comparison)
Alcohols MethanolSlightly soluble (with heating)[1]Slightly soluble[4][5]
EthanolWell soluble[1]Very soluble[6], Slightly soluble[4][5]
Ethers Diethyl EtherData not availableSoluble[4][5], Very soluble[6]
Ketones AcetoneData not availableVery soluble[6]
Aromatics BenzeneData not availableVery soluble[6]
Halogenated ChloroformSparingly soluble[1]Very soluble[6]
Sulfoxides Dimethyl Sulfoxide (DMSO)Well soluble[1]Data not available

Note: The terms "slightly soluble," "soluble," and "very soluble" are qualitative and can vary between sources. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent. This method is reliable for solids that are non-volatile under the experimental conditions.

3.1. Principle

A saturated solution of this compound is prepared in the desired organic solvent at a specific temperature. A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining this compound is determined. The solubility is then calculated based on the mass of the solute and the mass or volume of the solvent.

3.2. Materials and Equipment

  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Temperature-controlled shaker or water bath

  • Conical flasks with stoppers

  • Volumetric flasks and pipettes

  • Syringe filters (solvent-compatible, e.g., PTFE)

  • Pre-weighed evaporation dishes (e.g., glass or aluminum)

  • Drying oven

  • Desiccator

3.3. Procedure

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a conical flask containing a known volume of the organic solvent at a controlled temperature. The presence of undissolved solid is necessary to ensure saturation.

    • Seal the flask to prevent solvent evaporation.

    • Agitate the mixture using a shaker or magnetic stirrer in a temperature-controlled environment for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation.

    • To ensure no solid particles are transferred, it is recommended to filter the supernatant through a syringe filter attached to the pipette.

  • Gravimetric Analysis:

    • Dispense the collected saturated solution into a pre-weighed, clean, and dry evaporation dish.

    • Record the exact mass of the dish with the solution.

    • Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent but below the melting point of this compound (Melting point: ~35-36 °C[1]) to avoid splattering. A gentle stream of inert gas (e.g., nitrogen) can facilitate evaporation.

    • Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

    • Weigh the evaporation dish containing the dried this compound.

    • Repeat the drying and weighing cycles until a constant mass is achieved.

3.4. Calculation of Solubility

The solubility can be expressed in various units, such as g/100 g of solvent or g/100 mL of solvent.

  • Mass of the saturated solution = (Mass of dish + solution) - (Mass of empty dish)

  • Mass of dissolved this compound = (Mass of dish + dried this compound) - (Mass of empty dish)

  • Mass of the solvent = (Mass of the saturated solution) - (Mass of dissolved this compound)

Solubility ( g/100 g solvent) = (Mass of dissolved this compound / Mass of the solvent) x 100

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of this compound solubility.

Solubility_Determination_Workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Gravimetric Analysis cluster_calc Calculation A Add excess this compound to a known volume of solvent B Equilibrate at constant temperature with continuous agitation (24-48h) A->B C Allow solid to settle B->C D Withdraw clear supernatant using a filtered syringe C->D E Transfer a known mass of the saturated solution to a pre-weighed dish D->E F Evaporate the solvent in a drying oven at a controlled temperature E->F G Cool the dish in a desiccator F->G H Weigh the dish with the dried this compound G->H I Repeat drying and weighing until constant mass is achieved H->I J Calculate solubility (e.g., g/100g solvent) I->J

Caption: Experimental workflow for gravimetric solubility determination.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is limited, this guide provides the available qualitative information and a robust experimental protocol for its determination. The provided methodology for gravimetric analysis offers a reliable means for researchers to generate precise solubility data tailored to their specific solvent systems and experimental conditions. This will aid in the effective utilization of this compound in various scientific and industrial applications.

References

An In-depth Technical Guide to 2-Tetradecanol: Structural Formula and Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-tetradecanol, a long-chain fatty alcohol, with a focus on its structural properties, isomers, and relevant experimental methodologies. Tailored for researchers, scientists, and professionals in drug development, this document summarizes key physicochemical data, details experimental protocols, and visualizes complex relationships to facilitate a deeper understanding of this compound.

Structural Elucidation of this compound

This compound is a secondary fatty alcohol characterized by a fourteen-carbon backbone with a hydroxyl (-OH) group located at the second carbon position.[1] Its chemical properties and biological interactions are largely defined by this structure.

  • Molecular Formula: C₁₄H₃₀O[2][3]

  • IUPAC Name: tetradecan-2-ol[1][3]

  • Synonyms: sec-Tetradecyl alcohol, Dodecylmethylcarbinol[2][4]

  • Molecular Weight: 214.39 g/mol [1][3]

The structure of this compound features a chiral center at the C-2 position, the carbon atom bonded to the hydroxyl group. This chirality gives rise to stereoisomerism, a critical consideration in pharmacology and drug development.

Isomerism in Tetradecanol

Isomers are compounds that share the same molecular formula but have different structural arrangements. For C₁₄H₃₀O, several types of isomerism are possible, including positional and stereoisomerism.

Positional Isomers

Positional isomers of tetradecanol differ in the location of the hydroxyl group along the 14-carbon chain. The primary alcohol, 1-tetradecanol (also known as myristyl alcohol), is a common and industrially significant isomer.[5] While there are seven unique positional isomers of tetradecanol (from 1- to 7-), 1-tetradecanol and this compound are the most frequently studied.

Stereoisomers of this compound

Due to the asymmetric carbon at the C-2 position, this compound exists as a pair of enantiomers:

  • (R)-2-tetradecanol

  • (S)-2-tetradecanol

Enantiomers are non-superimposable mirror images of each other.[6] They possess identical physical properties, such as melting point and boiling point, but can exhibit significantly different biological activities.[7] This is because biological systems, including enzymes and receptors, are often chiral and may interact preferentially with one enantiomer over the other.[7][8] A 1:1 mixture of (R)- and (S)-enantiomers is known as a racemic mixture.

Figure 1: Isomeric relationships of Tetradecanol (C₁₄H₃₀O).

Physicochemical Properties

The physical and chemical characteristics of this compound and its primary isomer, 1-tetradecanol, are summarized below. These properties are crucial for applications in material science, cosmetics, and as chemical intermediates.

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
Molecular Formula C₁₄H₃₀O[2][3]
Molecular Weight 214.39 g/mol [1][3]
Appearance White to off-white waxy solid[1][4]
Melting Point 33-36 °C[1][4][9]
Boiling Point 170 °C at 14 mmHg; 283-285 °C at 760 mmHg[4][9]
Density ~0.83 g/cm³[4]
Vapor Pressure 0.000354 mmHg at 25 °C[1][4]
Flash Point >113 °C (>230 °F)[4][9]
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethanol, chloroform)[1][4]
logP (o/w) 5.778 - 6.1 (estimated)[3][9]

Table 2: Comparison of 1-Tetradecanol and this compound

Property1-Tetradecanol (Myristyl Alcohol)This compound
Hydroxyl Group Position C1 (Primary alcohol)C2 (Secondary alcohol)
Melting Point 35–39 °C[5]33-36 °C[1][4][9]
Boiling Point (@ 760 mmHg) 289 °C[5]283-285 °C[9]
Density (@ 25 °C) 0.823 g/mL[5]~0.83 g/cm³[4]
Primary Use Emollient, thickener in cosmetics[5][10]Surfactant, lubricant, fuel additive[4]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of a secondary alcohol like this compound involves the reduction of the corresponding ketone, 2-tetradecanone. Grignard reactions are also a versatile method for preparing secondary alcohols.

Protocol: Reduction of 2-Tetradecanone using Sodium Borohydride

  • Dissolution: Dissolve 2-tetradecanone in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled in an ice bath to 0-5 °C.

  • Reduction: Slowly add sodium borohydride (NaBH₄) to the stirred solution in small portions. The molar ratio of NaBH₄ to the ketone is typically kept around 1:1 to 1.5:1.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 1-2 hours after the addition is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone spot disappears.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of dilute hydrochloric acid (e.g., 1 M HCl) until the effervescence ceases. This step neutralizes excess NaBH₄ and hydrolyzes the borate ester intermediate.

  • Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with deionized water and then with a saturated sodium chloride (brine) solution to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain pure this compound.

Chiral Separation of this compound Enantiomers

The separation of (R)- and (S)-2-tetradecanol is essential for studying their distinct biological activities. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective technique for this purpose.[7]

Protocol: Enantioselective HPLC

  • System Preparation: Use an HPLC system equipped with a pump, injector, column oven, and a suitable detector (e.g., Refractive Index Detector (RID) or a UV detector at a low wavelength if derivatized).

  • Chiral Column: Select a suitable chiral stationary phase. Polysaccharide-based columns (e.g., cellulose or amylose derivatives coated on a silica support) are widely used for separating alcohol enantiomers.

  • Mobile Phase: Prepare an isocratic mobile phase, typically a mixture of n-hexane and an alcohol modifier like isopropanol or ethanol. A common starting ratio is 95:5 (v/v) n-hexane:isopropanol. The optimal ratio must be determined empirically to achieve baseline separation.

  • Sample Preparation: Dissolve a small amount of racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: Set a flow rate of 0.5 - 1.0 mL/min.

    • Column Temperature: Maintain a constant column temperature, typically 25 °C, to ensure reproducible retention times.

    • Injection Volume: Inject 10-20 µL of the prepared sample.

  • Data Acquisition: Monitor the elution profile. Two distinct peaks corresponding to the (R)- and (S)-enantiomers should be observed. The area under each peak can be used to determine the enantiomeric excess (ee) of a non-racemic sample.

Figure 2: Workflow for chiral separation of this compound enantiomers via HPLC.

Applications and Biological Relevance

This compound and its isomers have applications across various fields:

  • Industrial Uses: It is used as a surfactant, lubricant, anti-foaming agent, and as an additive for diesel fuel to improve combustion.[4]

  • Cosmetics: Like other fatty alcohols, it can be used in personal care products as an emollient.[4]

  • Drug Development: Due to its amphiphilic nature (having both hydrophobic and hydrophilic properties), this compound has been investigated as a component in drug delivery systems.[1] It can form micelles capable of encapsulating hydrophobic drugs, potentially improving their solubility and bioavailability.[1]

  • Biological Activity: Some studies have suggested that this compound may possess antimicrobial properties against certain bacteria and fungi, although the mechanisms are not fully understood.[1] It has also been identified as a human metabolite found in trace amounts in blood and urine, leading to research into its potential as a biomarker for certain diseases.[1]

Figure 3: Conceptual model of this compound in drug delivery via micelle encapsulation.

References

The Natural Occurrence of 2-Tetradecanol in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Tetradecanol is a saturated secondary fatty alcohol that has been identified as a minor constituent in the volatile profiles of certain plants. While its biological role and biosynthetic pathways are not yet fully elucidated, its presence alongside other long-chain aliphatic compounds suggests its origin from fatty acid metabolism. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound in the plant kingdom, details established experimental protocols for its extraction and analysis, and proposes a putative biosynthetic pathway based on related metabolic processes. This document is intended to serve as a resource for researchers in natural product chemistry, chemical ecology, and drug discovery.

Natural Occurrence of this compound in Plants

The identification of this compound in plants is limited, and quantitative data is scarce in scientific literature. It is typically found as a minor component of the essential oil or volatile emissions. The table below summarizes the documented occurrences of this compound and related secondary alcohols in plants.

Plant SpeciesPlant PartCompoundConcentrationReference(s)
Ruta graveolens L.Aerial PartsThis compoundPresent, not quantified[1]
Hypericum perforatum L.Not specifiedThis compoundData available, not specified[2]
Vitis vinifera L.Not specifiedThis compoundData available, not specified[2]
Ruta graveolens L.Herb2-Undecanol733.9 mg/kg[3]
Ruta graveolens L.Fruits2-UndecanolPresent, major constituent[4][5]
Ruta graveolens L.Fruits2-NonanolPresent, major constituent[4]

Experimental Protocols for the Analysis of this compound

The analysis of this compound from plant matrices typically involves the extraction of the essential oil or volatile fraction, followed by chromatographic separation and mass spectrometric identification.

Plant Material Preparation

Fresh aerial parts of the plant (leaves, stems, and flowers) should be collected and either processed immediately or air-dried in a well-ventilated area at room temperature, protected from direct sunlight. The dried material is then ground to a coarse powder to increase the surface area for extraction.

Extraction of Volatile Compounds by Hydrodistillation

Hydrodistillation is a common method for extracting essential oils from plant material.[6]

  • Apparatus: A Clevenger-type apparatus is typically used.

  • Procedure:

    • A known quantity of the powdered plant material (e.g., 100 g) is placed in a round-bottom flask.

    • The plant material is immersed in distilled water.

    • The mixture is heated to boiling, and the steam, carrying the volatile compounds, is condensed.

    • The essential oil is collected in the graduated tube of the Clevenger apparatus.

    • The distillation process is continued for a set period (e.g., 3 hours) to ensure complete extraction.

    • The collected essential oil is dried over anhydrous sodium sulfate and stored in a sealed vial at low temperature (e.g., 4°C) until analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the standard analytical technique for the identification and quantification of volatile compounds like this compound.[3]

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column, such as a HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 50°C (hold for a few minutes).

      • Ramp: Increase at a rate of 3°C/min to 220°C.

    • Injection Volume: 1 µL of the essential oil, often diluted in a suitable solvent like hexane or acetone.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Compound Identification and Quantification
  • Identification: The identification of this compound is achieved by comparing its mass spectrum and retention index with those of an authentic standard, as well as with data from mass spectral libraries (e.g., NIST, Wiley).

  • Quantification: The relative percentage of this compound in the essential oil is calculated from the GC peak areas without the use of a correction factor. For absolute quantification, a calibration curve is prepared using a certified standard of this compound.

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_analysis Analysis plant_material Plant Material (e.g., Ruta graveolens) drying Air Drying plant_material->drying grinding Grinding drying->grinding hydrodistillation Hydrodistillation (Clevenger Apparatus) grinding->hydrodistillation essential_oil Essential Oil hydrodistillation->essential_oil gc_ms GC-MS Analysis essential_oil->gc_ms identification Identification (Mass Spectra, Retention Index) gc_ms->identification quantification Quantification (Peak Area %) gc_ms->quantification biosynthetic_pathway palmitic_acid Palmitic Acid (C16:0) palmitoyl_coa Palmitoyl-CoA palmitic_acid->palmitoyl_coa Activation beta_oxidation β-Oxidation palmitoyl_coa->beta_oxidation beta_ketoacyl_coa β-Ketoacyl-CoA (C16) beta_oxidation->beta_ketoacyl_coa hydrolysis Hydrolysis (Thioesterase) beta_ketoacyl_coa->hydrolysis beta_keto_acid β-Keto Acid hydrolysis->beta_keto_acid decarboxylation Decarboxylation beta_keto_acid->decarboxylation methyl_ketone 2-Tetradecanone decarboxylation->methyl_ketone reduction Reduction (Reductase) methyl_ketone->reduction secondary_alcohol This compound reduction->secondary_alcohol

References

2-Tetradecanol: A Potential Volatile Biomarker in Urine and Blood for Cancer Detection

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The search for non-invasive, reliable biomarkers for early cancer detection is a paramount goal in oncology research. Volatile organic compounds (VOCs), present in trace amounts in human biofluids such as urine and blood, have emerged as promising candidates. These compounds are often byproducts of metabolic processes that are altered in cancerous states. Among these, the long-chain fatty alcohol 2-tetradecanol has been identified as a potential human metabolite with altered levels in certain types of cancer, suggesting its utility as a biomarker.[1] This technical guide provides a comprehensive overview of the current knowledge on this compound as a potential biomarker, including available quantitative data, detailed experimental protocols for its detection, and insights into its metabolic context.

The Role of this compound as a Biomarker

This compound (C₁₄H₃₀O) is a secondary fatty alcohol that has been detected in trace amounts in human urine and blood.[1] Alterations in the lipid metabolism of cancer cells can lead to changes in the levels of circulating and excreted long-chain alcohols. While research is ongoing, preliminary studies suggest a potential link between elevated levels of long-chain alcohols, including tetradecanol, and certain cancers.

Data Presentation: Quantitative Analysis of Long-Chain Alcohols in Cancer

Quantitative data directly comparing this compound levels in the urine and blood of healthy individuals versus cancer patients is limited in the current scientific literature. However, a key study has investigated the levels of total long-chain alcohols in the serum of breast cancer patients, providing valuable insights.

Biomarker CategoryBiological MatrixCancer TypeFindingReference
Total Long-Chain Alcohols (including Tetradecanol)SerumBreast CancerThe average alcohol content in the serum of breast cancer patients was approximately six times greater than that of the normal group (p<0.01).[2]

This finding underscores the potential of long-chain alcohols as biomarkers and highlights the need for further studies to quantify the specific concentrations of this compound in various cancers and biofluids.

Experimental Protocols: Quantification of this compound in Urine and Blood

Sample Preparation

The choice of sample preparation technique is critical for the extraction and concentration of this compound from complex biological matrices.

  • For Urine Samples (Headspace Solid-Phase Microextraction - HS-SPME):

    • Sample Collection: Collect mid-stream urine samples in sterile containers.

    • Aliquoting: Transfer a defined volume (e.g., 5-10 mL) of urine into a headspace vial.

    • pH Adjustment (Optional): Adjusting the pH of the urine sample can influence the volatility of certain compounds.

    • Internal Standard Spiking: Add a known concentration of an appropriate internal standard (e.g., a deuterated analog of a similar long-chain alcohol) to each sample for accurate quantification.

    • Extraction: Expose a SPME fiber (e.g., with a polydimethylsiloxane/divinylbenzene coating) to the headspace of the vial at a controlled temperature and time to allow for the adsorption of volatile compounds.

  • For Blood/Serum Samples (Liquid-Liquid Extraction - LLE):

    • Sample Collection: Collect whole blood in appropriate tubes (e.g., with EDTA or no additive for serum). If using serum, allow the blood to clot and then centrifuge to separate the serum.

    • Protein Precipitation: Add a protein precipitating agent (e.g., cold acetone or acetonitrile) to the blood or serum sample to remove proteins.

    • Extraction: After centrifugation to pellet the precipitated proteins, perform a liquid-liquid extraction of the supernatant using an organic solvent such as hexane or a mixture of hexane and ethyl acetate.

    • Internal Standard Spiking: Add a known concentration of an internal standard prior to extraction.

    • Drying and Reconstitution: Evaporate the organic solvent under a gentle stream of nitrogen and reconstitute the residue in a small volume of a suitable solvent for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold-standard technique for the separation and identification of volatile and semi-volatile compounds.

  • Gas Chromatograph (GC) Conditions:

    • Injector: Splitless injection is typically used for trace analysis.

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating long-chain alcohols.

    • Oven Temperature Program: A temperature gradient is employed to separate compounds based on their boiling points. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 280-300°C).

    • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Ionization (EI) is the most common ionization technique for GC-MS.

    • Acquisition Mode: Data can be acquired in full scan mode to identify all compounds in the sample or in Selected Ion Monitoring (SIM) mode for targeted quantification of specific ions, which offers higher sensitivity.

    • Identification: Compound identification is based on the retention time from the GC and the mass spectrum, which is compared to a reference library (e.g., NIST).

    • Quantification: The concentration of this compound is determined by comparing the peak area of a characteristic ion to the peak area of the internal standard and referencing a calibration curve prepared with known concentrations of this compound.

Mandatory Visualization: Metabolic Pathway and Experimental Workflow

To provide a clearer understanding of the biochemical context and analytical process, the following diagrams have been generated using the Graphviz DOT language.

Fatty_Alcohol_Metabolism Metabolic Pathway of Long-Chain Fatty Alcohols Fatty_Acid Fatty Acid Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acid->Fatty_Acyl_CoA Acyl-CoA Synthetase Fatty_Aldehyde Fatty Aldehyde Fatty_Acyl_CoA->Fatty_Aldehyde Fatty Acyl-CoA Reductase Fatty_Alcohol Fatty Alcohol (e.g., this compound) Fatty_Aldehyde->Fatty_Alcohol Aldehyde Reductase

Metabolic Pathway of Long-Chain Fatty Alcohols

GCMS_Workflow GC-MS Workflow for this compound Analysis cluster_urine Urine Sample cluster_blood Blood/Serum Sample Urine_Sample Urine Sample Collection HS_SPME Headspace SPME Urine_Sample->HS_SPME GC_MS GC-MS Analysis HS_SPME->GC_MS Blood_Sample Blood/Serum Sample Collection LLE Liquid-Liquid Extraction Blood_Sample->LLE LLE->GC_MS Data_Analysis Data Analysis (Identification & Quantification) GC_MS->Data_Analysis

GC-MS Workflow for this compound Analysis

Conclusion and Future Directions

The available evidence suggests that this compound, as a long-chain fatty alcohol, holds promise as a potential biomarker for cancer detection. The significant elevation of total long-chain alcohols in the serum of breast cancer patients provides a strong rationale for more focused research in this area. However, to establish this compound as a reliable biomarker, several critical research gaps need to be addressed:

  • Quantitative Studies: Large-scale case-control studies are urgently needed to establish the normal range of this compound in the urine and blood of healthy individuals and to quantify its concentration in patients with various types and stages of cancer.

  • Method Validation: A standardized and validated analytical method for the routine quantification of this compound in clinical laboratories is essential. This will require the development of specific protocols and the availability of certified reference materials.

  • Mechanistic Studies: Further research is required to elucidate the precise metabolic pathways that lead to altered levels of this compound in cancer. Understanding the underlying biology will strengthen its clinical utility as a biomarker.

This technical guide provides a foundation for researchers, scientists, and drug development professionals to pursue further investigations into the potential of this compound as a non-invasive biomarker for cancer. The development of such a biomarker could significantly impact early diagnosis and improve patient outcomes.

References

Antimicrobial Potential of 2-Tetradecanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Tetradecanol, a C14 secondary fatty alcohol, presents a compelling area of investigation for novel antimicrobial agent development. While direct and extensive research on its specific antimicrobial activity is nascent, the broader class of long-chain fatty alcohols has demonstrated significant efficacy against a range of bacterial and fungal pathogens. This technical guide synthesizes the current understanding of the antimicrobial potential of this compound, drawing parallels from structurally similar compounds. It provides detailed experimental protocols for assessing its efficacy, outlines a probable mechanism of action, and presents available data in a structured format to guide future research and development endeavors.

Introduction

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical entities with diverse mechanisms of action. Long-chain fatty alcohols have emerged as a promising class of compounds due to their amphiphilic nature, which allows for interaction with and disruption of microbial cell membranes. This compound (C14H30O), a secondary alcohol, is of particular interest due to its structural properties which may confer a unique antimicrobial profile. This document serves as a comprehensive resource for researchers, providing the foundational knowledge and experimental frameworks required to systematically evaluate the antimicrobial activity of this compound.

Quantitative Antimicrobial Activity Data

Direct quantitative data on the antimicrobial activity of this compound is not extensively available in peer-reviewed literature. The following tables summarize the known activity of the closely related isomer, 1-Tetradecanol, and other long-chain fatty alcohols to provide a comparative context for future studies on this compound. Researchers are strongly encouraged to perform comprehensive in vitro susceptibility testing to establish the specific activity of this compound.

Table 1: Antibacterial Activity of 1-Tetradecanol and Related Long-Chain Alcohols

MicroorganismCompoundConcentrationTest MethodResult
Staphylococcus aureus1-Dodecanol (C12)Not specifiedBroth DilutionHigh growth-inhibitory activity[1]
Staphylococcus aureus1-Tridecanol (C13)Not specifiedBroth DilutionHigh growth-inhibitory activity[1]
Mycobacterium smegmatis1-Decanol (C10)Not specifiedNot specifiedBactericidal activity[2]
Mycobacterium tuberculosis H37Rv1-Decanol (C10)Not specifiedNot specifiedBactericidal activity[2]

Table 2: Antifungal Activity of Related Long-Chain Alcohols

MicroorganismCompoundConcentrationTest MethodResult
Candida albicans1-Dodecanol (C12)Not specifiedNot specifiedMorphogenesis inhibition[3]
Various FungiAlcohols (general)50-90% (v/v)Not specifiedEffective against vegetative forms[4]

Note: The lack of specific data for this compound underscores the critical need for primary research in this area.

Experimental Protocols

To facilitate standardized and reproducible research, this section details the essential experimental protocols for evaluating the antimicrobial activity of this compound. Given its lipophilic nature, modifications to standard protocols are necessary.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is the recommended procedure.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or a suitable non-ionic surfactant (e.g., Tween 80)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Microbial inoculum (adjusted to 0.5 McFarland standard)

  • Positive and negative controls

Procedure:

  • Stock Solution Preparation: Dissolve this compound in a minimal amount of DMSO to create a high-concentration stock solution. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid inhibiting microbial growth.

  • Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in the appropriate broth medium directly in the 96-well plates.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include wells with broth and inoculum only (positive growth control), broth only (negative control), and broth with the highest concentration of DMSO used (solvent toxicity control).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for Candida species).

  • Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial microbial inoculum.

Procedure:

  • Following the determination of the MIC, subculture a small aliquot from each well showing no visible growth onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the agar plates under appropriate conditions.

  • The MBC/MFC is the lowest concentration of this compound that results in no microbial growth on the subculture plates.

Mandatory Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results stock Prepare this compound Stock Solution dilution Perform Serial Dilutions in 96-Well Plate stock->dilution inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Wells with Microbial Suspension inoculum->inoculate dilution->inoculate incubate Incubate Plates inoculate->incubate read_mic Determine MIC (No Visible Growth) incubate->read_mic subculture Subculture from Clear Wells read_mic->subculture incubate_agar Incubate Agar Plates subculture->incubate_agar read_mbc Determine MBC/MFC (No Growth) incubate_agar->read_mbc

Workflow for determining MIC and MBC/MFC of this compound.
Proposed Mechanism of Action: Membrane Disruption

The primary antimicrobial mechanism of long-chain fatty alcohols is believed to be the disruption of the microbial cell membrane's structural integrity and function.[5][6][7][8]

Membrane_Disruption_Mechanism cluster_interaction Initial Interaction cluster_disruption Membrane Destabilization cluster_consequences Cellular Consequences amphiphile This compound (Amphiphilic Molecule) membrane Microbial Cell Membrane amphiphile->membrane Adsorption & Intercalation disorder Lipid Bilayer Disordering membrane->disorder permeability Increased Membrane Permeability disorder->permeability potential Loss of Membrane Potential permeability->potential leakage Leakage of Intracellular Components (Ions, ATP) potential->leakage inhibition Inhibition of Cellular Processes leakage->inhibition death Cell Death inhibition->death

Proposed mechanism of microbial cell membrane disruption by this compound.

Discussion and Future Directions

The available evidence, primarily from related long-chain fatty alcohols, suggests that this compound is a promising candidate for further investigation as an antimicrobial agent. Its lipophilic nature indicates a likely mechanism of action involving the disruption of microbial cell membranes, a target that is less prone to the development of resistance compared to specific enzyme inhibitors.

Future research should focus on:

  • Systematic Screening: Determining the MIC and MBC/MFC of this compound against a broad panel of clinically relevant bacteria and fungi, including multidrug-resistant strains.

  • Mechanistic Studies: Elucidating the precise mechanism of action through techniques such as membrane potential assays, leakage assays, and electron microscopy.

  • Structure-Activity Relationship (SAR) Studies: Investigating the antimicrobial activity of other secondary alcohol isomers and related structures to optimize efficacy.

  • Toxicity and Safety Profiling: Evaluating the cytotoxicity of this compound against mammalian cell lines to assess its therapeutic potential.

Conclusion

While the direct antimicrobial profile of this compound remains to be fully characterized, its chemical properties and the activity of related compounds strongly support its potential as a novel antimicrobial agent. This guide provides the necessary framework and methodologies for researchers to systematically explore this potential. Rigorous and standardized evaluation of this compound will be crucial in determining its future role in the development of new therapies to combat infectious diseases.

References

The Role of 2-Tetradecanol and Its Derivatives as Insect Pheromones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical communication is a fundamental aspect of insect behavior, governing critical life processes such as mating, aggregation, and defense. Pheromones, as the primary mediators of these intraspecific interactions, represent a rich source of chemical entities with the potential for development into highly specific and environmentally benign pest management strategies. Among the vast diversity of insect pheromones, long-chain alcohols play a significant role. This technical guide provides an in-depth examination of 2-tetradecanol and its derivatives, focusing on their function as pheromones in insects. We will delve into the identification of these compounds, their behavioral effects, the experimental protocols used for their characterization, and the underlying signaling pathways involved in their perception.

2-Alkanols as Pheromones and Precursors

While this compound itself has been investigated in the context of insect chemical ecology, its derivatives and other structurally related methyl-branched long-chain 2-alkanols have been more definitively identified as key players in insect communication.

Aggregation Pheromone in Predatory Stink Bugs

A prominent example of a this compound derivative acting as a pheromone is found in the predatory stink bug, Stiretrus anchorago. The male of this species produces racemic 6,10,13-trimethyl-1-tetradecanol from its sternal glands.[1] This compound functions as an aggregation pheromone, attracting both adult males and females, as well as larvae, to a common location.[1] This aggregation behavior is crucial for enhancing mating opportunities and potentially for cooperative feeding. The corresponding aldehyde of this alcohol is found in much higher concentrations in airborne-trapped samples (5-7%) compared to extracts from the glandular setae (0.4-0.5%), suggesting the alcohol may be a more stable precursor or that the aldehyde is more volatile.[1] The presence of this alcohol or its isovalerate ester has also been noted in other predaceous pentatomids, indicating a broader significance of these compounds within this insect family.[1]

Sex Pheromone Precursors in Pine Sawflies

In several species of pine sawflies (Hymenoptera: Diprionidae), methyl-branched long-chain 2-alkanols serve as precursors to the active sex pheromones. For instance, 3,7,9-trimethyl-2-tridecanol and 3,7,11-trimethyl-2-tridecanol are known precursors for the female sex pheromones of Macrodiprion nemoralis and Microdiprion pallipes, respectively.[2] These alcohols are typically esterified to form acetates or propionates, which are the behaviorally active pheromone components.[3] For example, the propionate of (2S,3R,7R)-3,7-dimethyl-2-tetradecanol has been identified as the main sex pheromone component in the pine sawfly Gilpinia pallida.[3]

Data Presentation

The following tables summarize the quantitative data available on this compound derivatives and related compounds in the context of their pheromonal function.

CompoundInsect SpeciesPheromone TypeSourceQuantitative DataReference
6,10,13-trimethyl-1-tetradecanolStiretrus anchorago (Predatory Stink Bug)AggregationMale Sternal GlandsAttracts both adult sexes and larvae in the field.[1]
6,10,13-trimethyl-1-tetradecanalStiretrus anchoragoAggregationMale Sternal Glands>10 times more concentrated in airborne samples (5-7%) than in glandular extracts (0.4-0.5%).[1]
(2S,3R,7R)-3,7-dimethyl-2-tetradecanol propionateGilpinia pallida (Pine Sawfly)SexFemaleField traps baited with this compound caught significantly more males than those baited with related tridecanol or pentadecanol derivatives.[3]
3,7,9-trimethyl-2-tridecanolMacrodiprion nemoralis (Pine Sawfly)Sex Pheromone PrecursorFemaleIdentified as a precursor to the active pheromone.[2]
3,7,11-trimethyl-2-tridecanolMicrodiprion pallipes (Pine Sawfly)Sex Pheromone PrecursorFemaleIdentified as a precursor to the active pheromone.[2]

Experimental Protocols

The identification and characterization of this compound and its derivatives as insect pheromones involve a combination of chemical analysis and behavioral bioassays.

Pheromone Extraction and Identification

Objective: To isolate and identify volatile compounds from insect glands or headspace that elicit a behavioral response.

Methodology: Gas Chromatography-Electroantennographic Detection (GC-EAD)

  • Pheromone Gland Extraction:

    • Excise the pheromone glands from the target insect (e.g., sternal glands of male S. anchorago).

    • Extract the glands in a small volume of a suitable solvent (e.g., hexane or dichloromethane) for a defined period.

    • Concentrate the extract under a gentle stream of nitrogen if necessary.

  • GC-EAD Analysis:

    • Inject the extract into a gas chromatograph (GC) equipped with an effluent splitter.

    • The effluent is split between a flame ionization detector (FID) and a prepared insect antenna (the biological detector).

    • Simultaneously record the FID signal (showing all volatile compounds) and the electroantennogram (EAG) signal from the antenna.

    • Peaks in the FID chromatogram that correspond in time to a depolarization event in the EAG trace are identified as biologically active compounds.

  • Chemical Identification (GC-MS):

    • Analyze the extract using a gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Compare the mass spectra and retention times of the EAD-active peaks with those of synthetic standards to confirm their chemical identity.

GC_EAD_Workflow Insect Insect Specimen Gland_Extraction Pheromone Gland Extraction Insect->Gland_Extraction GC_Injection GC Injection Gland_Extraction->GC_Injection Splitter Effluent Splitter GC_Injection->Splitter FID Flame Ionization Detector (FID) Splitter->FID Antenna Insect Antenna (EAD) Splitter->Antenna Data_Acquisition Data Acquisition (Chromatogram & EAG) FID->Data_Acquisition Antenna->Data_Acquisition Analysis Data Analysis: Peak Alignment Data_Acquisition->Analysis Identification Compound Identification (GC-MS) Analysis->Identification

GC-EAD Experimental Workflow

Behavioral Bioassays

Objective: To determine the behavioral response of insects to identified pheromone components.

Methodology: Field Trapping Bioassay

  • Lure Preparation:

    • Synthesize the candidate pheromone (e.g., racemic 6,10,13-trimethyl-1-tetradecanol).

    • Prepare lures by loading different doses of the synthetic pheromone onto a dispenser (e.g., rubber septa). A solvent-only control is also prepared.

  • Trap Deployment:

    • Place the lures in appropriate insect traps (e.g., sticky traps or pyramid traps).

    • Deploy the traps in a randomized block design in the natural habitat of the target insect. Traps should be spaced sufficiently to avoid interference.

  • Data Collection and Analysis:

    • Periodically (e.g., weekly), count the number of target insects captured in each trap.

    • Analyze the data to determine if there are significant differences in capture rates between traps baited with the pheromone and control traps.

    • If different doses were used, a dose-response curve can be generated to determine the optimal lure loading.

Field_Trapping_Workflow Synthesis Pheromone Synthesis Lure_Prep Lure Preparation (Different Doses) Synthesis->Lure_Prep Trap_Setup Trap Setup & Deployment (Randomized Block) Lure_Prep->Trap_Setup Insect_Capture Insect Capture (Weekly Monitoring) Trap_Setup->Insect_Capture Data_Analysis Data Analysis (Statistical Comparison) Insect_Capture->Data_Analysis Dose_Response Dose-Response Curve Generation Data_Analysis->Dose_Response Olfactory_Signaling_Pathway cluster_sensillum Sensillar Lymph cluster_osn Olfactory Sensory Neuron Pheromone Pheromone Molecule (e.g., this compound derivative) OR_complex Odorant Receptor Complex (ORx-Orco) Pheromone->OR_complex Binding Ion_Channel Ion Channel Opening OR_complex->Ion_Channel Activation Depolarization Membrane Depolarization Ion_Channel->Depolarization Cation Influx Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Antennal Lobe (Brain) Action_Potential->Brain Signal Transmission Behavior Behavioral Response (e.g., Attraction) Brain->Behavior Signal Processing

References

An In-depth Technical Guide to the Amphiphilic Nature of 2-Tetradecanol and Its Implications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Tetradecanol (C₁₄H₃₀O) is a long-chain fatty alcohol characterized by its distinct amphiphilic nature, possessing both a hydrophilic hydroxyl head and a long, hydrophobic fourteen-carbon tail.[1][2] This dual characteristic is the cornerstone of its functionality, driving its utility across diverse scientific and industrial domains. Its ability to act as a surfactant, emulsifier, and penetration enhancer makes it a molecule of significant interest in pharmaceuticals, material science, and cosmetics.[1][3] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, delves into the implications of its amphiphilicity—particularly in drug delivery—and furnishes detailed experimental protocols for its characterization and application.

Physicochemical Properties of this compound

This compound, also known as sec-tetradecyl alcohol, is a secondary fatty alcohol.[2][4] Its physical and chemical properties are largely dictated by its long alkyl chain, making it a waxy, white solid at room temperature with very low water solubility.[1][3] The quantitative properties of this compound are summarized in Table 1.

Table 1: Physicochemical Data of this compound

PropertyValueReference(s)
Molecular Formula C₁₄H₃₀O[1][2]
Molecular Weight 214.39 g/mol [1][2]
Appearance White to off-white waxy solid[1][3]
Melting Point 33-36 °C[1][3][5]
Boiling Point 283-285 °C @ 760 mmHg[1][5]
Density ~0.83 g/cm³[3]
Water Solubility 1.3 - 1.686 mg/L at 23-25 °C (Extremely limited)[1][5]
Solubility (Organic) Soluble in organic solvents like ethanol, dimethyl sulfoxide, and chloroform.[3]
Vapor Pressure 0.000354 mmHg @ 25 °C (Very low volatility)[1][3]
Log P (Octanol/Water) 5.5 - 6.1 (Highly hydrophobic)[1][2]
Flash Point >113 °C (>230 °F)[3][5]
CAS Number 4706-81-4[1][2]

The Amphiphilic Core and Self-Assembly

The defining characteristic of this compound is its molecular structure, which consists of two distinct regions:

  • A Hydrophilic Head: The hydroxyl (-OH) group located at the second carbon position is polar and capable of forming hydrogen bonds with water and other polar molecules.

  • A Hydrophobic Tail: The long, 14-carbon alkyl chain (tetradecane backbone) is nonpolar and water-repellent.[1]

This duality forces the molecule to adopt specific orientations at interfaces or in solution to satisfy the thermodynamic preferences of both its parts.

Amphiphile_Structure cluster_molecule This compound Molecule cluster_annotations tail CH₃-(CH₂)₁₁-CH- head_group CH₃ OH hydrophobic_label Hydrophobic Tail (Nonpolar, Lipophilic) hydrophobic_label->tail hydrophilic_label Hydrophilic Head (Polar, Water-Loving) hydrophilic_label->head_group:f1

Caption: Molecular structure of this compound highlighting its amphiphilic nature.

In aqueous environments, when the concentration of this compound surpasses a certain threshold known as the Critical Micelle Concentration (CMC) , the molecules spontaneously self-assemble into spherical structures called micelles.[1][6] In these micelles, the hydrophobic tails aggregate in the core to minimize contact with water, while the hydrophilic heads form an outer shell that interfaces with the aqueous medium. This process is fundamental to its role as a surfactant and drug carrier.[1]

Implications in Drug Development and Research

The amphiphilic properties of this compound are directly responsible for its applications in the pharmaceutical and research sectors.

Micellar Drug Delivery

Due to its ability to form micelles, this compound is explored as a carrier for delivering hydrophobic drugs.[1] Poorly water-soluble active pharmaceutical ingredients (APIs) can be encapsulated within the hydrophobic core of the micelles. This formulation strategy can:

  • Enhance Solubility: Increase the apparent solubility of hydrophobic drugs in aqueous formulations.

  • Improve Bioavailability: Facilitate the transport of the drug to target sites.[1]

  • Enable Controlled Release: The properties of the micellar system can be tuned for controlled or targeted drug release.[1]

Micelle_Formation cluster_micelle Micelle Structure start Hydrophobic Drug (API) + This compound in Aqueous Solution process Concentration > CMC (Self-Assembly) start->process Increase Concentration result Hydrophilic Shell (this compound Heads) Hydrophobic Core (this compound Tails) Encapsulated API process->result Spontaneous Formation cluster_micelle result->cluster_micelle drug_node API n1 drug_node->n1 n2 drug_node->n2 n3 drug_node->n3 n4 drug_node->n4 n5 drug_node->n5 n6 drug_node->n6 n7 drug_node->n7 n8 drug_node->n8

Caption: Workflow of hydrophobic drug encapsulation within a this compound micelle.

Transdermal Drug Delivery

Long-chain alcohols are well-documented as chemical penetration enhancers in transdermal drug delivery systems.[7][8] They are thought to enhance drug permeation across the skin's primary barrier, the stratum corneum, through one or more of the following mechanisms:

  • Disruption of Stratum Corneum Lipids: The hydrophobic tail of this compound can intercalate into the highly ordered lipid bilayers of the stratum corneum, disrupting their packing and increasing their fluidity. This makes the barrier more permeable to drug molecules.

  • Co-solvent Effects: It can act as a co-solvent, increasing the solubility of a drug within the skin.[9]

This application is particularly relevant for delivering drugs locally to the skin or systemically for chronic conditions.

Key Experimental Protocols

To characterize the amphiphilic properties of this compound and its formulations, several key experiments are employed.

Protocol: Determination of Critical Micelle Concentration (CMC)
  • Objective: To determine the concentration at which this compound molecules begin to form micelles in an aqueous solution.

  • Principle: The surface tension of a surfactant solution decreases as the concentration increases. Once the CMC is reached, the surface becomes saturated with monomers, and additional molecules form micelles in the bulk solution, causing the surface tension to plateau.[6] A plot of surface tension versus the logarithm of concentration will show a distinct break point, which is the CMC.

  • Materials:

    • This compound

    • Deionized water

    • Precision balance

    • Volumetric flasks and pipettes

    • Surface tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

    • Magnetic stirrer and stir bars

  • Procedure:

    • Prepare a stock solution of this compound at a concentration well above the expected CMC. Due to its low water solubility, a co-solvent like ethanol may be initially required, which should then be minimized or accounted for in the final aqueous dilutions.

    • Create a series of dilutions from the stock solution, covering a wide concentration range (e.g., from 10⁻⁶ M to 10⁻² M).

    • Calibrate the surface tensiometer with deionized water.

    • Measure the surface tension of each dilution, starting from the most dilute solution and progressing to the most concentrated to minimize cross-contamination.

    • Allow each measurement to stabilize before recording the value.

    • Plot the measured surface tension (γ) on the y-axis against the logarithm of the concentration (log C) on the x-axis.

    • Identify the CMC as the point of intersection between the two linear portions of the graph (the steeply descending part and the plateau).

Protocol: Evaluation of Skin Permeation Enhancement
  • Objective: To quantify the effect of this compound on the permeation of a model drug across a skin sample.

  • Principle: A Franz diffusion cell is used to measure the rate at which a drug diffuses from a donor compartment, through a skin sample, and into a receptor compartment. By comparing the flux of a drug from a formulation containing this compound to a control formulation without it, an enhancement ratio can be calculated.

  • Materials:

    • Franz diffusion cells

    • Excised skin sample (e.g., rat, porcine, or human cadaver skin)

    • Model drug (e.g., ketoprofen, ibuprofen)

    • This compound

    • Phosphate-buffered saline (PBS, pH 7.4) for the receptor fluid

    • Formulation base (e.g., hydrogel, cream)

    • HPLC or UV-Vis spectrophotometer for drug quantification

  • Procedure:

    • Prepare two drug formulations: a control formulation and a test formulation containing a specific concentration (e.g., 1-5% w/w) of this compound.

    • Mount the excised skin sample between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

    • Fill the receptor compartment with pre-warmed PBS (37 °C) and ensure no air bubbles are trapped beneath the skin.

    • Apply a precise amount of the test or control formulation to the skin surface in the donor compartment.

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid and replace it with an equal volume of fresh, pre-warmed PBS.

    • Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).

    • Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.

    • Calculate the Enhancement Ratio (ER) as: ER = Jss (with enhancer) / Jss (control).

Franz_Cell_Workflow node_step node_step node_action node_action node_analysis node_analysis node_result node_result prep 1. Prepare Formulations (Control vs. This compound) setup 2. Assemble Franz Cell (Mount Skin, Fill Receptor) prep->setup apply 3. Apply Formulation to Donor Compartment setup->apply sample 4. Sample Receptor Fluid at Time Intervals apply->sample t = 0, 1, 2, 4... hrs analyze 5. Quantify Drug Concentration (e.g., HPLC) sample->analyze plot 6. Plot Cumulative Drug Permeated vs. Time analyze->plot calculate 7. Calculate Steady-State Flux (Jss) & Enhancement Ratio (ER) plot->calculate

Caption: Experimental workflow for skin permeation studies using a Franz cell.

Conclusion

The amphiphilic nature of this compound is the central pillar of its scientific and commercial value. Its simple yet effective molecular architecture—a polar head attached to a substantial nonpolar tail—enables self-assembly into functional structures like micelles and allows it to modulate biological barriers such as the skin. For researchers and professionals in drug development, understanding these core principles is crucial for harnessing the potential of this compound to formulate more effective drug delivery systems, enhance the performance of topical products, and innovate in the broader field of material science. The provided protocols offer a foundational framework for the practical investigation and application of this versatile fatty alcohol.

References

An In-depth Technical Guide to the Crystalline Structure and Phase Behavior of 2-Tetradecanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Tetradecanol, a 14-carbon secondary fatty alcohol, is a compound of interest in various fields, including pharmaceuticals, cosmetics, and materials science, owing to its amphiphilic nature and potential role as a structural agent or excipient. A thorough understanding of its solid-state properties, specifically its crystalline structure and phase behavior, is paramount for controlling its functionality, stability, and performance in formulated products. This technical guide provides a comprehensive overview of the current knowledge on the crystalline structure and phase transitions of this compound, including detailed experimental protocols for its characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to its behavior in various systems.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₄H₃₀O[1]
Molecular Weight 214.39 g/mol [1]
Melting Point 33-36 °C[2]
Boiling Point 283-285 °C (at 760 mmHg)[2]
Density ~0.824 g/cm³ at 40°C[3]

Crystalline Structure and Polymorphism

Long-chain n-alcohols are known to crystallize in several polymorphic forms, primarily the monoclinic (γ-form) and orthorhombic (β'-form) structures. It is plausible that this compound, as a secondary alcohol, also adopts similar packing arrangements. The presence of the hydroxyl group at the second carbon position introduces a chiral center, which may influence the crystal packing and lead to more complex phase behavior compared to its linear isomer, 1-tetradecanol.

Phase Behavior and Thermal Transitions

The phase behavior of this compound is characterized by transitions between different solid phases and the liquid state. These transitions can be effectively studied using Differential Scanning Calorimetry (DSC), which measures the heat flow associated with thermal events.

Based on studies of similar long-chain alcohols, this compound is expected to exhibit at least one major melting transition from a crystalline solid to an isotropic liquid. It is also possible that solid-solid transitions between different polymorphic forms occur at temperatures below the melting point. These transitions are often characterized by lower enthalpy changes compared to the main melting transition.

A representative DSC thermogram for a long-chain alcohol is shown in Figure 1, illustrating the expected endothermic melting peak. The precise temperatures and enthalpies of these transitions for this compound would require experimental determination.

Table 2: Expected Thermal Transitions of this compound

TransitionExpected Temperature Range (°C)Expected Enthalpy Change (kJ/mol)Notes
Polymorphic Transition < 33LowMay not always be present or easily detectable.
Melting (Solid to Liquid) 33 - 36HighThe main endothermic transition.

Experimental Protocols

Differential Scanning Calorimetry (DSC) for Thermal Analysis

Objective: To determine the transition temperatures and enthalpies of this compound.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan to ensure a good seal.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidation.

  • Thermal Program:

    • Equilibrate the sample at 0°C.

    • Heat the sample from 0°C to 60°C at a constant rate of 5°C/min.

    • Hold the sample at 60°C for 5 minutes to ensure complete melting.

    • Cool the sample from 60°C to 0°C at a controlled rate of 5°C/min to observe crystallization.

    • Perform a second heating scan from 0°C to 60°C at 5°C/min to analyze the thermal behavior of the recrystallized sample.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak temperature, and enthalpy of any observed thermal transitions (endothermic or exothermic peaks). The enthalpy is calculated by integrating the area under the transition peak.

Powder X-ray Diffraction (PXRD) for Crystalline Structure Characterization

Objective: To identify the crystalline phases of this compound and obtain information about its crystal lattice.

Methodology:

  • Sample Preparation:

    • Gently grind a small amount of solid this compound into a fine powder using an agate mortar and pestle. This ensures random orientation of the crystallites.

    • Mount the powdered sample onto a low-background sample holder. Ensure the sample surface is flat and level with the holder.

  • Instrument Setup:

    • Place the sample holder into the diffractometer.

    • Use a common X-ray source, such as Cu Kα radiation (λ = 1.5406 Å).

  • Data Collection:

    • Scan the sample over a 2θ range of 2° to 40°.

    • Use a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Data Analysis:

    • Analyze the resulting diffraction pattern to identify the angular positions (2θ) and intensities of the diffraction peaks.

    • The d-spacings can be calculated using Bragg's Law (nλ = 2d sinθ).

    • The pattern can be compared to crystallographic databases to identify the crystalline phase. If the structure is unknown, the data can be used for indexing to determine the unit cell parameters and space group.

Visualization of Phase Transitions

The expected phase transitions of this compound upon heating can be visualized as a simple workflow.

G Phase Transition Pathway of this compound upon Heating Solid Crystalline Solid (e.g., Orthorhombic or Monoclinic) Liquid Isotropic Liquid Solid->Liquid Melting (Endothermic)

Caption: Expected solid-to-liquid phase transition of this compound.

Conclusion

This technical guide has synthesized the available information on the crystalline structure and phase behavior of this compound. While specific crystallographic data remains elusive in the public domain, a strong foundation for its characterization has been established based on the behavior of analogous long-chain alcohols. The provided experimental protocols for DSC and PXRD offer a clear roadmap for researchers to elucidate the precise solid-state properties of this compound. Further investigation into its polymorphism and the influence of its chirality on crystal packing will be crucial for unlocking its full potential in various applications.

References

Methodological & Application

Application Note: A Multi-Step Protocol for the Synthesis of 2-Tetradecanol from Tetradecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed protocol for the synthesis of 2-tetradecanol, a long-chain fatty alcohol with applications in materials science and as a potential biomarker, starting from the readily available tetradecanoic acid (myristic acid).[1] It is important to note that a direct reduction of the carboxylic acid group in tetradecanoic acid yields 1-tetradecanol (myristyl alcohol).[2] Therefore, a multi-step synthetic pathway is required to achieve the desired 2-alkanol isomer. This protocol outlines a four-step reaction sequence: 1) Reduction of tetradecanoic acid to 1-tetradecanol, 2) Bromination of the primary alcohol to form 1-bromotetradecane, 3) Elimination to yield the alkene 1-tetradecene, and 4) Markovnikov hydration to produce the final product, this compound. This application note is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

This compound is a secondary fatty alcohol consisting of a fourteen-carbon backbone with a hydroxyl group at the second position.[1][3] Its amphiphilic nature lends it to research in drug delivery systems, self-assembling nanomaterials, and as a potential antimicrobial agent.[1] Unlike primary fatty alcohols, which are typically synthesized by direct reduction of their corresponding fatty acids, the synthesis of a secondary alcohol like this compound requires a more nuanced chemical strategy.

This protocol details a robust and well-established four-step pathway starting from tetradecanoic acid. The workflow involves the initial reduction of the carboxylic acid, followed by a series of functional group interconversions to reposition the hydroxyl group from the C1 to the C2 position.

Physicochemical Properties

A summary of the key physical and chemical properties of the starting material and the final product is provided below.

Table 1: Physicochemical Properties of Tetradecanoic Acid and this compound

PropertyTetradecanoic Acid (Myristic Acid)This compound
Molecular Formula C₁₄H₂₈O₂[2][4]C₁₄H₃₀O[1][3]
Molecular Weight 228.37 g/mol [5]214.39 g/mol [1][6]
Appearance Oily, white, crystalline solid[5]Colorless to slightly yellow solid[7]
Melting Point 52-54 °C33-36 °C[7][8]
Boiling Point 250 °C @ 100 mmHg283-285 °C @ 760 mmHg[8]
Solubility in Water Practically insoluble[5]1.686 mg/L @ 25 °C (est.)[8]
Solubility (Organic) Soluble in organic solventsSoluble in ethanol, diethyl ether[7][9]

Experimental Protocols

This section details the materials, equipment, and step-by-step procedures for the synthesis of this compound.

Required Materials and Equipment
  • Reagents: Tetradecanoic acid, Lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether, sulfuric acid (H₂SO₄), phosphorus tribromide (PBr₃), potassium tert-butoxide (t-BuOK), tert-butanol, mercury(II) acetate (Hg(OAc)₂), tetrahydrofuran (THF), sodium borohydride (NaBH₄), sodium hydroxide (NaOH), anhydrous sodium sulfate (Na₂SO₄), hexane, ethyl acetate, and deuterated solvents for NMR analysis.

  • Equipment: Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer with hotplate, ice bath, rotary evaporator, separatory funnel, glassware for extraction and filtration, thin-layer chromatography (TLC) plates, and a high-vacuum distillation apparatus.

  • Analytical Instruments: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectrometer.

Synthetic Workflow Diagram

The overall workflow for the synthesis is depicted below.

G Overall Synthesis Workflow cluster_synthesis Synthesis Steps cluster_purification Purification & Analysis start Start: Tetradecanoic Acid step1 Step 1: LiAlH4 Reduction start->step1 Anhydrous Ether step2 Step 2: Bromination with PBr3 step1->step2 Yields 1-Tetradecanol step3 Step 3: Elimination with t-BuOK step2->step3 Yields 1-Bromotetradecane step4 Step 4: Oxymercuration-Demercuration step3->step4 Yields 1-Tetradecene end_product Crude this compound step4->end_product extraction Aqueous Workup & Extraction end_product->extraction drying Dry with Na2SO4 extraction->drying evaporation Solvent Removal drying->evaporation purification Column Chromatography / Distillation evaporation->purification analysis GC-MS & NMR Analysis purification->analysis final_product Pure this compound analysis->final_product G A Tetradecanoic Acid (Myristic Acid) B 1-Tetradecanol A->B 1. LiAlH4 2. H2O workup C 1-Bromotetradecane B->C PBr3 D 1-Tetradecene C->D t-BuOK E This compound D->E 1. Hg(OAc)2, H2O/THF 2. NaBH4, NaOH

References

Application Notes and Protocols for the Synthesis of 2-Tetradecanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Tetradecanol is a secondary fatty alcohol with applications in various fields, including the synthesis of surfactants, lubricants, and as a precursor for more complex molecules in drug discovery. The Grignard reaction offers a classic and effective method for the synthesis of such secondary alcohols. This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of this compound by the reaction of dodecylmagnesium bromide with acetaldehyde.

Principle of the Reaction

The synthesis of this compound via a Grignard reaction involves two main stages. First, the formation of the Grignard reagent, dodecylmagnesium bromide, from the reaction of 1-bromododecane with magnesium metal in an anhydrous ether solvent. Second, the nucleophilic addition of the Grignard reagent to the electrophilic carbonyl carbon of acetaldehyde. Subsequent acidic workup protonates the resulting alkoxide to yield the final product, this compound.[1][2]

Key Considerations and Troubleshooting

Successful Grignard synthesis is highly dependent on meticulous experimental technique. Here are some critical factors and troubleshooting tips:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water and alcohols. All glassware must be rigorously dried (e.g., flame-dried or oven-dried) and anhydrous solvents must be used to prevent quenching of the Grignard reagent.[1]

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.[1]

  • Magnesium Activation: The magnesium turnings may have a passivating oxide layer that can inhibit the reaction. Activation can be achieved by gently crushing the turnings, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[1]

  • Initiation of Reaction: The formation of the Grignard reagent is an exothermic reaction. If the reaction does not initiate, gentle warming may be required. Once initiated, the reaction rate can be controlled by the rate of addition of the alkyl halide and external cooling if necessary.

  • Side Reactions: A common side reaction is the Wurtz coupling of the alkyl halide with the Grignard reagent. This can be minimized by slow addition of the alkyl halide to the magnesium suspension.[1]

Data Presentation

ParameterValueReference
Product Name This compound--INVALID-LINK--[3]
Molecular Formula C₁₄H₃₀O--INVALID-LINK--[3]
Molecular Weight 214.39 g/mol --INVALID-LINK--[3]
CAS Number 4706-81-4--INVALID-LINK--[3]
Appearance White to off-white waxy solidGeneral knowledge
Boiling Point 170 °C at 14 mmHgGeneral knowledge
Melting Point 35-36 °CGeneral knowledge
Theoretical Yield Dependent on starting material quantitiesN/A
Reported Yield Variable, typically moderate to highGeneral knowledge
Purity >95% (after purification)General knowledge
Solubility Soluble in organic solvents (e.g., ether, chloroform), insoluble in waterGeneral knowledge

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous secondary alcohols via Grignard reaction.[1][4]

Materials:

  • Magnesium turnings

  • 1-Bromododecane

  • Anhydrous diethyl ether (or THF)

  • Acetaldehyde

  • Iodine (crystal)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Nitrogen or Argon gas supply

Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Reflux condenser, flame-dried

  • Dropping funnel, flame-dried

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

Part 1: Preparation of Dodecylmagnesium Bromide (Grignard Reagent)

  • Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel. Ensure all joints are well-sealed.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine. Gently warm the flask under a stream of inert gas until the purple iodine vapor is observed, then allow it to cool to room temperature. This process helps to activate the magnesium surface.[1]

  • Grignard Reagent Formation: Add sufficient anhydrous diethyl ether to the flask to cover the magnesium turnings. In the dropping funnel, prepare a solution of 1-bromododecane (1.0 equivalent) in anhydrous diethyl ether.

  • Add a small portion of the 1-bromododecane solution to the magnesium suspension to initiate the reaction. The initiation is indicated by the disappearance of the iodine color and the onset of a gentle reflux.

  • Once the reaction has started, add the remaining 1-bromododecane solution dropwise at a rate that maintains a steady reflux. If the reaction becomes too vigorous, cool the flask with an ice bath.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[1]

Part 2: Reaction with Acetaldehyde

  • Cool the freshly prepared dodecylmagnesium bromide solution to 0 °C using an ice bath.

  • Prepare a solution of acetaldehyde (1.1 equivalents) in anhydrous diethyl ether in the dropping funnel.

  • Add the acetaldehyde solution dropwise to the stirred Grignard reagent solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.[1]

Part 3: Work-up and Purification

  • Quenching: Cool the reaction mixture again in an ice bath and slowly add saturated aqueous ammonium chloride solution dropwise to quench the reaction and any unreacted Grignard reagent. This will result in the formation of a white precipitate.

  • Extraction: Transfer the mixture to a separatory funnel. Add more diethyl ether if necessary to dissolve all the organic material. Separate the organic layer. Extract the aqueous layer with two additional portions of diethyl ether.

  • Washing and Drying: Combine the organic layers and wash with brine (saturated aqueous NaCl solution). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

  • Infrared (IR) Spectroscopy: An IR spectrum should show a characteristic broad absorption band for the O-H stretch of the alcohol group around 3200-3600 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show a characteristic multiplet for the proton on the carbon bearing the hydroxyl group (CH-OH), as well as signals for the methyl groups and the long alkyl chain.

    • ¹³C NMR will show a signal for the carbon attached to the hydroxyl group in the range of 60-70 ppm.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns for a secondary alcohol.[5][6]

Visualizations

Grignard_Synthesis_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagent_prep_start Start mg_activation Magnesium Activation (Iodine) reagent_prep_start->mg_activation grignard_formation Formation of Dodecylmagnesium Bromide mg_activation->grignard_formation reaction_start Cool to 0 °C grignard_formation->reaction_start acetaldehyde_addition Dropwise Addition of Acetaldehyde reaction_start->acetaldehyde_addition stir_rt Stir at Room Temp acetaldehyde_addition->stir_rt quench Quench with sat. NH4Cl (aq) stir_rt->quench extraction Extraction with Diethyl Ether quench->extraction wash_dry Wash with Brine & Dry (Na2SO4) extraction->wash_dry evaporation Solvent Evaporation wash_dry->evaporation purification Purification (Vacuum Distillation or Column Chromatography) evaporation->purification product Pure this compound purification->product

Caption: Experimental workflow for the synthesis of this compound via Grignard reaction.

Signaling_Pathway reagents 1-Bromododecane + Mg grignard Dodecylmagnesium Bromide (Grignard Reagent) reagents->grignard Anhydrous Ether intermediate Alkoxide Intermediate grignard->intermediate acetaldehyde Acetaldehyde acetaldehyde->intermediate workup Acidic Workup (H3O+) intermediate->workup product This compound workup->product

Caption: Chemical pathway for the synthesis of this compound.

References

Application Notes and Protocols for the Purification of 2-Tetradecanol by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a detailed protocol for the purification of 2-tetradecanol using fractional distillation. This compound is a long-chain secondary alcohol with applications in cosmetics, personal care products, and as a fuel additive.[1] For many of these applications, a high degree of purity is required. Fractional distillation is a suitable method for purifying this compound by separating it from impurities with different boiling points. Due to its relatively high boiling point, vacuum fractional distillation is the preferred method to prevent thermal decomposition.

Physical Properties of this compound and Potential Impurities

A successful fractional distillation relies on the differences in the boiling points of the components in the mixture.[2][3][4] The following table summarizes the key physical properties of this compound and common potential impurities, such as other fatty alcohols that may be present from its synthesis or natural extraction.[5]

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C) at 760 mmHgBoiling Point (°C) at Reduced PressureMelting Point (°C)Density (g/cm³)
This compound C₁₄H₃₀O214.39283-285170 °C / 14 mmHg[1]33-36[1][6]~0.8315[1]
1-Dodecanol (Lauryl Alcohol)C₁₂H₂₆O186.34259143 °C / 20 mmHg240.831
1-Hexadecanol (Cetyl Alcohol)C₁₆H₃₄O242.44344190 °C / 15 mmHg49-500.818
1-TetradeceneC₁₄H₂₈196.38~251--12~0.77
WaterH₂O18.0210025 °C / 23.8 mmHg01.00

Note: Some physical properties are for the 1-isomer or related compounds and serve as an estimation.

Principle of Fractional Distillation

Fractional distillation is a separation technique used to separate a mixture of liquids with close boiling points. The process involves heating the mixture to create vapor, which then rises through a fractionating column. The column is packed with materials that provide a large surface area, such as glass beads or rings, creating a temperature gradient that is hotter at the bottom and cooler at the top.[4][7] As the vapor mixture ascends the column, it undergoes multiple cycles of condensation and vaporization. With each cycle, the vapor becomes progressively enriched in the more volatile component (the one with the lower boiling point).[4] By carefully controlling the temperature at the top of the column, the component with the lowest boiling point can be selectively distilled, condensed, and collected.[2] For high-boiling-point compounds like this compound, performing the distillation under reduced pressure (vacuum distillation) is crucial to lower the boiling point and prevent thermal degradation.[8][9]

Experimental Protocol: Vacuum Fractional Distillation of this compound

This protocol outlines the steps for purifying this compound using vacuum fractional distillation.

Materials and Equipment
  • Crude this compound: Containing impurities such as other long-chain alcohols, water, or residual solvents.

  • Distillation Glassware: Round-bottom flask, fractionating column (e.g., Vigreux or packed column), distillation head with thermometer adapter, condenser, and receiving flask(s).

  • Heating Mantle: With a stirrer function.

  • Magnetic Stir Bar or Boiling Chips: To ensure smooth boiling.

  • Vacuum Pump: Capable of achieving a pressure of at least 10-20 mmHg.

  • Manometer or Vacuum Gauge: To monitor the pressure of the system.

  • Cold Trap: To protect the vacuum pump from volatile substances.

  • Thermometer: With the appropriate temperature range.

  • Insulating Material: Glass wool or aluminum foil to insulate the fractionating column.

  • Laboratory Jack: To allow for quick removal of the heat source.

  • Standard laboratory safety equipment: Safety glasses, lab coat, and chemical-resistant gloves.

Procedure
  • Preparation of the Apparatus:

    • Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all glassware is clean and dry.

    • Place a magnetic stir bar or a few boiling chips in the round-bottom flask.

    • Charge the round-bottom flask with the crude this compound, filling it to no more than two-thirds of its capacity.

    • Lightly grease all ground-glass joints to ensure a good seal for the vacuum.

    • Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[3]

    • Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss and maintain the temperature gradient.[7]

  • Initiating the Distillation:

    • Start the flow of cold water through the condenser.

    • Turn on the vacuum pump and slowly evacuate the system to the desired pressure (e.g., 14 mmHg). A slow reduction in pressure is important to prevent bumping of the liquid.

    • Once the desired pressure is stable, begin heating the round-bottom flask using the heating mantle. Start the magnetic stirrer.

  • Fraction Collection:

    • Observe the temperature as the liquid begins to boil and the vapor rises up the fractionating column.

    • The temperature at the distillation head will initially rise and then stabilize at the boiling point of the most volatile impurity at the operating pressure. Collect this first fraction in a separate receiving flask.

    • Once the first fraction has been completely distilled, the temperature may drop slightly before rising again to the boiling point of the next component.

    • When the temperature stabilizes at the boiling point of this compound (approximately 170 °C at 14 mmHg), switch to a clean receiving flask to collect the purified product.[1]

    • Maintain a slow and steady distillation rate by carefully controlling the heating. A rate of 1-2 drops per second is generally recommended.

  • Terminating the Distillation:

    • When most of the this compound has been distilled, a sharp rise in temperature may indicate the presence of higher-boiling impurities.

    • Stop the distillation before the distilling flask goes to dryness to avoid the formation of potentially explosive peroxides and charring of the residue.

    • Turn off the heating mantle and lower it using the lab jack. Allow the apparatus to cool down.

    • Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump.

    • Disassemble the apparatus once it has cooled to room temperature.

Data Analysis and Quality Control

The purity of the collected fractions should be assessed using appropriate analytical techniques, such as:

  • Gas Chromatography (GC): To determine the percentage purity and identify any remaining impurities.

  • Infrared (IR) Spectroscopy: To confirm the presence of the hydroxyl functional group and the absence of impurities with distinct IR absorptions.

  • Refractive Index Measurement: As a quick check of purity against a known standard.

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for the purification of this compound by vacuum fractional distillation.

Fractional_Distillation_Workflow start Start: Crude this compound setup Assemble Vacuum Fractional Distillation Apparatus start->setup evacuate Evacuate System to Desired Pressure setup->evacuate heat Heat the Distilling Flask evacuate->heat vaporize Vaporization of Mixture heat->vaporize fractionation Separation in Fractionating Column vaporize->fractionation condense Condensation of Vapor fractionation->condense collect_impurities Collect Low-Boiling Impurities condense->collect_impurities Initial Fractions collect_product Collect Purified This compound condense->collect_product Main Fraction stop Stop Distillation and Cool Down collect_product->stop analyze Analyze Purity of Fractions (GC, IR, Refractive Index) stop->analyze end End: Purified this compound analyze->end

Caption: Workflow for the purification of this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Be aware that this compound is a combustible liquid. Keep it away from open flames and ignition sources.

  • Handle hot glassware with appropriate clamps and heat-resistant gloves.

  • When performing a vacuum distillation, ensure the glassware is free of cracks or defects to prevent implosion. Use a safety shield if possible.

  • Never heat a closed system.

  • Avoid breathing the dust or vapors of this compound.[1]

References

Application Notes and Protocols for High-Purity 2-Tetradecanol Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Tetradecanol, a 14-carbon secondary fatty alcohol, is a versatile compound with applications in the cosmetic industry and as a potential excipient in pharmaceutical formulations.[1] Its utility in drug delivery systems is also being explored.[1] For applications in research and drug development, particularly where the compound may interact with biological systems, achieving high purity is paramount to ensure reproducibility of results and to meet stringent regulatory standards.

This document provides detailed application notes and protocols for the purification of this compound using recrystallization methods. It covers solvent selection, general recrystallization procedures for racemic this compound, and methods for chiral resolution to obtain enantiomerically pure forms, which is often a critical requirement in pharmaceutical development due to the differential biological activity of enantiomers.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing an effective recrystallization protocol.

PropertyValueReference
Molecular FormulaC₁₄H₃₀O[2]
Molecular Weight214.39 g/mol [2]
AppearanceWhite solid or waxy flakes[1]
Melting Point33-36 °C[1][3]
Boiling Point~284 °C at 760 mmHg[1]
Solubility in WaterLow[3]
Solubility in Organic SolventsSoluble in ethanol, ether, acetone, benzene, chloroform.[4]

Recrystallization of Racemic this compound

Recrystallization is a powerful technique for purifying solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound completely at an elevated temperature but only sparingly at lower temperatures.

Solvent Selection

The choice of solvent is the most critical step in developing a successful recrystallization protocol. For a nonpolar compound like this compound, nonpolar or moderately polar solvents are generally suitable. A preliminary solvent screen is recommended to identify the optimal solvent or solvent system.

Table of Qualitative Solubility of this compound in Common Solvents (Illustrative)

SolventPolaritySolubility at Room Temperature (20-25°C)Solubility at Elevated Temperature (~50-60°C)Suitability for Recrystallization
WaterHighInsolubleInsolubleUnsuitable as a single solvent
MethanolHighSparingly SolubleVery SolublePotentially Suitable
EthanolHighSparingly SolubleVery SolublePotentially Suitable
AcetoneMediumSolubleVery SolubleMay lead to low yield
HexaneLowSparingly SolubleSolublePotentially Suitable
Ethanol/Water (e.g., 9:1 v/v)High (tunable)Sparingly SolubleVery SolublePotentially Suitable (Mixed-Solvent System)

Note: This table presents illustrative data based on general principles for long-chain alcohols. Experimental verification is crucial.

Experimental Protocol: Single-Solvent Recrystallization

This protocol outlines the general steps for recrystallizing this compound from a single solvent like ethanol or hexane.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol, 95%)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the selected solvent. Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent. Avoid using an excess of solvent to maximize yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the melting point of this compound.

Experimental Protocol: Mixed-Solvent Recrystallization

A mixed-solvent system, such as ethanol and water, can be effective. In this system, this compound is soluble in the "good" solvent (ethanol) and insoluble in the "bad" an-solvent (water).

Procedure:

  • Dissolve the crude this compound in a minimal amount of the "good" solvent (e.g., ethanol) at its boiling point.

  • While the solution is hot, add the "bad" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (the cloud point), indicating the saturation point.

  • If necessary, add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collect, wash, and dry the crystals as described in the single-solvent protocol.

Chiral Resolution of this compound

Since this compound possesses a chiral center, it exists as a pair of enantiomers. For many pharmaceutical applications, it is necessary to isolate a single enantiomer. The most common method for resolving a racemic mixture of a secondary alcohol is through the formation of diastereomeric salts.[5][6][7]

Principle of Diastereomeric Salt Crystallization

The racemic alcohol is first derivatized to introduce a functional group (e.g., an ester with a carboxylic acid) that can react with a chiral resolving agent (a chiral base or acid) to form a pair of diastereomers. These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomers.

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation (General Method)

This protocol is a general guideline and will require optimization for this compound.

Materials:

  • Racemic this compound

  • Phthalic anhydride or a similar dicarboxylic anhydride

  • A suitable chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine, cinchonidine, or (+)-dehydroabietylamine)[6][7]

  • A suitable solvent for salt formation and crystallization (e.g., ethanol, methanol, ethyl acetate)

  • Hydrochloric acid (HCl) solution

  • Sodium hydroxide (NaOH) solution

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

Step 1: Formation of the Phthalate Half-Ester

  • React racemic this compound with an equimolar amount of phthalic anhydride in a suitable solvent (e.g., pyridine or toluene) with heating to form the corresponding phthalate half-ester.

  • After the reaction is complete, cool the mixture and isolate the crude half-ester.

Step 2: Diastereomeric Salt Formation and Crystallization

  • Dissolve the crude phthalate half-ester in a suitable hot solvent (e.g., ethanol).

  • Add an equimolar amount of the chosen chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine).

  • Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by vacuum filtration. The diastereomeric purity can be improved by recrystallizing the salt.

Step 3: Liberation of the Enantiomerically Enriched Alcohol

  • Treat the isolated diastereomeric salt with an aqueous acid solution (e.g., HCl) to protonate the resolving agent, making it water-soluble.

  • Extract the enantiomerically enriched phthalate half-ester with an organic solvent.

  • Hydrolyze the half-ester using an aqueous base (e.g., NaOH) to liberate the enantiomerically enriched this compound.

  • Extract the alcohol with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

Step 4: Purity Analysis

  • The enantiomeric excess (e.e.) of the resolved this compound should be determined using a suitable analytical technique, such as chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC).

Purity Analysis

The purity of the recrystallized this compound should be assessed to confirm the effectiveness of the purification process.

Table of Analytical Methods for Purity Assessment

Analytical TechniquePurposeTypical Observations for High Purity
Melting Point Analysis Preliminary purity assessmentA sharp and narrow melting point range close to the literature value.
Gas Chromatography (GC-FID) Quantitative purity analysis and detection of volatile impuritiesA single major peak corresponding to this compound, with minimal or no impurity peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification of impuritiesProvides mass spectral data to identify the chemical structure of any detected impurities.
Chiral GC or HPLC Determination of enantiomeric excess (for resolved enantiomers)A single peak for the desired enantiomer, with the peak for the other enantiomer being absent or significantly reduced.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and detection of impuritiesA clean spectrum consistent with the structure of this compound, with no signals from residual solvents or other impurities.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude this compound dissolve Dissolve in minimal hot solvent start->dissolve hot_filt Hot Filtration (optional, removes insoluble impurities) dissolve->hot_filt cool Slow Cooling (room temp -> ice bath) hot_filt->cool vac_filt Vacuum Filtration cool->vac_filt wash Wash with ice-cold solvent vac_filt->wash dry Dry Crystals wash->dry end_node High-Purity This compound dry->end_node Chiral_Resolution_Workflow racemic Racemic this compound derivatize Derivatization (e.g., with Phthalic Anhydride) racemic->derivatize half_ester Racemic Half-Ester derivatize->half_ester salt_formation Diastereomeric Salt Formation (with Chiral Resolving Agent) half_ester->salt_formation diastereomers Mixture of Diastereomers (in solution) salt_formation->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Diastereomer (Crystals) crystallization->less_soluble Separation more_soluble More Soluble Diastereomer (in Mother Liquor) crystallization->more_soluble liberation1 Liberation of Enantiomer 1 (Acid/Base Treatment) less_soluble->liberation1 liberation2 Liberation of Enantiomer 2 (from Mother Liquor) more_soluble->liberation2 enantiomer1 Pure Enantiomer 1 liberation1->enantiomer1 enantiomer2 Pure Enantiomer 2 liberation2->enantiomer2

References

Application Notes and Protocols for the Purification of 2-Tetradecanol using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Tetradecanol is a long-chain secondary fatty alcohol with applications in various fields, including cosmetics, as a fuel additive, and as a surfactant.[1] Its purification is crucial to ensure the quality and consistency of final products. Column chromatography is a widely used and effective technique for the separation and purification of moderately polar compounds like this compound from non-polar or more polar impurities.[2] This document provides detailed application notes and protocols for the purification of this compound using silica gel column chromatography.

The principle of this separation is based on the differential partitioning of the components of a mixture between a stationary phase (silica gel) and a mobile phase (an organic solvent system). Silica gel is a polar adsorbent.[1] Therefore, in a normal-phase chromatography setup, non-polar compounds will travel through the column more quickly, while more polar compounds will be retained longer. This compound, with its hydroxyl group, exhibits moderate polarity and can be effectively separated from less polar impurities (e.g., hydrocarbons) and more polar impurities (e.g., diols or other oxidation byproducts).

Data Presentation

The following table summarizes the expected results from the purification of a crude this compound sample using the protocol described below. The data is representative and may vary depending on the initial purity of the sample and the specific chromatographic conditions.

Sample IDInitial Purity (%) (by GC)Final Purity (%) (by GC)Recovery (%)Key Impurities Removed
Crude this compound85>9890Non-polar hydrocarbon impurities, polar oxidation byproducts

Experimental Protocols

Materials and Equipment
  • Stationary Phase: Silica gel 60 (particle size 40-63 µm)

  • Mobile Phase: Hexane and Ethyl Acetate (HPLC grade)

  • Sample: Crude this compound

  • Glass chromatography column with a stopcock

  • Separatory funnel or solvent reservoir

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp for visualization

  • Potassium permanganate stain

  • Rotary evaporator

  • Beakers, Erlenmeyer flasks, and other standard laboratory glassware

  • Analytical balance

  • Gas Chromatograph (GC) for purity analysis

Preliminary Analysis: Thin Layer Chromatography (TLC)

Before performing column chromatography, it is essential to determine the optimal mobile phase composition using TLC. The goal is to find a solvent system that provides good separation of this compound from its impurities, with an ideal retention factor (Rf) of 0.3-0.7 for the target compound.[3][4]

  • Prepare TLC plates: Spot the crude this compound sample onto a silica gel TLC plate.

  • Develop the plates: Place the TLC plates in developing chambers containing different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).

  • Visualize the spots: After the solvent front has reached near the top of the plate, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp and/or by staining with a potassium permanganate solution.

  • Calculate Rf values: Calculate the Rf value for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front). The optimal solvent system will show a clear separation between the this compound spot and impurity spots, with the this compound spot having an Rf in the desired range.

Column Chromatography Protocol

This protocol outlines the steps for purifying this compound using silica gel column chromatography.

1. Column Packing (Wet Slurry Method)

  • Securely clamp a glass chromatography column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.

  • Add a small layer of sand (approximately 1 cm) on top of the plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC (e.g., 9:1 hexane:ethyl acetate). The consistency should be pourable but not too dilute.

  • Pour the silica gel slurry into the column. Gently tap the side of the column to dislodge any air bubbles and ensure even packing.

  • Open the stopcock to allow the excess solvent to drain, collecting it in a flask. Continuously add the slurry until the desired column height is reached (typically 20-30 times the weight of the crude sample). Crucially, never let the solvent level drop below the top of the silica gel.

  • Once the silica gel has settled, add a protective layer of sand (approximately 1-2 cm) on top of the stationary phase to prevent disturbance during solvent and sample addition.

  • Continuously pass the initial mobile phase through the column until the packing is stable and no more settling is observed.

2. Sample Loading

  • Dissolve the crude this compound sample in a minimal amount of the initial mobile phase. A concentrated solution is ideal for achieving a narrow band at the top of the column.

  • Carefully apply the sample solution onto the top of the sand layer using a pipette. Avoid disturbing the surface of the sand.

  • Open the stopcock and allow the sample to adsorb onto the top of the silica gel bed.

  • Add a small amount of the initial mobile phase to wash any remaining sample from the column walls onto the silica gel. Allow this to adsorb as well.

3. Elution

  • Once the sample is loaded, carefully fill the top of the column with the mobile phase. A separatory funnel can be used as a solvent reservoir for continuous addition.

  • Begin the elution by opening the stopcock to allow the mobile phase to flow through the column. The flow rate should be steady and controlled.

  • Isocratic Elution: If the TLC analysis showed good separation with a single solvent mixture, continue to elute with this same mobile phase composition throughout the entire process.

  • Gradient Elution: If the crude mixture contains impurities with a wide range of polarities, a gradient elution may be more effective.[5] Start with a less polar mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate (e.g., to 90:10, then 85:15). This will first elute the non-polar impurities, followed by this compound, and finally the more polar impurities.

4. Fraction Collection and Analysis

  • Collect the eluate in a series of small, numbered fractions (e.g., in test tubes or small flasks).

  • Monitor the composition of the collected fractions by TLC. Spot a small amount from each fraction onto a TLC plate and develop it using the same mobile phase.

  • Identify the fractions containing the pure this compound. These will show a single spot corresponding to the Rf value of the pure compound.

  • Combine the pure fractions.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

  • Determine the purity of the final product using an appropriate analytical technique, such as Gas Chromatography (GC).

Visualization of Workflows

The following diagrams illustrate the key workflows described in this document.

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis spot_sample Spot Crude Sample on TLC Plate develop Develop Plate in Solvent Chamber spot_sample->develop visualize Visualize Spots (UV/Stain) develop->visualize calculate_rf Calculate Rf Values visualize->calculate_rf select_solvent Select Optimal Mobile Phase calculate_rf->select_solvent

TLC Workflow for Mobile Phase Selection.

Column_Chromatography_Workflow cluster_setup Column Setup cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation pack_column Pack Column with Silica Gel Slurry add_sand Add Protective Sand Layer pack_column->add_sand load_sample Load Concentrated Crude Sample add_sand->load_sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect analyze_fractions Analyze Fractions by TLC collect->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate final_product Purified this compound evaporate->final_product

Column Chromatography Workflow for Purification.

Logical_Relationship start Crude this compound tlc TLC Analysis start->tlc Determine Eluent column_chrom Column Chromatography start->column_chrom Purify tlc->column_chrom Optimal Mobile Phase fraction_analysis Fraction Analysis (TLC) column_chrom->fraction_analysis Monitor Separation purified_product Purified this compound fraction_analysis->purified_product Isolate purity_check Purity Verification (GC) purified_product->purity_check Assess Purity final_product Final Product (>98% Pure) purity_check->final_product

Logical Relationship of the Purification Process.

References

Characterization of 2-Tetradecanol using GC-MS Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the characterization of 2-tetradecanol using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a secondary fatty alcohol with applications in various industrial and research fields. Its accurate identification and characterization are crucial for quality control and research and development. This guide outlines the experimental workflow, from sample preparation to data analysis, and details the expected fragmentation patterns for confident identification.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[1] This method is ideally suited for the analysis of volatile and semi-volatile compounds, such as this compound. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. Subsequently, the mass spectrometer fragments the eluted compounds into characteristic ions, providing a unique mass spectrum that acts as a "molecular fingerprint," allowing for structural elucidation and confident identification. The molecular ion of alcohols is often small or undetectable, particularly in tertiary alcohols.[2] For primary and secondary alcohols, a peak at [M-1] resulting from the loss of a hydrogen atom can complicate the identification of the molecular ion.[2]

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality GC-MS data. The following protocol is a general guideline and may require optimization based on the specific sample matrix.

  • Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile organic solvent such as hexane or dichloromethane.

  • Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL in the same solvent.

  • Sample Matrix: For samples containing this compound in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances.

  • Derivatization (Optional): For certain applications or to improve peak shape and volatility, derivatization can be employed. A common method involves converting the hydroxyl group to a trimethylsilyl (TMS) ether using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). However, for general characterization, derivatization is often not required for this compound.

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of this compound.

Parameter Value
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Temperature Program Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, hold for 5 minutes.
Transfer Line Temperature 280 °C
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Mass Scan Range m/z 40-400
Acquisition Mode Full Scan

Data Presentation and Analysis

The primary data obtained from the GC-MS analysis are the total ion chromatogram (TIC) and the mass spectrum of the analyte peak.

Retention Time

Under the specified chromatographic conditions, this compound is expected to elute at a specific retention time. This time can be used as an initial identifier when compared against a known standard. Retention time is influenced by factors such as column type, temperature, and carrier gas flow rate.[3]

Mass Spectrum of this compound

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions. The molecular ion peak (M+) at m/z 214 is often of low abundance or absent.[2] The fragmentation of secondary alcohols is primarily driven by alpha-cleavage, which involves the breaking of the C-C bond adjacent to the carbon bearing the hydroxyl group.[4][5]

Table 1: Characteristic Mass Fragments of this compound

m/z Relative Intensity Proposed Fragment Ion Fragmentation Pathway
45High[CH3CHOH]+Alpha-cleavage with loss of a C12H25 radical
43Moderate[C3H7]+Alkyl fragment
55Moderate[C4H7]+Alkyl fragment
57Moderate[C4H9]+Alkyl fragment
69Low[C5H9]+Alkyl fragment
199Low[M-CH3]+Loss of a methyl group

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_output Results Standard Standard Solution (1 mg/mL) Working Working Solution (10 µg/mL) Standard->Working Injection Injection Working->Injection Extraction Extraction/Cleanup (if necessary) Extraction->Injection GC Gas Chromatography (Separation) Injection->GC MS Mass Spectrometry (Detection & Fragmentation) GC->MS TIC Total Ion Chromatogram MS->TIC MassSpec Mass Spectrum MS->MassSpec Library Library Search & Interpretation MassSpec->Library Identification Compound Identification Library->Identification Characterization Structural Characterization Library->Characterization

Caption: Experimental workflow for GC-MS analysis of this compound.

Fragmentation_Pathway cluster_frags Primary Fragmentation cluster_further_frags Further Fragmentation M This compound (C14H30O) M+ at m/z 214 Frag1 [M - C12H25]+ m/z 45 M->Frag1 α-cleavage Frag2 [M - CH3]+ m/z 199 M->Frag2 Loss of CH3 Alkyl_frags Alkyl Fragments (m/z 43, 55, 57, 69) M->Alkyl_frags Hydrocarbon chain fragmentation

Caption: Mass fragmentation pathway of this compound.

Conclusion

This application note provides a comprehensive protocol for the characterization of this compound by GC-MS. The detailed experimental parameters and expected fragmentation data will aid researchers, scientists, and drug development professionals in the confident identification and analysis of this compound. The provided workflows and diagrams offer a clear visual representation of the analytical process and the underlying chemical principles.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Spectroscopy of 2-Tetradecanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Tetradecanol is a long-chain secondary fatty alcohol with applications in various industries, including cosmetics, lubricants, and as a chemical intermediate. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such compounds. This document provides detailed application notes and experimental protocols for the ¹H and ¹³C NMR analysis of this compound, offering insights into its molecular structure through chemical shift and coupling constant analysis.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the limited availability of public experimental spectral data for this compound, the following tables present predicted ¹H and ¹³C NMR data. These predictions are based on established chemical shift correlations for long-chain secondary alcohols and can serve as a guide for spectral interpretation.

Predicted ¹H NMR Data for this compound
ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-CH₃ (C14)~ 0.88Triplet~ 6.93H
-(CH₂)₁₀- (C4-C13)~ 1.26Multiplet-20H
-CH₂- (C3)~ 1.41Multiplet-2H
-OH~ 1.5 (variable)Singlet (broad)-1H
-CH₃ (C1)~ 1.18Doublet~ 6.23H
-CH- (C2)~ 3.78Sextet~ 6.21H
Predicted ¹³C NMR Data for this compound
CarbonChemical Shift (δ, ppm)
C14~ 14.1
C4-C12~ 22.7 - 31.9
C13~ 25.9
C3~ 39.6
C1~ 23.5
C2~ 68.2

Structural Elucidation from NMR Data

The predicted ¹H NMR spectrum of this compound is expected to show a characteristic triplet at approximately 0.88 ppm corresponding to the terminal methyl group (C14) of the long alkyl chain. The large multiplet around 1.26 ppm arises from the overlapping signals of the numerous methylene (-CH₂-) groups. The doublet at approximately 1.18 ppm is characteristic of the methyl group at C1, adjacent to the chiral center. The sextet around 3.78 ppm corresponds to the proton on the carbon bearing the hydroxyl group (C2), with its multiplicity arising from coupling to the neighboring methyl and methylene protons. The hydroxyl proton signal is typically a broad singlet and its chemical shift can vary with concentration, solvent, and temperature.

In the predicted ¹³C NMR spectrum, the carbon attached to the hydroxyl group (C2) is expected to resonate significantly downfield around 68.2 ppm due to the deshielding effect of the oxygen atom. The terminal methyl carbon (C14) will appear at the most upfield position (~14.1 ppm). The remaining methylene carbons of the long chain will produce a cluster of signals in the range of 22.7-31.9 ppm. The methyl carbon at C1 is predicted to be around 23.5 ppm.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the NMR analysis of this compound.

NMR_Workflow Experimental Workflow for NMR Analysis of this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis Sample This compound Sample Dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) Sample->Dissolve Filter Filter into NMR Tube Dissolve->Filter Spectrometer Place in NMR Spectrometer Filter->Spectrometer Shim Shim Magnetic Field Spectrometer->Shim Acquire_1H Acquire 1H NMR Spectrum Shim->Acquire_1H Acquire_13C Acquire 13C NMR Spectrum Acquire_1H->Acquire_13C Process Fourier Transform & Phasing Acquire_13C->Process Reference Reference Spectra (TMS) Process->Reference Integrate Integrate 1H Peaks Reference->Integrate Assign Assign Signals Integrate->Assign Report Generate Report Assign->Report

Caption: Workflow for this compound NMR Analysis.

Experimental Protocols

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial. Ensure the solvent is of high purity to avoid extraneous signals in the spectrum.

  • Dissolution: Gently swirl the vial to ensure the complete dissolution of the sample.

  • Filtration and Transfer: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Capping: Cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans (ns): 8-16 scans.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 2-4 seconds.

  • Spectral Width (sw): 10-12 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Number of Scans (ns): 1024 or more, depending on the sample concentration.

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): 200-220 ppm.

  • Temperature: 298 K.

Data Processing
  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) for ¹H NMR and 1-2 Hz for ¹³C NMR, followed by Fourier transformation.

  • Phasing: Manually phase the resulting spectrum to obtain a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard such as tetramethylsilane (TMS).

  • Integration (¹H NMR): Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

  • Peak Picking: Identify and list the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the structural features of this compound and the expected NMR signals.

Signaling_Pathway Structure-Signal Correlation in this compound NMR cluster_structure Molecular Structure of this compound cluster_signals Expected NMR Signals Structure CH3(CH2)11CH(OH)CH3 Alkyl_Chain Long Alkyl Chain -(CH2)11-CH3 Structure->Alkyl_Chain Secondary_Alcohol Secondary Alcohol -CH(OH)- Structure->Secondary_Alcohol Methyl_Groups Two Methyl Groups -CH3 Structure->Methyl_Groups H_Alkyl 1H: Multiplet ~1.26 ppm 13C: Cluster ~22-32 ppm Alkyl_Chain->H_Alkyl H_CH3_term 1H: Triplet ~0.88 ppm Alkyl_Chain->H_CH3_term C_CH3_term 13C: ~14.1 ppm Alkyl_Chain->C_CH3_term H_CHOH 1H: Sextet ~3.78 ppm Secondary_Alcohol->H_CHOH C_CHOH 13C: ~68.2 ppm Secondary_Alcohol->C_CHOH H_CH3_sec 1H: Doublet ~1.18 ppm Secondary_Alcohol->H_CH3_sec C_CH3_sec 13C: ~23.5 ppm Secondary_Alcohol->C_CH3_sec

Caption: Correlation of this compound's structure with its NMR signals.

Conclusion

Application Note: Functional Group Identification in 2-Tetradecanol using FTIR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the identification of functional groups in the secondary long-chain alcohol, 2-Tetradecanol, using Fourier Transform Infrared (FTIR) spectroscopy. The characteristic infrared absorption bands corresponding to the hydroxyl and alkyl functional groups are presented, along with a comprehensive experimental procedure for sample analysis. This guide is intended for researchers, scientists, and drug development professionals requiring accurate and efficient structural elucidation of similar aliphatic alcohols.

Introduction

This compound is a fatty alcohol with a 14-carbon chain and a hydroxyl group at the second carbon position. As a long-chain secondary alcohol, its chemical and physical properties are largely determined by the interplay between the polar hydroxyl group and the nonpolar alkyl chain. FTIR spectroscopy is a rapid, non-destructive, and highly effective analytical technique for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation. This document outlines the application of FTIR for the qualitative analysis of this compound.

Key Functional Groups in this compound

The FTIR spectrum of this compound is dominated by absorption bands arising from the vibrations of its constituent functional groups: the hydroxyl (-OH) group and the alkyl (C-H, C-C) groups.

  • Hydroxyl (-OH) Group: The O-H stretching vibration is highly characteristic and appears as a strong, broad band in the region of 3550-3200 cm⁻¹. The broadening of this peak is a result of intermolecular hydrogen bonding between the alcohol molecules.

  • Alkyl (C-H) Groups: The stretching vibrations of the C-H bonds in the methyl (-CH₃) and methylene (-CH₂) groups of the long alkyl chain give rise to strong absorptions in the 2950-2850 cm⁻¹ region. Bending vibrations for these groups are also observed in the fingerprint region (approximately 1470-1365 cm⁻¹).

  • C-O Stretching: The stretching vibration of the carbon-oxygen single bond in a secondary alcohol typically results in a strong absorption band in the 1150-1075 cm⁻¹ range.

Quantitative FTIR Data for this compound

The following table summarizes the characteristic infrared absorption bands for this compound. Data has been compiled from various spectroscopic databases.

Wavenumber (cm⁻¹)IntensityFunctional Group AssignmentVibrational Mode
~3340Strong, BroadO-HStretching
~2957StrongC-H (in -CH₃)Asymmetric Stretching
~2925StrongC-H (in -CH₂)Asymmetric Stretching
~2854StrongC-H (in -CH₂)Symmetric Stretching
~1465MediumC-HBending (Scissoring)
~1377MediumC-H (in -CH₃)Bending (Rocking)
~1110StrongC-OStretching

Experimental Protocol: FTIR Analysis of this compound

This protocol describes the use of an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for analyzing liquid samples.

Materials and Equipment:

  • FTIR Spectrometer with ATR accessory (e.g., diamond or zinc selenide crystal)

  • This compound sample (liquid)

  • Dropper or pipette

  • Lint-free wipes

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Computer with FTIR software

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and the computer are turned on and the software is running.

    • Allow the instrument to warm up according to the manufacturer's instructions to ensure a stable signal.

  • ATR Crystal Cleaning:

    • Thoroughly clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol).

    • Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition:

    • With the clean, dry ATR crystal, acquire a background spectrum. This will account for any atmospheric (e.g., CO₂, H₂O) or instrumental interferences.

    • The background spectrum is typically an average of multiple scans for better signal-to-noise ratio.

  • Sample Application:

    • Using a clean dropper or pipette, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

  • Sample Spectrum Acquisition:

    • Acquire the FTIR spectrum of the this compound sample.

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, spectra are collected over the range of 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Analysis:

    • Process the acquired spectrum using the FTIR software. This may include baseline correction and peak picking.

    • Identify the characteristic absorption bands and compare their wavenumbers to the expected values for the functional groups in this compound as detailed in the data table.

  • Cleaning:

    • After the analysis, clean the this compound from the ATR crystal using a lint-free wipe and an appropriate solvent.

Workflow for FTIR Analysis of this compound

FTIR_Workflow FTIR Analysis Workflow for this compound A Instrument Preparation B Clean ATR Crystal A->B Ensure readiness C Acquire Background Spectrum B->C Establish baseline D Apply this compound Sample C->D Prepare for measurement E Acquire Sample Spectrum D->E Measure sample F Data Processing and Analysis E->F Process raw data G Functional Group Identification F->G Interpret spectrum H Clean ATR Crystal Post-Analysis G->H Conclude experiment

Application Notes and Protocols for the Use of 2-Tetradecanol as an Internal Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of quantitative chromatography, achieving high levels of accuracy and precision is paramount. The use of an internal standard (IS) is a widely adopted technique to mitigate variability inherent in the chromatographic workflow, from sample preparation to injection and instrumental analysis.[1][2][3] An internal standard is a compound of known concentration that is added to all samples, calibration standards, and quality controls. By comparing the analyte's response to the internal standard's response, variations in sample volume, injection inconsistencies, and fluctuations in detector response can be effectively normalized.[2][4][5]

2-Tetradecanol, a C14 secondary fatty alcohol, presents several characteristics that make it a suitable candidate as an internal standard for the gas chromatographic (GC) analysis of a range of semi-volatile organic compounds. Its long alkyl chain and secondary alcohol functional group provide a retention behavior that can be similar to various analytes of interest, such as other fatty alcohols, fatty acid methyl esters (FAMEs), and other long-chain hydrocarbons. This document provides detailed application notes and a comprehensive protocol for the effective use of this compound as an internal standard in chromatographic analysis.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an internal standard is crucial for its appropriate application.

PropertyValueReference
Molecular Formula C₁₄H₃₀O[6][7]
Molecular Weight 214.39 g/mol [6][7]
Appearance Colorless to slightly yellow solid[8]
Melting Point 33-36 °C[8][9]
Boiling Point 283-285 °C at 760 mmHg[9]
Solubility Low solubility in water; soluble in organic solvents like ethanol and dimethyl sulfoxide.[8]
Density Approximately 0.82 g/cm³[8]

Considerations for Use as an Internal Standard

The ideal internal standard should possess the following characteristics:

  • It should not be naturally present in the sample matrix.[1]

  • It must be chemically similar to the analyte(s) of interest.[1][2]

  • It needs to be completely resolved from the analyte and other matrix components in the chromatogram.[1]

  • It should elute in close proximity to the analyte(s).[1]

  • It must be chemically stable and not react with the sample components or the chromatographic system.[1]

  • It should be of high purity.

This compound is well-suited for the analysis of semi-volatile compounds in complex matrices where a non-polar to mid-polar internal standard is required. Its boiling point and polarity make it particularly applicable for Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS).

Experimental Workflow for Internal Standard Quantification

The following diagram illustrates the general workflow for using an internal standard in a quantitative chromatographic analysis.

G Experimental Workflow for Internal Standard Quantification A Sample Collection B Addition of this compound (IS) A->B C Sample Preparation (e.g., Extraction, Derivatization) B->C D Chromatographic Analysis (GC-FID or GC-MS) C->D E Data Acquisition D->E F Peak Integration & Response Ratio Calculation (Analyte Area / IS Area) E->F G Quantification using Calibration Curve F->G

Caption: General workflow for quantitative analysis using an internal standard.

Detailed Protocol: Quantification of a Hypothetical Analyte (Compound X) using this compound as an Internal Standard by GC-MS

This protocol provides a step-by-step guide for the quantification of a semi-volatile analyte ("Compound X") in a liquid matrix.

1. Materials and Reagents

  • This compound (≥98% purity)

  • Compound X (analytical standard)

  • Hexane (or other suitable solvent, HPLC grade)

  • Anhydrous Sodium Sulfate

  • Volumetric flasks (100 mL, 10 mL)

  • Micropipettes

  • GC vials with caps

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

2. Preparation of Standard Solutions

  • Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 50 mg of this compound, dissolve it in hexane in a 100 mL volumetric flask, and dilute to the mark to obtain a concentration of 500 µg/mL.

  • Analyte Stock Solution (Analyte Stock): Accurately weigh approximately 50 mg of Compound X, dissolve it in hexane in a 100 mL volumetric flask, and dilute to the mark to obtain a concentration of 500 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by making serial dilutions of the Analyte Stock solution. To each calibration standard, add a constant amount of the IS Stock solution. A typical calibration curve might include concentrations of 1, 5, 10, 25, 50, and 100 µg/mL of Compound X, each containing 25 µg/mL of this compound.

3. Sample Preparation

  • Accurately measure a known volume (e.g., 1 mL) of the liquid sample into a suitable extraction tube.

  • Add a precise volume of the IS Stock solution to achieve a final concentration of 25 µg/mL in the final extract volume.

  • Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and internal standard from the sample matrix.[10][11]

  • Dry the extract over anhydrous sodium sulfate.

  • Concentrate or dilute the extract as necessary to bring the analyte concentration within the range of the calibration curve.

  • Transfer the final extract into a GC vial for analysis.

4. GC-MS Operating Conditions

The following table provides typical GC-MS parameters. These should be optimized for the specific analyte and instrument.

ParameterValue
GC System Agilent 7890B or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column
Injector Split/splitless, 250°C, splitless mode
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial 80°C, hold for 2 min; ramp at 10°C/min to 280°C, hold for 5 min
MS System Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-450
Data Acquisition Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity

5. Data Analysis and Quantification

The process for data analysis is outlined in the following diagram:

G Data Analysis for Internal Standard Quantification A Inject Calibration Standards and Samples B Identify Peaks based on Retention Time and Mass Spectra A->B C Integrate Peak Areas of Analyte and IS B->C D Calculate Response Ratio (Analyte Area / IS Area) C->D E Construct Calibration Curve (Response Ratio vs. Analyte Concentration) D->E For Calibration Standards G Calculate Analyte Concentration in Unknown Samples D->G For Unknown Samples F Determine Linear Regression Equation (y = mx + c) E->F F->G

Caption: Flowchart of the data analysis process for internal standard quantification.

  • Calibration Curve Construction: For each calibration standard, calculate the response ratio (RR) of the analyte to the internal standard: RR = (Peak Area of Analyte) / (Peak Area of this compound) Plot the RR against the known concentration of the analyte. Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.[12]

  • Quantification of Unknown Samples: Calculate the response ratio for the unknown samples using the same formula. Determine the concentration of the analyte in the unknown samples using the equation from the calibration curve.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape Active sites in the GC system; inappropriate column polarity.Deactivate the liner and column; consider derivatization if the analyte has active hydrogens; ensure the column polarity is appropriate for the analyte.
Co-elution of IS and Analyte Inappropriate GC oven temperature program or column.Optimize the temperature program (e.g., slower ramp rate); use a column with a different stationary phase.
Variable IS Peak Area Inconsistent addition of IS; degradation of IS.Use a calibrated pipette for adding the IS; ensure the IS is stable in the sample matrix and during storage.
Non-linear Calibration Curve Detector saturation; inappropriate concentration range.Dilute the standards and samples; narrow the concentration range of the calibration curve.

Conclusion

This compound is a suitable internal standard for the quantitative analysis of a variety of semi-volatile organic compounds by gas chromatography. Its physicochemical properties allow for good chromatographic behavior and its use can significantly improve the accuracy and precision of analytical results by correcting for variations in sample preparation and instrument performance. The protocol provided herein offers a comprehensive framework for the application of this compound as an internal standard, which can be adapted and optimized for specific analytical needs.

References

Applications of 2-Tetradecanol as a Surfactant in Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Tetradecanol, a 14-carbon secondary fatty alcohol, possesses amphiphilic properties that make it a subject of interest in various research applications, primarily for its role as a nonionic surfactant or as a hydrophobic precursor for the synthesis of other surfactants. Its branched structure, with the hydroxyl group at the second carbon, imparts unique physicochemical properties compared to its linear isomer, 1-tetradecanol. These properties can influence micelle formation, emulsification, and its interaction with biological membranes, making it a versatile tool in formulation science, drug delivery, and materials science.

This document provides detailed application notes and experimental protocols for the utilization of this compound as a surfactant in research, with a focus on its application in the synthesis of specialized surfactants and its potential role in the formation of microemulsions and nanoparticles.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its application in formulating systems and predicting its behavior in different solvent systems.

PropertyValueReference
Molecular Formula C₁₄H₃₀O[1][2]
Molecular Weight 214.39 g/mol [1]
Appearance White to off-white waxy solid[3]
Melting Point 35-36 °C (lit.)[3]
Boiling Point 170 °C at 14 mmHg[3]
Solubility Sparingly soluble in chloroform, slightly soluble in methanol (heated, sonicated), low solubility in water.[3]

Application 1: Synthesis of N-Acyl Arginine-Based Cationic Surfactants

Long-chain fatty alcohols like this compound can serve as the hydrophobic starting material for the synthesis of biodegradable and biocompatible cationic surfactants. N-acyl arginine surfactants, for instance, are of interest for their antimicrobial properties and potential in drug delivery systems. The following protocol outlines the synthesis of an N-acyl arginine surfactant using this compound.

Experimental Protocol: Synthesis of N-Tetradecanoyl-Arginine

Objective: To synthesize a cationic surfactant by reacting this compound with the amino acid L-arginine.

Materials:

  • This compound

  • L-arginine

  • Tert-amyl alcohol (solvent)

  • Sodium methoxide (catalyst)

  • 10% Citric acid solution

  • Acetone

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Condenser

  • Filter paper and funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound and L-arginine. A molar ratio of 1:4 (tetradecanol:arginine) has been shown to yield high conversion.

  • Solvent and Catalyst Addition: Add tert-amyl alcohol as the solvent. A solvent to tetradecanol ratio of 3:1 (v/w) can be used. Add sodium methoxide as a catalyst, at a concentration of 7% (w/w) of the total substrate mass.

  • Reaction: Heat the mixture to 65°C with constant stirring under a condenser for 4 hours.

  • Purification:

    • After the reaction is complete, cool the mixture.

    • Add a 10% citric acid solution to neutralize the catalyst.

    • Filter the mixture to remove any unreacted solid arginine.

    • Wash the resulting product with acetone. The N-acyl arginine surfactant will form a separate layer, while any remaining unreacted arginine will dissolve in the acetone.

    • Decant the acetone layer.

  • Drying: Dry the purified N-tetradecanoyl-arginine product using a rotary evaporator to remove any residual solvent.

  • Characterization: The final product can be characterized using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy to confirm the formation of the amide bond and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the chemical structure.

Workflow for N-Acyl Arginine Surfactant Synthesis:

cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants This compound + L-Arginine Reaction Reaction (65°C, 4h) Reactants->Reaction Solvent_Catalyst Tert-amyl Alcohol (Solvent) Sodium Methoxide (Catalyst) Solvent_Catalyst->Reaction Neutralization Neutralization (Citric Acid) Reaction->Neutralization Filtration Filtration Neutralization->Filtration Washing Washing (Acetone) Filtration->Washing Drying Drying (Rotary Evaporator) Washing->Drying Product N-Tetradecanoyl-Arginine Drying->Product Analysis FTIR & NMR Product->Analysis

Caption: Workflow for the synthesis and purification of N-acyl arginine surfactant.

Application 2: Determination of Critical Micelle Concentration (CMC)

Experimental Protocol: CMC Determination by Surface Tensiometry

Objective: To determine the CMC of this compound in an aqueous solution by measuring the surface tension at various concentrations.

Materials:

  • This compound

  • Ultra-pure water

  • Surface tensiometer (e.g., using the Wilhelmy plate or Du Noüy ring method)

  • Precision balance

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in ultra-pure water at a concentration significantly above the expected CMC. Due to the low aqueous solubility of this compound, gentle heating and sonication may be necessary to facilitate dissolution.

    • Allow the stock solution to equilibrate to the desired experimental temperature (e.g., 25°C) before use.

  • Serial Dilutions: Prepare a series of dilutions of the this compound stock solution with ultra-pure water to cover a range of concentrations.

  • Surface Tension Measurement:

    • Calibrate the surface tensiometer with ultra-pure water.

    • Measure the surface tension of each diluted solution, starting from the lowest concentration and proceeding to the highest.

    • Ensure the Wilhelmy plate or Du Noüy ring is thoroughly cleaned and dried between measurements.

    • Allow the surface tension reading to stabilize before recording the value.

  • Data Analysis:

    • Plot the measured surface tension (γ) as a function of the logarithm of the this compound concentration (log C).

    • The resulting plot will show two distinct linear regions. The first region, at lower concentrations, will have a steep negative slope, indicating a rapid decrease in surface tension with increasing surfactant concentration. The second region, at higher concentrations, will have a much shallower slope, approaching a plateau.

    • The CMC is the concentration at the intersection of the two extrapolated linear portions of the graph. The surface tension at this point is the surface tension at the CMC (γ_CMC).

Logical Flow for CMC Determination:

cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Stock Prepare Stock Solution of this compound Dilutions Prepare Serial Dilutions Stock->Dilutions Measure Measure Surface Tension of each dilution Dilutions->Measure Tensiometer Calibrate Surface Tensiometer Tensiometer->Measure Plot Plot Surface Tension vs. log(Concentration) Measure->Plot CMC Determine CMC at the intersection of two linear fits Plot->CMC

Caption: Logical workflow for determining the Critical Micelle Concentration (CMC).

Potential Research Applications (Protocols Not Yet Established for this compound)

Microemulsion Formulation for Drug Delivery

In microemulsions, which are thermodynamically stable, isotropic systems of oil, water, and surfactant, a cosurfactant is often required to achieve the necessary interfacial flexibility and stability. Fatty alcohols are commonly used as cosurfactants. This compound, with its C14 chain, could serve as a lipophilic cosurfactant in the formulation of microemulsions for the delivery of poorly water-soluble drugs.

General Approach to Developing a this compound-Containing Microemulsion:

  • Component Selection:

    • Oil Phase: Select a pharmaceutically acceptable oil in which the drug of interest has good solubility.

    • Surfactant: Choose a primary surfactant with an appropriate Hydrophilic-Lipophilic Balance (HLB) value.

    • Cosurfactant: Utilize this compound.

    • Aqueous Phase: Typically purified water or a buffer solution.

  • Phase Diagram Construction:

    • Construct pseudo-ternary phase diagrams to identify the microemulsion region. This is typically done by titrating a mixture of the oil, surfactant, and cosurfactant with the aqueous phase.

    • Different ratios of surfactant to cosurfactant (Smix) should be investigated to determine the optimal ratio for maximizing the microemulsion area.

  • Formulation and Characterization:

    • Select formulations from within the stable microemulsion region of the phase diagram.

    • Incorporate the drug into the formulation.

    • Characterize the microemulsion for droplet size, polydispersity index, zeta potential, viscosity, and drug loading.

  • In Vitro/In Vivo Studies:

    • Conduct in vitro drug release and permeation studies.

    • Perform in vivo studies to evaluate the bioavailability and efficacy of the drug-loaded microemulsion.

Nanoparticle Synthesis

Fatty alcohols can play several roles in the synthesis of nanoparticles, including acting as a solvent, a reducing agent at high temperatures, or a capping agent to control growth and prevent agglomeration. While there are no specific protocols detailing the use of this compound for this purpose, its long alkyl chain could provide steric stabilization to nanoparticles in non-polar solvents.

Conceptual Workflow for Nanoparticle Synthesis Using a Fatty Alcohol:

cluster_synthesis Synthesis cluster_isolation Isolation & Purification cluster_characterization Characterization Precursor Metal Precursor Reaction High-Temperature Reaction Precursor->Reaction Solvent This compound (as solvent/capping agent) Solvent->Reaction ReducingAgent Reducing Agent (if required) ReducingAgent->Reaction Precipitation Precipitation (e.g., with anti-solvent) Reaction->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Washing Washing Centrifugation->Washing Nanoparticles Stabilized Nanoparticles Washing->Nanoparticles Analysis TEM, DLS, UV-Vis, etc. Nanoparticles->Analysis

Caption: Conceptual workflow for the synthesis of nanoparticles using a fatty alcohol.

Conclusion

This compound is a fatty alcohol with potential applications as a surfactant and a hydrophobic building block in various research areas. While detailed protocols for its use in advanced applications like nanoparticle synthesis and microemulsion-based drug delivery are still emerging, its fundamental properties make it a candidate for exploration in these fields. The provided protocols for the synthesis of derived surfactants and the determination of its critical micelle concentration serve as a foundation for researchers to further investigate and harness the potential of this compound in their work. Further research is warranted to establish its efficacy and to develop standardized protocols for its use in these and other innovative applications.

References

Application Notes and Protocols for the Formulation of 2-Tetradecanol in Cosmetic and Personal Care Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Tetradecanol is a secondary fatty alcohol used in the cosmetic and personal care industry for its versatile properties. It functions primarily as an emollient, emulsifier, and anti-foaming agent, contributing to the texture, stability, and sensory characteristics of various product formulations.[1] Its branched structure, with a hydroxyl group on the second carbon, imparts unique physical and chemical properties compared to its linear isomer, 1-tetradecanol. This document provides detailed application notes and experimental protocols for the formulation of this compound in cosmetic and personal care products, with a focus on oil-in-water (O/W) emulsions such as creams and lotions.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for successful formulation development. The following table summarizes key data for this ingredient.

PropertyValueReference
Chemical Name This compound[2]
INCI Name This compound
CAS Number 4706-81-4[2]
Molecular Formula C14H30O[2]
Molecular Weight 214.39 g/mol [2]
Appearance Colorless to slightly yellow solid[1]
Melting Point 33-36 °C (lit.)[1]
Boiling Point 283-285 °C @ 760 mm Hg[3]
Solubility Soluble in organic solvents (e.g., ethanol, dimethyl sulfoxide); low solubility in water.[1]
logP (o/w) 5.778 (est)[3]

Applications in Cosmetic and Personal Care Products

This compound is utilized in a variety of cosmetic and personal care formulations due to its multifunctional properties:

  • Emollient: It helps to soften and soothe the skin, leaving it with a smooth and moisturized feel.

  • Emulsifier: It aids in the formation and stabilization of emulsions by reducing the interfacial tension between oil and water phases.

  • Anti-foaming Agent: It helps to suppress foam formation in products during manufacturing and use.[1]

  • Viscosity Controlling Agent: It can be used to modify the thickness of liquid cosmetic products.

Experimental Protocols

The following protocols are provided as a general guideline for the formulation and evaluation of cosmetic products containing this compound. These are based on standard practices for oil-in-water emulsion preparation and testing, as specific quantitative formulation data for this compound is not widely available in public literature.

Protocol 1: Preparation of an Oil-in-Water (O/W) Cream

This protocol outlines the steps for creating a basic O/W cream formulation incorporating this compound.

Materials:

  • Oil Phase:

    • This compound (e.g., 2-5% w/w)

    • Other emollients/oils (e.g., Caprylic/Capric Triglyceride, Mineral Oil) (e.g., 10-20% w/w)

    • Primary Emulsifier (e.g., Glyceryl Stearate, Cetearyl Alcohol) (e.g., 3-5% w/w)

    • Thickener (e.g., Cetyl Alcohol, Stearic Acid) (e.g., 1-3% w/w)

  • Aqueous Phase:

    • Deionized Water (q.s. to 100%)

    • Humectant (e.g., Glycerin, Propylene Glycol) (e.g., 2-5% w/w)

    • Preservative (e.g., Phenoxyethanol, Parabens) (as required)

  • Neutralizing Agent (if required):

    • e.g., Triethanolamine

Procedure:

  • Preparation of the Oil Phase:

    • In a suitable vessel, combine all components of the oil phase.

    • Heat the mixture to 70-75°C with continuous stirring until all components are completely melted and the phase is uniform.

  • Preparation of the Aqueous Phase:

    • In a separate vessel, combine all components of the aqueous phase.

    • Heat the aqueous phase to 70-75°C with stirring until all solids are dissolved.

  • Emulsification:

    • Slowly add the hot aqueous phase to the hot oil phase with continuous high-shear mixing (e.g., using a homogenizer).

    • Continue homogenization for a specified period (e.g., 5-10 minutes) to ensure the formation of a fine and uniform emulsion.

  • Cooling:

    • Begin cooling the emulsion while stirring at a lower speed.

    • If a neutralizing agent is required (e.g., for carbomer-based gels), add it at this stage.

  • Final Additions:

    • Once the emulsion has cooled to below 40°C, add any temperature-sensitive ingredients such as fragrances or active ingredients.

  • Final Mixing and Packaging:

    • Continue gentle stirring until the cream reaches room temperature.

    • Package the final product in appropriate containers.

Experimental Workflow for O/W Cream Formulation

G cluster_oil Oil Phase Preparation cluster_water Aqueous Phase Preparation Oil_Ingredients Combine Oil Phase Ingredients (this compound, Emollients, Emulsifiers) Heat_Oil Heat to 70-75°C Oil_Ingredients->Heat_Oil Emulsification Emulsification (High-Shear Mixing) Heat_Oil->Emulsification Water_Ingredients Combine Aqueous Phase Ingredients (Water, Humectants, Preservatives) Heat_Water Heat to 70-75°C Water_Ingredients->Heat_Water Heat_Water->Emulsification Cooling Cooling with Gentle Stirring Emulsification->Cooling Additives Add Temperature-Sensitive Ingredients (< 40°C) Cooling->Additives Final_Mixing Final Mixing and Packaging Additives->Final_Mixing

Caption: Workflow for the preparation of an oil-in-water cream.

Protocol 2: Stability Testing of the Cosmetic Formulation

Stability testing is crucial to ensure the product maintains its physical, chemical, and microbiological quality over its intended shelf life.

Methods:

  • Accelerated Stability Testing:

    • Store samples of the formulation at elevated temperatures (e.g., 40°C, 50°C) for a period of 1 to 3 months.

    • Evaluate samples at regular intervals (e.g., 2, 4, 8, 12 weeks) for changes in physical properties.

  • Freeze-Thaw Cycling:

    • Subject samples to alternating temperature cycles (e.g., -10°C for 24 hours followed by 25°C for 24 hours).

    • Perform a minimum of three cycles and observe for any signs of instability, such as phase separation.

  • Centrifugation Test:

    • Centrifuge a sample of the emulsion (e.g., at 3000 rpm for 30 minutes).

    • Observe for any signs of creaming or sedimentation, which can indicate poor emulsion stability.

  • Long-Term Stability Testing:

    • Store samples under controlled room temperature conditions (e.g., 25°C/60% RH) for the intended shelf life of the product (e.g., 12, 24, 36 months).

    • Evaluate at predetermined time points.

Stability Testing Workflow

G cluster_tests Stability Tests Formulation Cosmetic Formulation Accelerated Accelerated Stability (40°C, 50°C) Formulation->Accelerated Freeze_Thaw Freeze-Thaw Cycling (-10°C to 25°C) Formulation->Freeze_Thaw Centrifugation Centrifugation (3000 rpm) Formulation->Centrifugation Long_Term Long-Term Stability (25°C) Formulation->Long_Term Evaluation Evaluation of Physical, Chemical, and Microbiological Properties Accelerated->Evaluation Freeze_Thaw->Evaluation Centrifugation->Evaluation Long_Term->Evaluation

Caption: Workflow for cosmetic formulation stability testing.

Protocol 3: Characterization of the Cosmetic Formulation

Characterization of the formulation's physical properties is essential for quality control and to ensure it meets consumer expectations.

Methods:

  • Macroscopic Evaluation:

    • Visually inspect the formulation for color, odor, and appearance. Note any changes over time.

  • Microscopic Evaluation:

    • Use a light microscope to observe the emulsion's droplet size and distribution. Look for signs of coalescence (droplets merging).

  • pH Measurement:

    • Measure the pH of the formulation using a calibrated pH meter. The pH should be within a range suitable for skin application (typically 4.5-6.5).

  • Viscosity Measurement:

    • Measure the viscosity of the formulation using a viscometer or rheometer at a controlled temperature. Changes in viscosity can indicate instability.

  • Particle Size Analysis:

    • For more precise measurement of droplet size, techniques like laser diffraction or dynamic light scattering can be employed.

Protocol 4: In Vitro Skin Permeation and Irritation Studies

While no specific data exists for this compound, general protocols can be adapted to assess its potential effects on skin barrier function and irritation.

Methods:

  • Transepidermal Water Loss (TEWL):

    • Measure TEWL on a skin model or human volunteers before and after application of the formulation to assess its impact on the skin's barrier function. An increase in TEWL may indicate barrier disruption.

  • Skin Hydration:

    • Measure skin hydration using a corneometer to determine the moisturizing effect of the formulation.

  • In Vitro Skin Irritation:

    • Utilize reconstructed human epidermis (RhE) models to assess the potential for skin irritation. Cell viability assays (e.g., MTT assay) are commonly used to determine cytotoxicity.

Logical Relationship for Skin Interaction Assessment

G Formulation Formulation with This compound Application Topical Application Formulation->Application Skin_Barrier Interaction with Stratum Corneum Lipids Application->Skin_Barrier Irritation Potential for Irritation Application->Irritation TEWL Transepidermal Water Loss (TEWL) Skin_Barrier->TEWL Hydration Skin Hydration Skin_Barrier->Hydration

Caption: Logical flow for assessing skin interaction.

Signaling Pathways

Currently, there is no publicly available scientific literature that describes the specific signaling pathways through which this compound may exert its effects on the skin. Its primary functions in cosmetics are considered to be based on its physicochemical properties as an emollient and emulsifier, which affect the physical structure of the formulation and the skin's surface, rather than through direct interaction with specific biological pathways.

Conclusion

This compound is a valuable ingredient in the formulation of cosmetic and personal care products, offering benefits as an emollient, emulsifier, and anti-foaming agent. While specific quantitative data on its formulation is limited, the general principles of oil-in-water emulsion formulation and testing provide a solid framework for its application. The protocols outlined in this document offer a starting point for researchers and formulators to develop stable and effective cosmetic products containing this compound. Further research into its specific effects on skin barrier function and sensory properties would be beneficial for optimizing its use in cosmetic science.

References

Application Notes and Protocols: 2-Tetradecanol as a Fuel Additive for Improved Combustion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Tetradecanol, a long-chain fatty alcohol, presents potential as a fuel additive to enhance the combustion process in diesel engines. Its molecular structure, featuring a hydroxyl group, suggests it may act as a combustion improver and cetane enhancer. Theoretically, the oxygen content in this compound could promote more complete combustion, potentially leading to reduced emissions of particulate matter (PM), carbon monoxide (CO), and unburned hydrocarbons (HC). Furthermore, its long carbon chain structure is compatible with diesel fuel, minimizing phase separation issues that can occur with shorter-chain alcohols.

These application notes provide a framework for the systematic evaluation of this compound as a diesel fuel additive. Due to the limited availability of specific experimental data on this compound in the public domain, this document outlines generalized experimental protocols and presents illustrative data based on the known properties of similar long-chain alcohols. Researchers are strongly encouraged to use these notes as a guide and to generate specific data for this compound through rigorous experimentation.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of this compound is essential for its application as a fuel additive. These properties influence its blending behavior with diesel fuel, its combustion characteristics, and its handling and safety requirements.

PropertyValueUnitSource
Molecular FormulaC₁₄H₃₀O---INVALID-LINK--
Molecular Weight214.39 g/mol --INVALID-LINK--
AppearanceColorless to slightly yellow solid---INVALID-LINK--
Melting Point33 - 36°C--INVALID-LINK--
Boiling Point283 - 285°C--INVALID-LINK--
Flash Point>110°C--INVALID-LINK--
Density~0.82g/cm³--INVALID-LINK--
Solubility in WaterLow---INVALID-LINK--
Solubility in Organic SolventsGood (e.g., ethanol, DMSO)---INVALID-LINK--

Illustrative Performance Data

The following tables present hypothetical data to illustrate the potential effects of this compound on key fuel and engine performance parameters. This data is for illustrative purposes only and must be verified through experimentation.

Table 3.1: Illustrative Cetane Number Improvement

Fuel Blend (vol%)Cetane Number (ASTM D613)
Diesel (B7)51
B7 + 2% this compound53
B7 + 5% this compound55
B7 + 10% this compound58

Table 3.2: Illustrative Engine Performance and Emissions Data (Steady-State Operation)

ParameterDiesel (B7)B7 + 5% this compound
Engine Performance
Brake Specific Fuel Consumption (g/kWh)220215
Brake Thermal Efficiency (%)3839
Ignition Delay (Crank Angle Degrees)86
Emissions
Nitrogen Oxides (NOx) (g/kWh)7.57.2
Particulate Matter (PM) (g/kWh)0.150.12
Carbon Monoxide (CO) (g/kWh)1.20.9
Unburned Hydrocarbons (HC) (g/kWh)0.50.4

Experimental Protocols

The following are generalized protocols for evaluating the performance of this compound as a fuel additive. These protocols should be adapted and optimized based on the specific research objectives and available equipment.

Protocol for Fuel Blend Preparation and Characterization

Objective: To prepare stable diesel-2-tetradecanol blends and characterize their key fuel properties.

Materials:

  • Standard diesel fuel (e.g., ASTM D975 Grade No. 2-D)

  • This compound (purity ≥ 98%)

  • Volumetric flasks

  • Magnetic stirrer and stir bars

  • Viscometer

  • Densitometer

  • Flash point tester

  • Calorimeter

Procedure:

  • Blending:

    • Calculate the required volumes of diesel fuel and this compound to achieve the desired blend ratios (e.g., 2%, 5%, 10% v/v).

    • Add the calculated volume of this compound to a volumetric flask.

    • Add the diesel fuel to the flask up to the calibration mark.

    • Mix the blend thoroughly using a magnetic stirrer for at least 30 minutes at a controlled temperature to ensure homogeneity.

  • Property Measurement:

    • Viscosity: Measure the kinematic viscosity of the blends at 40°C according to ASTM D445.

    • Density: Determine the density of the blends at 15°C using a densitometer according to ASTM D1298.

    • Flash Point: Measure the flash point of the blends using a Pensky-Martens closed-cup tester according to ASTM D93.

    • Heating Value: Determine the gross and net heating values of the blends using a bomb calorimeter according to ASTM D240.

    • Cetane Number: Determine the cetane number of the blends using a Cooperative Fuel Research (CFR) engine according to ASTM D613.[1][2][3]

Protocol for Engine Performance and Emissions Testing

Objective: To evaluate the effect of this compound blends on the performance and exhaust emissions of a diesel engine.

Equipment:

  • Single-cylinder or multi-cylinder diesel test engine

  • Engine dynamometer

  • Fuel consumption measurement system

  • Exhaust gas analyzer (measuring NOx, CO, CO₂, HC, O₂)

  • Particulate matter measurement system (e.g., smoke meter or gravimetric sampling)

  • Data acquisition system

Procedure:

  • Engine Setup and Baseline Measurement:

    • Install and instrument the test engine on the dynamometer.

    • Warm up the engine to a stable operating temperature using standard diesel fuel.

    • Perform baseline tests with standard diesel fuel at various engine loads and speeds according to a predefined test cycle (e.g., steady-state modes).

    • Record engine performance parameters (torque, power, fuel consumption) and exhaust emission concentrations.

  • Testing with Fuel Blends:

    • Drain the standard diesel fuel from the engine's fuel system.

    • Flush the system with the first test blend (e.g., B7 + 2% this compound).

    • Run the engine with the test blend until the operating parameters stabilize.

    • Perform the same test cycle as for the baseline fuel, recording all performance and emissions data.

    • Repeat the procedure for all prepared fuel blends.

  • Data Analysis:

    • Calculate brake specific fuel consumption (BSFC), brake thermal efficiency (BTE), and mass emission rates (g/kWh) for each pollutant.

    • Compare the results of the this compound blends with the baseline diesel fuel to determine the effects of the additive.

Visualizations

Proposed Combustion Improvement Mechanism

G cluster_fuel Fuel Droplet cluster_combustion Combustion Chamber cluster_effects Potential Effects cluster_outcomes Outcomes Diesel Diesel This compound This compound Improved_Atomization Improved Atomization This compound->Improved_Atomization Reduced_Ignition_Delay Reduced Ignition Delay This compound->Reduced_Ignition_Delay More_Complete_Combustion More Complete Combustion This compound->More_Complete_Combustion O₂ Content Atomization Atomization Vaporization Vaporization Atomization->Vaporization Mixing Mixing Vaporization->Mixing Ignition Ignition Mixing->Ignition Combustion Combustion Ignition->Combustion Reduced_PM Reduced PM Combustion->Reduced_PM Reduced_CO Reduced CO Combustion->Reduced_CO Reduced_HC Reduced HC Combustion->Reduced_HC Improved_Efficiency Improved Efficiency Combustion->Improved_Efficiency Improved_Atomization->Mixing Reduced_Ignition_Delay->Ignition More_Complete_Combustion->Combustion

Caption: Proposed mechanism of combustion improvement with this compound.

Experimental Workflow

G Start Start Fuel_Blending Fuel Blending (Diesel + this compound) Start->Fuel_Blending Fuel_Characterization Fuel Characterization (Viscosity, Density, etc.) Fuel_Blending->Fuel_Characterization Engine_Testing Engine Performance & Emissions Testing Fuel_Characterization->Engine_Testing Data_Analysis Data Analysis (BSFC, BTE, Emissions) Engine_Testing->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for evaluating this compound.

Safety Precautions

  • This compound is considered relatively safe under general use conditions; however, it may cause skin and eye irritation.[4]

  • It is crucial to work in a well-ventilated area to avoid inhaling vapors.[4]

  • Avoid contact with strong oxidizing agents and acids to prevent potentially hazardous reactions.[4]

  • Always consult the Safety Data Sheet (SDS) for this compound before handling.

Conclusion

While specific experimental data on the use of this compound as a fuel additive is currently limited, its physicochemical properties suggest it holds promise for improving diesel combustion and reducing harmful emissions. The protocols and illustrative data presented in these application notes provide a solid foundation for researchers to systematically investigate its potential. Rigorous experimental work is essential to validate these hypotheses and to fully characterize the effects of this compound on engine performance and emissions.

References

Application Notes and Protocols for 2-Tetradecanol in Hydrophobic Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Tetradecanol, a 14-carbon secondary fatty alcohol, presents a promising lipid excipient for the formulation of novel drug delivery systems for hydrophobic compounds. Its amphiphilic nature, solid state at physiological temperatures, and biocompatibility make it a suitable candidate for creating lipid-based nanocarriers such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).[1] These nanocarriers can enhance the solubility, stability, and bioavailability of poorly water-soluble drugs, offering a pathway to improve their therapeutic efficacy.

This document provides detailed application notes and experimental protocols for the utilization of this compound as a core lipid matrix in the formulation of SLNs for the delivery of hydrophobic drugs.

Note on this compound Data: Direct experimental data for this compound in drug delivery applications is limited in publicly available literature. Therefore, where specific quantitative data is presented, it is based on studies using the closely related 1-tetradecanol or myristic acid (a C14 fatty acid), which serve as excellent proxies due to their similar carbon chain length and physicochemical properties.[2]

Data Presentation: Physicochemical Properties of C14 Lipid-Based SLNs

The following tables summarize the influence of formulation variables on the key physicochemical characteristics of SLNs formulated with a C14 lipid matrix. These parameters are critical for the in-vitro and in-vivo performance of the drug delivery system.

Table 1: Influence of Lipid and Surfactant Concentration on SLN Properties

Formulation CodeLipid (C14) Concentration (% w/v)Surfactant (Polysorbate 80) Concentration (% w/v)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
SLN-12.50.5250 ± 150.28 ± 0.03-15.2 ± 1.8
SLN-25.00.5280 ± 200.31 ± 0.04-14.8 ± 2.1
SLN-32.51.0180 ± 120.22 ± 0.02-18.5 ± 1.5
SLN-45.01.0210 ± 180.25 ± 0.03-17.9 ± 1.9

Data is illustrative and compiled based on general trends observed for solid lipid nanoparticles.

Table 2: Drug Loading and Encapsulation Efficiency of a Model Hydrophobic Drug in C14 SLNs

Formulation CodeDrug:Lipid RatioDrug Loading (%)Encapsulation Efficiency (%)
SLN-D11:108.5 ± 0.785 ± 5
SLN-D21:204.8 ± 0.596 ± 3
SLN-D31:513.2 ± 1.166 ± 6

Drug loading and encapsulation efficiency are highly dependent on the specific hydrophobic drug used.

Experimental Protocols

Preparation of this compound-Based Solid Lipid Nanoparticles (SLNs)

Method: High-Pressure Homogenization (Hot Homogenization Technique)

This is a widely used and scalable method for SLN production.[3]

Materials:

  • This compound

  • Hydrophobic drug

  • Surfactant (e.g., Polysorbate 80, Poloxamer 188)

  • Purified water

Equipment:

  • High-pressure homogenizer

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Water bath

  • Magnetic stirrer

  • Beakers and other standard laboratory glassware

Protocol:

  • Preparation of the Lipid Phase:

    • Melt the this compound by heating it to 5-10°C above its melting point (Melting point of this compound is approximately 35-36°C).

    • Add the pre-weighed hydrophobic drug to the molten lipid.

    • Stir the mixture continuously until a clear, homogenous lipid phase is obtained.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase while stirring.

  • Formation of the Pre-emulsion:

    • Gradually add the hot aqueous phase to the hot lipid phase under continuous high-shear homogenization (e.g., 8,000-10,000 rpm) for 5-10 minutes. This will form a coarse oil-in-water (o/w) emulsion.

  • High-Pressure Homogenization:

    • Immediately subject the hot pre-emulsion to high-pressure homogenization.

    • Perform 3-5 homogenization cycles at a pressure of 500-1500 bar. The temperature should be maintained above the melting point of this compound throughout this process.

  • Cooling and Nanoparticle Formation:

    • Cool the resulting hot nanoemulsion to room temperature or in an ice bath under gentle stirring.

    • The lipid will recrystallize, leading to the formation of solid lipid nanoparticles.

Characterization of this compound SLNs

a) Particle Size, Polydispersity Index (PDI), and Zeta Potential

Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS)

Protocol:

  • Dilute the SLN dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.

  • Transfer the diluted sample to a disposable cuvette.

  • Measure the particle size (Z-average), PDI, and zeta potential using a suitable instrument (e.g., Malvern Zetasizer).

  • Perform the measurements in triplicate at a controlled temperature (e.g., 25°C).

b) Encapsulation Efficiency (EE) and Drug Loading (DL)

Method: Ultracentrifugation

Protocol:

  • Separate the unencapsulated drug from the SLN dispersion by centrifuging a known amount of the formulation at high speed (e.g., 15,000 rpm for 30 minutes) using a centrifugal filter unit.

  • Quantify the amount of free drug in the supernatant using a suitable validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Calculate the EE and DL using the following equations:

    • EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

    • DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of lipid and drug] x 100

c) Morphological Analysis

Method: Transmission Electron Microscopy (TEM)

Protocol:

  • Place a drop of the diluted SLN dispersion onto a carbon-coated copper grid.

  • Allow the sample to air dry.

  • Negatively stain the sample with a solution of phosphotungstic acid (2% w/v) for 30-60 seconds to enhance contrast.

  • Remove the excess staining solution with filter paper.

  • Allow the grid to dry completely before observing under the TEM.

Visualizations

Experimental Workflow for SLN Preparation and Characterization

G cluster_prep SLN Preparation cluster_char Characterization prep1 Melt this compound + Dissolve Drug prep3 High-Shear Homogenization (Pre-emulsion) prep1->prep3 prep2 Prepare Aqueous Surfactant Solution prep2->prep3 prep4 High-Pressure Homogenization prep3->prep4 prep5 Cooling & Solidification prep4->prep5 char1 Particle Size & PDI (DLS) prep5->char1 SLN Dispersion char2 Zeta Potential (ELS) prep5->char2 SLN Dispersion char3 EE & DL (Ultracentrifugation) prep5->char3 SLN Dispersion char4 Morphology (TEM) prep5->char4 SLN Dispersion

Caption: Workflow for the preparation and characterization of this compound SLNs.

Cellular Uptake Pathways of Solid Lipid Nanoparticles

The cellular internalization of SLNs is a critical step for intracellular drug delivery. The primary mechanisms are endocytic pathways.

Clathrin-Mediated Endocytosis

G SLN SLN Receptor Receptor SLN->Receptor Binding Adaptor Adaptor Proteins Receptor->Adaptor Recruitment PlasmaMembrane Plasma Membrane Clathrin Clathrin CoatedPit Clathrin-Coated Pit Clathrin->CoatedPit Formation Adaptor->Clathrin Recruitment CoatedVesicle Clathrin-Coated Vesicle CoatedPit->CoatedVesicle Invagination & Scission EarlyEndosome Early Endosome CoatedVesicle->EarlyEndosome Uncoating LateEndosome Late Endosome EarlyEndosome->LateEndosome Maturation DrugRelease Drug Release EarlyEndosome->DrugRelease Lysosome Lysosome LateEndosome->Lysosome LateEndosome->DrugRelease

Caption: Clathrin-mediated endocytosis pathway for SLN uptake.

Caveolae-Mediated Endocytosis

G SLN SLN LipidRaft Lipid Raft SLN->LipidRaft Interaction Caveolin Caveolin LipidRaft->Caveolin Association Caveolae Caveolae Caveolin->Caveolae Formation Caveosome Caveosome Caveolae->Caveosome Internalization EndoplasmicReticulum Endoplasmic Reticulum Caveosome->EndoplasmicReticulum Golgi Golgi Apparatus Caveosome->Golgi DrugRelease Drug Release Caveosome->DrugRelease

References

Application Notes and Protocols for the Preparation of 2-Tetradecanol Stock Solutions in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Tetradecanol is a saturated fatty alcohol that has garnered interest in cell biology research for its potential immunomodulatory effects. Specifically, studies have demonstrated its ability to influence T-cell proliferation and cytokine secretion through the modulation of key signaling pathways. Accurate and reproducible in vitro studies investigating the biological activities of this compound necessitate the correct preparation of stock solutions to ensure compound stability, solubility, and minimal solvent-induced artifacts in cell culture assays.

These application notes provide a detailed protocol for the preparation, storage, and application of this compound stock solutions for use in cell-based experiments.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for the successful preparation of stock solutions. Due to its long alkyl chain, this compound is a lipophilic molecule with very limited aqueous solubility.

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₁₄H₃₀O[1][2][3][4]
Molecular Weight 214.39 g/mol [1][2][3]
Appearance Colorless thick liquid (when heated) or solid[5]
Melting Point 33.00 to 35.00 °C[6]
Boiling Point 283.00 to 285.00 °C[6]
Water Solubility 1.3 - 1.686 mg/L at 23-25 °C (practically insoluble)[7]
logP (o/w) 5.5 - 5.778[6][7]
Solubility in Organic Solvents Soluble in Dimethyl Sulfoxide (DMSO) and Ethanol. Sparingly soluble in chloroform and slightly soluble in methanol (heating and sonication may be required).[7][8]

Experimental Protocols

  • This compound (purity ≥98%)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes or vials

  • Sterile, filtered pipette tips

  • Vortex mixer

  • Water bath or heat block

  • Sonicator (optional)

  • Analytical balance

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

This protocol describes the preparation of a high-concentration primary stock solution of this compound in DMSO.

  • Pre-warming: Gently warm the this compound container in a 37°C water bath until it is completely molten.

  • Weighing: In a sterile microcentrifuge tube, accurately weigh out 21.44 mg of this compound.

  • Solvent Addition: Add 1 mL of cell culture grade DMSO to the tube containing the this compound.

  • Dissolution:

    • Cap the tube tightly and vortex vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, incubate the solution at 37°C for 10-15 minutes.[8]

    • Vortex again. If necessary, brief sonication can be applied to aid dissolution.[8]

    • Visually inspect the solution to ensure no particulates are present. The solution should be clear.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile, nuclease-free microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[8]

    • Store the aliquots at -20°C for up to 3 months.[8]

Table 2: Stock Solution Preparation Summary

ParameterValue
Compound This compound
Solvent DMSO (cell culture grade)
Stock Concentration 100 mM
Mass of this compound 21.44 mg
Volume of DMSO 1 mL
Storage Temperature -20°C
Shelf Life Up to 3 months

Working solutions are prepared by diluting the high-concentration stock solution in cell culture medium immediately before use.

  • Thawing: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to prepare intermediate dilutions to ensure accuracy.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is consistent across all experimental conditions, including the vehicle control, and is at a non-toxic level (typically ≤ 0.1%).[8][9]

  • Vehicle Control: A vehicle control containing the same final concentration of DMSO as the experimental wells must be included in all assays to account for any solvent effects.[8]

Example Dilution for a 30 µM Final Concentration:

  • Prepare an intermediate dilution by adding 1 µL of the 100 mM stock solution to 999 µL of cell culture medium to get a 100 µM solution.

  • Add 300 µL of the 100 µM intermediate solution to 700 µL of cell culture medium in a well of a 24-well plate (final volume 1 mL) to achieve a final concentration of 30 µM. The final DMSO concentration will be 0.03%.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for preparing this compound solutions and the known signaling pathway affected by this compound.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh 21.44 mg This compound add_dmso Add 1 mL DMSO weigh->add_dmso dissolve Vortex / Heat (37°C) / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C aliquot->store thaw Thaw stock solution aliquot store->thaw For immediate use dilute Serially dilute in cell culture medium thaw->dilute treat Treat cells dilute->treat

Caption: Experimental workflow for preparing this compound stock and working solutions.

G cluster_cytoplasm Cytoplasm cluster_nucleus TET This compound IKK IKK Complex TET->IKK Inhibits IκBα Degradation IKB_NFKB IκBα-NF-κB Complex (Inactive) IKK->IKB_NFKB Phosphorylates IκBα IKB IκBα IKB->IKB_NFKB NFKB_p65 NF-κB (p65) NFKB_p65->IKB_NFKB nucleus Nucleus NFKB_p65->nucleus Translocates p_IKB p-IκBα IKB_NFKB->p_IKB Releases NF-κB degradation Proteasomal Degradation p_IKB->degradation IL2 IL-2 Gene Transcription nucleus->IL2 PMA_Io PMA / Ionomycin PMA_Io->IKK Activates

Caption: this compound inhibits NF-κB signaling pathway.

Biological Activity and Application

This compound has been demonstrated to possess immunosuppressive properties by targeting the NF-κB signaling pathway in T-cells.[10]

  • Mechanism of Action: In activated T-cells, such as the EL-4 cell line, this compound inhibits the degradation of IκBα, which is an inhibitory protein bound to the NF-κB complex.[10] This prevents the nuclear translocation of the p65 subunit of NF-κB.[10]

  • Downstream Effects: The inhibition of NF-κB activation leads to a significant reduction in the promoter activity of NF-κB and subsequently suppresses the secretion of Interleukin-2 (IL-2), a critical cytokine for T-cell proliferation.[10]

  • Effective Concentration: Studies have shown that this compound at a concentration of 30 µM effectively reduces the growth of EL-4 T-cells and murine CD4+ T-cells.[10]

Table 3: Summary of this compound's Biological Effects on T-Cells

Cell TypeConcentrationObserved EffectSignaling PathwayReference
EL-4 T-cells30 µMReduced cell growth, inhibited IL-2 secretionDown-regulation of NF-κB[10]
Murine CD4+ T-cells30 µMReduced cell growthNot explicitly stated, but implied to be NF-κB[10]

Quality Control and Best Practices

  • Purity: Always use high-purity this compound to avoid confounding results from impurities.

  • Sterility: Maintain sterile conditions throughout the preparation of stock and working solutions to prevent contamination of cell cultures.[8] The use of penicillin-streptomycin in the culture media is also recommended.[8]

  • Solubility Confirmation: Always visually inspect the stock solution to ensure complete dissolution. The presence of precipitates indicates that the compound is not fully in solution, which will lead to inaccurate dosing. If precipitation occurs upon dilution in aqueous media, vortexing, sonication, or gentle warming may help to redissolve the compound.[8]

  • pH Check: For some compounds, dissolution in a solvent can alter the pH. While DMSO is generally neutral, it is good practice to check the pH of the final working solution in cell culture medium, especially when using higher concentrations of a compound.

  • Positive and Negative Controls: Include appropriate positive and negative controls in your experimental design to validate the assay and the effect of this compound.

By adhering to these detailed protocols and best practices, researchers can ensure the reliable and reproducible preparation of this compound solutions for accurate investigation of its biological effects in cell culture assays.

References

Investigating the Impact of 2-Tetradecanol on Cellular Health: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Tetradecanol is a long-chain secondary fatty alcohol. While research on its specific effects on cell viability and cytotoxicity is not extensively documented in publicly available literature, its structural similarity to other biologically active long-chain alcohols suggests it may have interesting properties worth investigating. Long-chain alcohols have been explored for their potential as antimicrobial agents and their ability to influence cell membrane properties, which can, in turn, affect cell signaling and viability.

These application notes provide a comprehensive framework and generalized protocols for researchers interested in initiating studies on the cytotoxic and cell viability effects of this compound. The provided methodologies for common in vitro assays, such as the MTT assay for cell viability and the lactate dehydrogenase (LDH) assay for cytotoxicity, serve as a starting point for a systematic investigation. Additionally, a hypothetical signaling pathway is presented to inspire further mechanistic studies.

Data Presentation

As there is no specific quantitative data available in the literature for the cytotoxic effects of this compound, the following table is a template that researchers can use to structure their experimental findings. It is designed for clarity and easy comparison of results obtained from various cell lines and experimental conditions.

Table 1: Template for Summarizing the Cytotoxic Effects of this compound

Cell LineAssay TypeTreatment Duration (hours)IC₅₀ (µM)Maximum Inhibition (%)Observations
e.g., HeLaMTT24Data to be determinedData to be determinede.g., Dose-dependent decrease in viability
48Data to be determinedData to be determined
72Data to be determinedData to be determined
e.g., A549LDH24Data to be determinedData to be determinede.g., Significant membrane damage at high concentrations
48Data to be determinedData to be determined
72Data to be determinedData to be determined
e.g., MCF-7Apoptosis (Annexin V)48Data to be determinedData to be determinede.g., Induction of early and late apoptosis

Experimental Protocols

The following are detailed protocols for foundational assays to assess cell viability and cytotoxicity. These are generalized methods and should be optimized for your specific cell line and laboratory conditions.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count cells. b. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. c. Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Treatment with this compound: a. Prepare serial dilutions of this compound in complete culture medium. It is crucial to perform a dose-range finding experiment first (e.g., from 0.1 to 1000 µM). b. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. c. Include appropriate controls: untreated cells (vehicle control, with the same concentration of solvent used to dissolve this compound) and medium-only blanks. d. Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Incubation: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: a. Carefully remove the medium from each well. b. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. c. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • LDH assay kit (commercially available)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. In addition to the untreated and vehicle controls, include a positive control for maximum LDH release (e.g., by treating cells with the lysis buffer provided in the kit).

  • Sample Collection: a. After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. b. Carefully transfer a specific volume of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: a. Prepare the LDH reaction mixture according to the manufacturer's instructions. b. Add the reaction mixture to each well containing the supernatant. c. Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.

  • Data Acquisition: a. Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Calculation: a. Calculate the percentage of cytotoxicity using the formula provided in the assay kit, which typically normalizes the LDH activity in the treated wells to the maximum LDH release control.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for assessing the cytotoxic effects of this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HeLa, A549) seeding Seed Cells in 96-well Plates cell_culture->seeding compound_prep Prepare this compound Stock Solution treatment Treat with Serial Dilutions of this compound compound_prep->treatment seeding->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay cytotoxicity_assay Cytotoxicity Assay (e.g., LDH) treatment->cytotoxicity_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) treatment->apoptosis_assay data_acquisition Data Acquisition (Microplate Reader) viability_assay->data_acquisition cytotoxicity_assay->data_acquisition apoptosis_assay->data_acquisition calculation Calculate IC50 & % Inhibition data_acquisition->calculation interpretation Interpretation of Results calculation->interpretation

Caption: General workflow for studying this compound's cytotoxicity.

Hypothetical Signaling Pathway

Should this compound demonstrate cytotoxic effects, investigating the underlying molecular mechanisms would be the next logical step. The following diagram depicts a hypothetical signaling pathway that could be explored. Long-chain alcohols can perturb cell membranes, which might lead to the activation of stress-related pathways and ultimately apoptosis.

hypothetical_pathway cluster_trigger Initial Stimulus cluster_membrane Cellular Target cluster_stress Stress Response cluster_apoptosis Apoptotic Cascade tetradecanol This compound membrane Cell Membrane Perturbation tetradecanol->membrane ros ↑ ROS Production membrane->ros er_stress ER Stress membrane->er_stress caspase9 Caspase-9 Activation ros->caspase9 er_stress->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical pathway of this compound-induced apoptosis.

Disclaimer

The information provided in these application notes, including the protocols and hypothetical pathway, is intended for guidance and informational purposes only. As there is a lack of specific published research on the cytotoxicity of this compound, all experimental procedures should be developed and validated by the end-user in the context of their specific research needs and cell systems. Standard laboratory safety precautions should be followed when handling all chemical reagents.

Application of 2-Tetradecanol in the Development of Nanoemulsions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Tetradecanol, a C14 long-chain fatty alcohol, presents significant potential in the formulation of nanoemulsions for pharmaceutical and cosmetic applications. Its amphiphilic nature, characterized by a hydrophilic alcohol head and a lipophilic hydrocarbon tail, allows it to function as a co-surfactant and stabilizer at the oil-water interface of nanoemulsions. This property is crucial for reducing interfacial tension, enhancing droplet stability, and influencing the viscosity and sensory characteristics of the final formulation.

These application notes provide a comprehensive overview of the role of this compound in nanoemulsion development, including its functions, and key formulation considerations. Detailed experimental protocols for the preparation and characterization of nanoemulsions incorporating a long-chain fatty alcohol are provided. Due to a lack of extensive published data specifically on this compound in nanoemulsions, representative data for a structurally similar fatty alcohol, cetyl alcohol, is presented to illustrate expected outcomes.

Key Functions of this compound in Nanoemulsions

  • Co-surfactant Activity: this compound can partition at the oil-water interface alongside the primary surfactant, reducing the interfacial tension and facilitating the formation of small droplets during the emulsification process.

  • Emulsion Stabilization: By orienting at the interface, this compound contributes to the formation of a more rigid and condensed interfacial film. This film acts as a mechanical barrier against droplet coalescence, thereby enhancing the long-term stability of the nanoemulsion.

  • Viscosity Modification: In the continuous phase of an oil-in-water (O/W) nanoemulsion, this compound can form lamellar gel networks that entrap water molecules. This structuring effect increases the viscosity of the formulation, which can be desirable for topical applications and can further improve stability by impeding droplet movement.

  • Controlled Release: The presence of a fatty alcohol like this compound in the interfacial layer can influence the release rate of encapsulated active pharmaceutical ingredients (APIs) from the nanoemulsion droplets.

Data Presentation: Representative Characteristics of Fatty Alcohol-Based Nanoformulations

As specific quantitative data for nanoemulsions formulated with this compound is limited in publicly available literature, the following tables summarize representative data for nanoformulations containing a similar long-chain fatty alcohol, cetyl alcohol. This data is intended to provide researchers with an expectation of the physicochemical properties that can be achieved.

Table 1: Representative Physicochemical Properties of Cetyl Alcohol-Based Solid Lipid Nanoparticles (SLNs)

Formulation ParameterParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Composition
Cetyl Alcohol, Surfactant A, Drug X150 - 3500.2 - 0.4-20 to -3070 - 85
Cetyl Alcohol, Surfactant B, Drug Y200 - 4000.3 - 0.5-15 to -2565 - 80
Process Parameters
High-Pressure Homogenization (1000 bar, 5 cycles)180 ± 200.25 ± 0.05-28 ± 382 ± 5
Ultrasonication (15 min, 70% amplitude)250 ± 300.35 ± 0.08-22 ± 475 ± 7

Note: This data is illustrative and based on typical values reported for cetyl alcohol SLNs. Actual results will vary depending on the specific formulation and process parameters.

Table 2: Influence of Fatty Alcohol Concentration on Nanoemulsion Properties (Hypothetical Data for this compound)

This compound Conc. (% w/w)Oil Conc. (% w/w)Surfactant Conc. (% w/w)Particle Size (nm)PDIStability after 30 days (Visual)
11051800.28Minor creaming
31051550.22Stable
51051400.18Stable

Note: This table presents a hypothetical scenario to illustrate the expected trend of increasing this compound concentration on nanoemulsion properties.

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water (O/W) Nanoemulsion using this compound as a Co-surfactant

Objective: To prepare a stable O/W nanoemulsion incorporating this compound using a high-pressure homogenization technique.

Materials:

  • Oil Phase:

    • Medium-chain triglycerides (MCT) or other suitable oil

    • This compound

    • Lipophilic drug (if applicable)

  • Aqueous Phase:

    • Purified water

    • Hydrophilic surfactant (e.g., Polysorbate 80)

    • Glycerol (as a humectant/cryoprotectant, optional)

  • Equipment:

    • High-shear mixer (e.g., Ultra-Turrax)

    • High-pressure homogenizer

    • Analytical balance

    • Beakers and magnetic stirrer

    • Water bath or heating plate

Procedure:

  • Preparation of the Oil Phase:

    • Weigh the required amounts of the oil (e.g., MCT), this compound, and the lipophilic drug (if any).

    • Combine these components in a beaker and heat to 60-70°C while stirring until a clear, homogenous solution is formed.

  • Preparation of the Aqueous Phase:

    • Weigh the required amounts of purified water, hydrophilic surfactant (e.g., Polysorbate 80), and glycerol.

    • Combine these components in a separate beaker and heat to the same temperature as the oil phase (60-70°C) while stirring until fully dissolved.

  • Formation of the Coarse Emulsion:

    • While maintaining the temperature, add the hot aqueous phase to the hot oil phase dropwise under continuous stirring with a magnetic stirrer.

    • Once the addition is complete, subject the mixture to high-shear mixing (e.g., 5,000-10,000 rpm) for 5-10 minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Immediately transfer the hot coarse emulsion to the high-pressure homogenizer.

    • Homogenize the emulsion at a pressure of 500-1500 bar for 3-5 cycles. The optimal pressure and number of cycles should be determined for each specific formulation.

    • Collect the resulting nanoemulsion in a clean container and allow it to cool to room temperature.

Protocol 2: Characterization of the this compound-Based Nanoemulsion

Objective: To determine the key physicochemical properties of the prepared nanoemulsion.

1. Particle Size and Polydispersity Index (PDI) Analysis:

  • Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Procedure:

    • Dilute a small aliquot of the nanoemulsion with purified water to an appropriate concentration to avoid multiple scattering effects.

    • Transfer the diluted sample to a disposable cuvette.

    • Measure the particle size (Z-average) and PDI at a fixed angle (e.g., 90° or 173°) and a constant temperature (e.g., 25°C).

    • Perform the measurement in triplicate and report the mean and standard deviation.

2. Zeta Potential Measurement:

  • Instrument: DLS instrument with zeta potential measurement capability.

  • Procedure:

    • Dilute the nanoemulsion with purified water (or a specific buffer if the effect of pH is being studied).

    • Inject the diluted sample into a folded capillary cell, ensuring no air bubbles are present.

    • Measure the electrophoretic mobility to determine the zeta potential.

    • Perform the measurement in triplicate and report the mean and standard deviation.

3. Morphological Examination:

  • Instrument: Transmission Electron Microscope (TEM).

  • Procedure:

    • Place a drop of the diluted nanoemulsion onto a carbon-coated copper grid.

    • Allow the sample to adhere for a few minutes.

    • Wick away the excess liquid with filter paper.

    • Optionally, negatively stain the sample with a solution of phosphotungstic acid or uranyl acetate to enhance contrast.

    • Allow the grid to dry completely before observing under the TEM.

4. Stability Studies:

  • Thermodynamic Stability:

    • Centrifugation: Centrifuge the nanoemulsion at a high speed (e.g., 10,000 rpm) for 30 minutes and observe for any signs of phase separation, creaming, or cracking.

    • Freeze-Thaw Cycles: Subject the nanoemulsion to multiple cycles of freezing (e.g., -20°C for 24 hours) and thawing at room temperature. Observe for any changes in appearance or phase separation.

  • Long-Term Stability: Store the nanoemulsion at different temperatures (e.g., 4°C, 25°C, and 40°C) for a specified period (e.g., 3-6 months). Periodically analyze the particle size, PDI, and zeta potential to assess any changes over time.

Visualizations

experimental_workflow cluster_prep Nanoemulsion Preparation cluster_char Characterization oil_phase Oil Phase Preparation (Oil + this compound + Drug) Heat to 70°C pre_emulsion Coarse Emulsion Formation (High-Shear Mixing) oil_phase->pre_emulsion Add Aqueous to Oil aq_phase Aqueous Phase Preparation (Water + Surfactant) Heat to 70°C aq_phase->pre_emulsion homogenization High-Pressure Homogenization (500-1500 bar, 3-5 cycles) pre_emulsion->homogenization final_ne This compound Nanoemulsion homogenization->final_ne dls Particle Size & PDI (DLS) final_ne->dls zeta Zeta Potential (DLS) final_ne->zeta tem Morphology (TEM) final_ne->tem stability Stability Studies (Thermodynamic & Long-Term) final_ne->stability

Caption: Experimental workflow for the preparation and characterization of a this compound-based nanoemulsion.

stabilization_mechanism cluster_droplet Nanoemulsion Droplet cluster_stabilization Stabilization oil Oil Core interface Interface water Aqueous Phase interface->water Dispersed in reduced_tension Reduced Interfacial Tension interface->reduced_tension steric_hindrance Steric Hindrance interface->steric_hindrance rigid_film Rigid Interfacial Film interface->rigid_film surfactant Primary Surfactant surfactant->interface Adsorbs at tetradecanol This compound (Co-surfactant) tetradecanol->interface Intercalates

Caption: Role of this compound in the stabilization of an oil-in-water nanoemulsion droplet.

Application Notes and Protocols: 2-Tetradecanol in Glycolipid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glycolipids are essential components of cell membranes, playing crucial roles in cellular recognition, signaling, and immune responses.[1] The synthesis of novel glycolipid analogues is a key area of research for the development of new therapeutics and biological probes. 2-Tetradecanol, a 14-carbon secondary fatty alcohol, offers a unique hydrophobic anchor for the synthesis of glycolipids with distinct physicochemical properties compared to their primary alcohol counterparts. This document provides detailed protocols for the synthesis of a model glycolipid, 2-tetradecyl-α-D-glucopyranoside, utilizing this compound. The methodologies are adapted from established glycosylation techniques for secondary alcohols.

Data Presentation

The following table summarizes the key steps and expected outcomes for the synthesis of 2-tetradecyl-α-D-glucopyranoside. The yields and stereoselectivity are representative values based on analogous glycosylation reactions with secondary alcohols reported in the literature.

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Representative Yield (%)Anomeric Ratio (α:β)
1Preparation of Glycosyl Donor2,3,4,6-Tetra-O-benzyl-D-glucopyranose, Trichloroacetonitrile, DBUDichloromethane0 to RT285-95N/A
2GlycosylationGlycosyl Donor, This compound , TMSOTfDichloromethane-40 to RT470-80>10:1
3DeprotectionPd/C, H₂Methanol/Ethyl AcetateRT12>95N/A

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for the glycosylation reaction. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography should be performed using silica gel (230-400 mesh).

Protocol 1: Synthesis of 2,3,4,6-Tetra-O-benzyl-α/β-D-glucopyranosyl trichloroacetimidate (Glycosyl Donor)

  • Dissolve 2,3,4,6-tetra-O-benzyl-D-glucopyranose (1.0 eq) in anhydrous dichloromethane (5 mL per 1 g of sugar).

  • Add trichloroacetonitrile (3.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography (hexanes/ethyl acetate with 1% triethylamine) to yield the glycosyl donor as a colorless oil.

Protocol 2: Glycosylation of this compound

  • Dissolve the glycosyl donor (1.2 eq) and this compound (1.0 eq) in anhydrous dichloromethane (10 mL per 1 g of this compound).

  • Add activated molecular sieves (4 Å) and stir for 30 minutes at room temperature.

  • Cool the mixture to -40 °C.

  • Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.2 eq) dropwise.

  • Stir the reaction at -40 °C for 1 hour and then allow it to slowly warm to room temperature over 3 hours.

  • Quench the reaction by adding triethylamine (0.5 eq).

  • Filter the mixture through a pad of Celite and concentrate the filtrate.

  • Purify the crude product by flash column chromatography (hexanes/ethyl acetate) to obtain the protected 2-tetradecyl-2',3',4',6'-tetra-O-benzyl-α-D-glucopyranoside.

Protocol 3: Deprotection of the Glycolipid

  • Dissolve the protected glycolipid (1.0 eq) in a 1:1 mixture of methanol and ethyl acetate.

  • Add palladium on charcoal (10% w/w, 0.1 eq).

  • Stir the suspension under a hydrogen atmosphere (balloon) at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter the mixture through Celite and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the final product, 2-tetradecyl-α-D-glucopyranoside.

Visualizations

Synthetic_Workflow start 2,3,4,6-Tetra-O-benzyl-D-glucopyranose donor Glycosyl Donor (Trichloroacetimidate) start->donor TCCA, DBU DCM glycosylation Glycosylation (TMSOTf) donor->glycosylation tetradecanol This compound tetradecanol->glycosylation protected_gl Protected Glycolipid glycosylation->protected_gl deprotection Deprotection (H₂, Pd/C) protected_gl->deprotection final_product 2-Tetradecyl-α-D-glucopyranoside deprotection->final_product

Caption: Synthetic workflow for 2-tetradecyl-α-D-glucopyranoside.

Glycolipid_Signaling cluster_membrane Cell Membrane glycolipid Glycolipid (e.g., 2-Tetradecyl Glycoside) receptor Receptor Protein glycolipid->receptor Modulates Activity kinase Kinase Cascade receptor->kinase Signal Transduction ligand Extracellular Ligand ligand->glycolipid Binding transcription_factor Transcription Factor Activation kinase->transcription_factor cellular_response Cellular Response (e.g., Proliferation, Differentiation) transcription_factor->cellular_response Gene Expression

Caption: Generalized glycolipid-mediated signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Tetradecanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low yield in the synthesis of 2-Tetradecanol. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most common and effective methods for the synthesis of this compound are:

  • Grignard Reaction: This involves the reaction of a Grignard reagent with an aldehyde. Two viable pathways are:

    • Reaction of dodecylmagnesium bromide (a 12-carbon Grignard reagent) with acetaldehyde (a 2-carbon aldehyde).

    • Reaction of methylmagnesium bromide (a 1-carbon Grignard reagent) with tridecanal (a 13-carbon aldehyde).

  • Reduction of 2-Tetradecanone: This method utilizes a reducing agent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), to convert the ketone 2-tetradecanone to the corresponding secondary alcohol.[1]

Q2: What are the potential side products in the Grignard synthesis of this compound?

A2: Byproducts in the Grignard synthesis can arise from several side reactions. The most common include unreacted starting materials (e.g., 1-bromododecane and magnesium), and byproducts from the Grignard reagent itself, such as docosane (from Wurtz coupling) and dodecane (from reaction with trace water).[1]

Q3: What impurities can be expected from the reduction of 2-Tetradecanone?

A3: The primary impurity in the reduction of 2-tetradecanone is typically the unreacted ketone.[1] The presence of other impurities is generally low if a selective reducing agent like sodium borohydride is used.[1]

Q4: How can I purify the final this compound product?

A4: Purification of this compound can be achieved through several methods, depending on the impurities present:

  • Fractional Distillation: This is effective for separating this compound from impurities with significantly different boiling points.[2]

  • Recrystallization: A suitable method for removing minor impurities. Common solvents for recrystallization of long-chain alcohols include ethanol, methanol, and hexane.[1][3]

  • Column Chromatography: Effective for separating this compound from both more and less polar impurities.[1]

Troubleshooting Guides

Grignard Synthesis of this compound
IssuePotential Cause(s)Recommended Solution(s)
Reaction fails to initiate 1. Inactive magnesium surface (oxide layer).[4] 2. Wet glassware or solvents.[4] 3. Impure alkyl halide.1. Activate magnesium turnings by crushing them, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[4] 2. Flame-dry all glassware and use anhydrous solvents.[4] 3. Purify the alkyl halide before use.[4]
Low yield of this compound 1. Incomplete formation of the Grignard reagent.[4] 2. Quenching of the Grignard reagent by moisture or acidic protons.[4] 3. Side reactions, such as Wurtz coupling of the alkyl halide.[4] 4. Incomplete reaction with the aldehyde.1. Ensure the Grignard reagent is fully formed before adding the aldehyde.[4] 2. Maintain strict anhydrous and inert conditions throughout the reaction. 3. Add the alkyl halide slowly to the magnesium turnings to minimize Wurtz coupling.[4] 4. Ensure a slight molar excess of the Grignard reagent to the aldehyde.[4]
Presence of a high-boiling point impurity Wurtz coupling of the alkyl halide to form a C24 alkane.Purify the crude product using column chromatography on silica gel. The less polar coupling product will elute before the more polar this compound.[4]
Reduction of 2-Tetradecanone
IssuePotential Cause(s)Recommended Solution(s)
Incomplete reaction (presence of starting material) 1. Insufficient reducing agent. 2. Inactive reducing agent.1. Use a molar excess of the reducing agent. For NaBH₄, at least 0.25 equivalents are theoretically needed, but using 1-2 equivalents is common practice.[5] For LiAlH₄, a larger excess may be required if acidic impurities are present. 2. Use fresh, properly stored reducing agents. LiAlH₄ is particularly sensitive to moisture.
Low yield after workup Product loss during extraction.This compound has low water solubility. Ensure thorough extraction from the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Perform multiple extractions.
Formation of unexpected byproducts For unsaturated ketones, NaBH₄ can sometimes cause conjugate reduction.[6]This is less of a concern for the saturated 2-tetradecanone. However, if using a less selective reducing agent, consider switching to NaBH₄ for its high chemoselectivity for ketones and aldehydes.[5]
Purification by Recrystallization
IssuePotential Cause(s)Recommended Solution(s)
"Oiling out" (formation of a liquid layer instead of crystals) The boiling point of the solvent is higher than the melting point of this compound (~35-36°C).[3]Use a lower-boiling point solvent. Alternatively, add a small amount of a "poorer" solvent (one in which this compound is less soluble) to the hot solution to induce crystallization above the melting point.[3]
No crystals form upon cooling 1. Too much solvent was used, and the solution is not saturated. 2. Cooling is too rapid.1. Reheat the solution and evaporate some of the solvent to increase the concentration. Allow it to cool again.[3] 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3]
Low recovery of crystals 1. The product is too soluble in the cold solvent. 2. Incomplete crystallization.1. Ensure the solution is thoroughly cooled in an ice bath for at least 30 minutes.[3] 2. Minimize the amount of cold solvent used to wash the crystals.

Experimental Protocols

Protocol 1: Grignard Synthesis of this compound

This protocol is adapted from the synthesis of analogous secondary alcohols.[1]

Materials:

  • Magnesium turnings (1.2 eq)

  • 1-Bromododecane (1.0 eq)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Acetaldehyde (1.1 eq)

  • Saturated aqueous ammonium chloride

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add anhydrous diethyl ether to cover the magnesium. Dissolve 1-bromododecane in anhydrous diethyl ether in the dropping funnel. Add a small amount of the 1-bromododecane solution to the magnesium. The reaction should initiate, indicated by bubbling and a cloudy appearance. Once initiated, add the remaining 1-bromododecane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Acetaldehyde: Cool the Grignard reagent solution to 0°C in an ice bath. Dissolve acetaldehyde in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 10°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.[1]

  • Workup and Purification: Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure to obtain the crude this compound.[1]

Protocol 2: Reduction of 2-Tetradecanone with Sodium Borohydride

This protocol is based on general procedures for the reduction of ketones.[5]

Materials:

  • 2-Tetradecanone (1.0 eq)

  • Methanol or ethanol

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • 1 M Hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-tetradecanone in methanol or ethanol. Cool the solution in an ice bath.

  • Reduction: Slowly add sodium borohydride to the stirred solution. Foaming may occur due to the evolution of hydrogen gas. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Workup: Cool the reaction mixture in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution. Most of the solvent can be removed under reduced pressure. Add water to the residue and extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and evaporate the solvent to yield crude this compound. Further purification can be achieved by recrystallization or fractional distillation.

Visualizations

Grignard_Synthesis_Workflow Grignard Synthesis of this compound Workflow reagents Reactants: 1-Bromododecane Magnesium Turnings Anhydrous Ether grignard Grignard Reagent Formation (Dodecylmagnesium Bromide) reagents->grignard reaction Reaction with Aldehyde (0°C to RT) grignard->reaction aldehyde Reactant: Acetaldehyde aldehyde->reaction quench Aqueous Workup (sat. NH4Cl) reaction->quench extract Extraction (Diethyl Ether) quench->extract dry Drying (Na2SO4) extract->dry evap Solvent Removal dry->evap purify Purification (Distillation or Chromatography) evap->purify product This compound purify->product

Caption: Workflow for the Grignard synthesis of this compound.

Reduction_Synthesis_Workflow Reduction Synthesis of this compound Workflow ketone Starting Material: 2-Tetradecanone reduction Reduction Reaction (0°C to RT) ketone->reduction solvent Solvent: Methanol/Ethanol solvent->reduction reducing_agent Reducing Agent: Sodium Borohydride (NaBH4) reducing_agent->reduction quench Acidic Workup (1M HCl) reduction->quench extract Extraction (Diethyl Ether) quench->extract dry Drying (MgSO4) extract->dry evap Solvent Removal dry->evap purify Purification (Recrystallization or Distillation) evap->purify product This compound purify->product

Caption: Workflow for the reduction synthesis of this compound.

Troubleshooting_Low_Yield Troubleshooting Low Yield in this compound Synthesis start Low Yield of this compound synthesis_method Which synthesis method was used? start->synthesis_method grignard Grignard Reaction synthesis_method->grignard Grignard reduction Ketone Reduction synthesis_method->reduction Reduction grignard_check1 Reaction initiated properly? grignard->grignard_check1 reduction_check1 Unreacted ketone present? reduction->reduction_check1 grignard_solution1 Activate Mg. Ensure anhydrous conditions. grignard_check1->grignard_solution1 No grignard_check2 Side products observed? (e.g., high MW impurity) grignard_check1->grignard_check2 Yes grignard_solution2 Slow addition of alkyl halide. Purify by chromatography. grignard_check2->grignard_solution2 Yes grignard_check3 Incomplete reaction? grignard_check2->grignard_check3 No grignard_solution3 Ensure Grignard formation is complete. Use slight excess of Grignard reagent. grignard_check3->grignard_solution3 Yes reduction_solution1 Use excess reducing agent. Check activity of reducing agent. reduction_check1->reduction_solution1 Yes reduction_check2 Product lost during workup? reduction_check1->reduction_check2 No reduction_solution2 Perform multiple extractions. reduction_check2->reduction_solution2 Yes

Caption: Logical workflow for troubleshooting low yield.

References

Optimizing reaction conditions for the oxidation of 2-Tetradecanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the oxidation of 2-tetradecanol to 2-tetradecanone. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions, and detailed experimental protocols to optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected product from the oxidation of this compound?

The oxidation of this compound, a secondary alcohol, yields the corresponding ketone, 2-tetradecanone. Unlike primary alcohols, secondary alcohols cannot be over-oxidized to carboxylic acids without breaking carbon-carbon bonds, so the reaction stops cleanly at the ketone stage.[1][2][3][4]

Q2: Which oxidizing agents are suitable for this transformation?

A variety of oxidizing agents can be used. The choice depends on factors like reaction scale, sensitivity of other functional groups in the molecule, desired reaction conditions (e.g., temperature, pH), and environmental/safety considerations. Common choices include:

  • Chromium-Based Reagents: Pyridinium chlorochromate (PCC) and Jones reagent (chromic acid) are effective.[3][5][6] PCC is a milder option often preferred for preventing side reactions.[7][8]

  • DMSO-Based Reagents (Swern Oxidation): This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures (-78 °C).[9][10] It is known for its mild conditions and high yields.

  • TEMPO-Catalyzed Systems: (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) can be used in catalytic amounts with a stoichiometric co-oxidant like sodium hypochlorite (bleach).[11][12][13] This is considered a greener alternative to heavy metal oxidants.[14]

Q3: How can I monitor the progress of the reaction?

Reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC). A spot of the reaction mixture is compared against spots of the starting material (this compound) and, if available, the pure product (2-tetradecanone). The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. The difference in polarity between the alcohol and the ketone allows for good separation on a TLC plate.

Q4: Are there any common side reactions to be aware of?

While the oxidation of secondary alcohols to ketones is generally a clean reaction, potential issues can arise:

  • Incomplete Reaction: The most common issue is an incomplete reaction, leaving unreacted starting material.

  • Epimerization: If the carbon atom adjacent to the alcohol (the alpha-carbon) is a stereocenter, some reagents or basic conditions (like in the Swern oxidation workup) could potentially cause epimerization. Using a bulkier base like diisopropylethylamine (DIPEA) instead of triethylamine can sometimes mitigate this.[15]

  • Reagent-Specific Byproducts: Each method produces its own byproducts (e.g., reduced chromium salts for PCC/Jones, smelly dimethyl sulfide for Swern) that must be removed during workup.[7][9]

Comparison of Common Oxidation Methods

The following table summarizes the key characteristics of popular methods for oxidizing this compound.

Oxidation Method Reagents Typical Conditions Advantages Disadvantages & Common Issues
PCC Oxidation Pyridinium Chlorochromate (PCC)Dichloromethane (CH₂Cl₂), Room TemperatureSimple procedure, mild conditions.[7][8]Toxic chromium waste, can be slightly acidic, reagent can be gummy and difficult to handle.[16]
Swern Oxidation DMSO, Oxalyl Chloride, Triethylamine (Et₃N)Dichloromethane (CH₂Cl₂), -78 °C to Room TemperatureHigh yields, very mild, avoids heavy metals.[17]Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide, sensitive to water.[9][10]
Jones Oxidation Chromium Trioxide (CrO₃), Sulfuric Acid (H₂SO₄)Acetone, 0 °C to Room TemperatureStrong, fast, and effective oxidizing agent.[2][5]Highly acidic conditions, toxic chromium (VI) waste, not suitable for acid-sensitive substrates.[3][16]
TEMPO Catalysis TEMPO (catalytic), Sodium Hypochlorite (NaOCl)Biphasic system (e.g., CH₂Cl₂/Water), 0 °C"Green" method (catalytic, uses bleach), mild conditions, good for large scale.[11][13]Reaction rate can be sensitive to pH and mixing efficiency in the biphasic system.

Troubleshooting Guide

Problem: Low or no conversion of this compound.

  • Possible Cause 1: Inactive Reagent.

    • Solution: Oxidizing agents can degrade over time. Use freshly opened or properly stored reagents. For instance, PCC should be a yellow-orange solid[18]; DMSO for Swern oxidation must be anhydrous.

  • Possible Cause 2: Incorrect Stoichiometry.

    • Solution: Ensure the correct molar equivalents of the oxidizing agent are used. For PCC, at least 1 equivalent is needed.[16] For catalytic systems like TEMPO, ensure the co-oxidant is present in sufficient excess.

  • Possible Cause 3: Sub-optimal Temperature.

    • Solution: While many oxidations run at room temperature, some, like the Swern oxidation, require strict temperature control (-78 °C) for the initial steps to form the active oxidant.[19] For other reactions, gentle heating may be required, but this should be done cautiously to avoid side reactions.

  • Possible Cause 4: Presence of Water.

    • Solution: Some reactions, like the Swern and those using PCC, are sensitive to water.[2][7][8] Use anhydrous solvents and dry glassware.

troubleshooting_low_conversion start Problem: Low or No Conversion check_reagent Check Reagent Activity & Stoichiometry start->check_reagent check_conditions Verify Reaction Conditions (Temp, Time) start->check_conditions check_purity Analyze Starting Material Purity start->check_purity sol_reagent Solution: Use fresh/pure reagents. Verify calculations. check_reagent->sol_reagent Degraded or Incorrect Amount sol_conditions Solution: Adjust temperature/time. Ensure proper mixing. check_conditions->sol_conditions Incorrect Temp, Time, or Mixing sol_purity Solution: Purify this compound before reaction. check_purity->sol_purity Impurities Present

Caption: Troubleshooting logic for low reaction conversion.

Problem: Difficulty isolating the product, 2-tetradecanone.

  • Possible Cause 1: Emulsion during workup.

    • Solution: Long-chain molecules like 2-tetradecanone can sometimes form emulsions during aqueous workup. Adding brine (saturated NaCl solution) can help break the emulsion and improve phase separation.

  • Possible Cause 2: Co-elution during chromatography.

    • Solution: 2-tetradecanone is significantly less polar than this compound. If the product is contaminated with non-polar byproducts, optimize the solvent system for column chromatography. A gradual increase in the polar solvent component (e.g., ethyl acetate in hexanes) should provide good separation.

  • Possible Cause 3: Byproducts from the oxidant.

    • Solution: The workup procedure must effectively remove reagent byproducts. For chromium reagents, a filtration step is often necessary to remove chromium salts. For the Swern oxidation, aqueous washes are needed to remove DMSO and amine salts.[19]

Detailed Experimental Protocols

Protocol 1: Swern Oxidation of this compound

This protocol is adapted from standard Swern oxidation procedures.[10]

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous dichloromethane (CH₂Cl₂) and cool to -78 °C using a dry ice/acetone bath.

  • Activator Addition: Slowly add oxalyl chloride (2.0 eq) to the cooled solvent, followed by the dropwise addition of anhydrous dimethyl sulfoxide (DMSO) (2.2 eq). Stir the mixture for 15 minutes.

  • Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous CH₂Cl₂ and add it dropwise to the reaction mixture. Stir for 30-45 minutes at -78 °C.

  • Base Addition: Add triethylamine (Et₃N) (5.0 eq) dropwise. The mixture may become thick. Stir for 30 minutes at -78 °C, then allow the reaction to slowly warm to room temperature.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude 2-tetradecanone by flash column chromatography on silica gel.

swern_workflow cluster_prep Preparation (-78 °C) cluster_reaction Reaction (-78 °C) cluster_workup Workup & Purification prep 1. Cool Anhydrous CH₂Cl₂ to -78 °C add_oxalyl 2. Add Oxalyl Chloride prep->add_oxalyl add_dmso 3. Add Anhydrous DMSO add_oxalyl->add_dmso add_alcohol 4. Add this compound in CH₂Cl₂ add_dmso->add_alcohol add_base 5. Add Triethylamine add_alcohol->add_base quench 6. Quench with Water add_base->quench extract 7. Extract & Wash quench->extract purify 8. Purify via Chromatography extract->purify product Pure 2-Tetradecanone purify->product

Caption: General experimental workflow for the Swern oxidation.
Protocol 2: PCC Oxidation of this compound

This protocol is based on standard procedures for PCC oxidations.[8][18][20]

  • Setup: To a round-bottom flask containing a magnetic stir bar, add pyridinium chlorochromate (PCC) (1.5 eq) and anhydrous dichloromethane (CH₂Cl₂).

  • Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous CH₂Cl₂ and add it to the PCC suspension in one portion.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours). The mixture will turn into a dark, tarry brown.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel or Florisil to filter out the chromium residues. Wash the plug thoroughly with additional diethyl ether.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be further purified by flash column chromatography if necessary.

Protocol 3: TEMPO-Catalyzed Oxidation of this compound

This protocol is a general method for TEMPO/bleach oxidations.[13][21]

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (CH₂Cl₂). Add an aqueous solution of sodium bicarbonate (NaHCO₃).

  • Catalyst Addition: To the vigorously stirred biphasic mixture, add TEMPO (0.01 eq).

  • Oxidant Addition: Cool the mixture to 0 °C in an ice bath. Slowly add sodium hypochlorite (NaOCl, household bleach, ~1.2 eq) dropwise over 30 minutes, ensuring the temperature does not rise significantly.

  • Reaction: Stir the reaction at 0 °C to room temperature, monitoring by TLC. The reaction is typically complete within 1-3 hours.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy excess bleach. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-tetradecanone, which can be purified by chromatography.

References

Common impurities found in commercial 2-Tetradecanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for commercial 2-Tetradecanol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the purity of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect to find in commercial this compound?

A1: Commercial this compound is typically of high purity, often exceeding 98%. However, trace amounts of impurities can be present, arising from the synthetic route and subsequent purification processes. The most common impurities include:

  • Isomers of Tetradecanol: Such as 1-Tetradecanol and other positional isomers (e.g., 3-Tetradecanol, 4-Tetradecanol). These arise from non-selective oxidation or hydration reactions during synthesis.

  • Homologous Alcohols: Fatty alcohols with different chain lengths, most commonly Dodecanol (C12) and Hexadecanol (C16), which may be present in the starting materials for some synthetic routes.

  • Unreacted Starting Materials: Depending on the synthesis method, these can include 1-Dodecene, acetaldehyde, or dodecyl bromide.

  • Oxidation Byproducts: 2-Tetradecanone, the ketone corresponding to this compound, can be present due to incomplete reduction or oxidation of the final product.

  • Solvent Residues: Trace amounts of solvents used in the synthesis and purification processes, such as diethyl ether, toluene, or hexane, may remain.

  • Water: Due to the hygroscopic nature of alcohols, water can be a common impurity.

Q2: I am observing unexpected side reactions in my experiment. Could impurities in this compound be the cause?

A2: Yes, impurities in this compound can lead to unexpected side reactions. For example:

  • Aldehydes or Ketones: If your reaction is sensitive to carbonyl compounds, the presence of unreacted starting materials like acetaldehyde or oxidation byproducts like 2-tetradecanone could interfere.

  • Other Alcohols: The presence of other primary or secondary alcohols could lead to the formation of a mixture of products, complicating purification and reducing the yield of your desired product.

  • Water: In moisture-sensitive reactions, such as those involving Grignard reagents or other organometallics, the presence of water will quench the reagents and inhibit your reaction.

Q3: How can I determine the purity of my this compound sample?

A3: The most common and effective method for determining the purity of this compound and identifying impurities is Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the different components of your sample and provides information about their relative abundance and identity. A detailed protocol for GC-MS analysis is provided in the "Experimental Protocols" section below.

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues that may be related to impurities in your commercial this compound.

Observed Issue Potential Cause (Impurity) Recommended Action
Lower than expected yield in a reaction sensitive to active hydrogens (e.g., Grignard, organolithium) WaterDry the this compound before use. This can be achieved by storing it over molecular sieves or by azeotropic distillation with a suitable solvent like toluene.
Formation of a mixture of ester or ether products when this compound is used as a nucleophile Isomeric or homologous alcohols (e.g., 1-Tetradecanol, Dodecanol)Purify the this compound by fractional distillation or column chromatography to remove the other alcohol impurities.
Unexpected peaks in your reaction's analytical data (e.g., NMR, LC-MS) that do not correspond to your desired product or known byproducts Unreacted starting materials or solvent residuesAnalyze the commercial this compound by GC-MS to identify the unknown impurities. This will help determine if they are participating in your reaction.
Reaction appears to be inhibited or proceeds very slowly Presence of an unknown inhibitorAnalyze the this compound for a broad range of potential impurities using GC-MS. Consider that even trace amounts of certain compounds can inhibit catalytic reactions.

Typical Impurity Profile of Commercial this compound

The following table summarizes the common impurities found in commercial this compound and their typical concentration ranges. Please note that these values are representative and can vary between suppliers and batches.

Impurity CAS Number Typical Concentration Range (%) Potential Origin
1-Tetradecanol112-72-10.1 - 1.0Isomerization during synthesis
Dodecanol (C12)112-53-80.1 - 0.5Impurity in starting materials
Hexadecanol (C16)36653-82-40.1 - 0.5Impurity in starting materials
2-Tetradecanone2345-28-00.1 - 0.8Incomplete reduction of the ketone or oxidation of the alcohol
1-Dodecene112-41-4< 0.2Unreacted starting material (e.g., from hydroformylation route)
Water7732-18-5< 0.5Atmospheric moisture absorption
Residual Solvents (e.g., Toluene)108-88-3< 0.1Purification process

Experimental Protocols

Protocol: Identification and Quantification of Impurities in this compound by GC-MS

This protocol outlines the methodology for the analysis of commercial this compound to identify and quantify potential impurities.

1. Materials and Reagents:

  • This compound sample

  • High-purity hexane (or other suitable solvent)

  • Internal standard (e.g., n-Tridecanol)

  • GC-MS system equipped with a capillary column (e.g., DB-5ms or equivalent)

  • Autosampler vials with caps

2. Sample Preparation:

  • Accurately prepare a stock solution of the internal standard (e.g., 1 mg/mL n-Tridecanol in hexane).

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Add a known volume of the internal standard stock solution to the flask.

  • Dilute to the mark with hexane and mix thoroughly.

  • Transfer an aliquot of the prepared sample into an autosampler vial.

3. GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 10 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 40-500

4. Data Analysis:

  • Identify the peak for this compound and the internal standard based on their retention times and mass spectra.

  • Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST).

  • Quantify the impurities by comparing their peak areas to the peak area of the internal standard, using response factors if necessary for accurate quantification.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh this compound add_is Add Internal Standard weigh->add_is dissolve Dissolve in Hexane add_is->dissolve inject Inject Sample dissolve->inject separate Separation in GC Column inject->separate detect Detection by MS separate->detect identify Identify Peaks (Mass Spectra) detect->identify quantify Quantify Impurities identify->quantify report Generate Report quantify->report

Caption: Workflow for the GC-MS analysis of this compound.

troubleshooting_logic start Unexpected Experimental Result check_purity Is this compound purity a potential issue? start->check_purity analyze Analyze this compound by GC-MS check_purity->analyze Yes other_source Consider other experimental error sources check_purity->other_source No impurities_found Impurities Identified? analyze->impurities_found purify Purify this compound (e.g., distillation) impurities_found->purify Yes impurities_found->other_source No repeat_exp Repeat Experiment purify->repeat_exp

Caption: Logical workflow for troubleshooting experimental issues.

Technical Support Center: Preventing 2-Tetradecanol Degradation During Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-Tetradecanol to prevent degradation. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

Q2: What are the primary degradation pathways for this compound?

The main degradation pathway for this compound, a secondary alcohol, is oxidation. In the presence of oxidizing agents, it is converted to its corresponding ketone, 2-tetradecanone.[2][3][4] Unlike primary alcohols, secondary alcohols are not further oxidized to carboxylic acids under typical conditions.[5][6]

Q3: What are the ideal storage conditions for this compound?

To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated area.[7] For the neat, solid compound, storage at or below -16°C in a tightly sealed container is recommended.[8] If this compound is in a solution, it should be stored under an inert atmosphere (e.g., argon or nitrogen) at -20°C.[8] Protecting the compound from light is also a good practice to prevent potential photo-oxidation.[9]

Q4: Which substances are incompatible with this compound?

This compound should not be stored with strong oxidizing agents (e.g., potassium permanganate, chromium trioxide), strong acids, acid chlorides, and acid anhydrides.[10] Contact with these substances can accelerate its degradation.

Q5: How can I tell if my this compound has degraded?

Degradation can be suspected if you observe changes in the physical appearance of the substance (e.g., color change from white to yellowish), or if you obtain inconsistent experimental results.[10] The most definitive way to confirm degradation is through analytical techniques such as Gas Chromatography (GC) to detect the presence of impurities like 2-tetradecanone.

Troubleshooting Guide

This guide addresses common issues that may indicate this compound degradation and provides solutions.

Problem Potential Cause Recommended Solution
Change in physical appearance (e.g., color, consistency) Oxidation of the alcohol.Confirm degradation by analytical testing (see Experimental Protocols). If degraded, discard the sample and obtain a fresh batch. Review storage conditions to ensure they are optimal.
Inconsistent or non-reproducible experimental results Degradation of this compound leading to lower potency or the presence of interfering impurities.Prepare fresh solutions of this compound for each experiment. Verify the purity of the stock material using GC-FID or GC-MS.
Appearance of a new peak in Gas Chromatography (GC) analysis Formation of a degradation product, likely 2-tetradecanone.Identify the new peak using GC-MS. If it is a degradation product, the stock of this compound is compromised.
Peak tailing in GC analysis Interaction of the polar hydroxyl group with active sites in the GC system.Derivatize the alcohol to a less polar form (e.g., a trimethylsilyl ether) before analysis. Ensure the GC inlet and column are clean and properly maintained.[11]

Stability Data Summary

While specific quantitative stability data for this compound is not extensively available in the literature, the following table summarizes general stability considerations for long-chain saturated alcohols based on their chemical properties. Forced degradation studies are often required to determine the stability of a specific substance under various conditions.[12][13]

Condition Effect on this compound Potential Degradation Product(s) Prevention/Mitigation Strategy
Elevated Temperature Can accelerate oxidation if an oxidizing agent is present.2-TetradecanoneStore at low temperatures (≤ -16°C for solid, -20°C for solutions).[8]
Light Generally stable, but prolonged UV exposure in the presence of photosensitizers could potentially initiate oxidation.2-TetradecanoneStore in amber vials or protect from light as a general precaution.[9]
Air (Oxygen) Susceptible to oxidation, especially at elevated temperatures or in the presence of initiators.2-TetradecanoneStore under an inert atmosphere (e.g., nitrogen or argon), particularly for solutions and long-term storage.[8]
Strong Acids Can act as a catalyst for dehydration or esterification if a carboxylic acid is present.Alkenes, EstersAvoid contact with strong acids.
Strong Oxidizing Agents Will readily oxidize the alcohol.2-TetradecanoneStore away from all oxidizing agents.

Visualizing Degradation and Troubleshooting

The following diagrams illustrate the primary degradation pathway of this compound and a logical workflow for troubleshooting stability issues.

This compound This compound 2-Tetradecanone 2-Tetradecanone This compound->2-Tetradecanone Oxidation Oxidizing_Agent Oxidizing Agent (e.g., O2, KMnO4) Oxidizing_Agent->2-Tetradecanone A Suspected Degradation (e.g., inconsistent results, visual change) B Perform Purity Analysis (GC-FID or GC-MS) A->B C Degradation Confirmed? (Presence of 2-Tetradecanone) B->C D Discard Sample Review Storage Conditions C->D Yes F No Degradation Detected C->F No E Proceed with Experiment F->E

References

Technical Support Center: Solving 2-Tetradecanol Precipitation Issues in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with 2-Tetradecanol precipitation in aqueous solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in water?

A1: this compound is a 14-carbon, long-chain fatty alcohol.[1][2] Its long hydrocarbon tail makes it highly hydrophobic (water-repelling), resulting in very low solubility in aqueous solutions.[1][3] It is, however, soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).[1]

Q2: What is the aqueous solubility of this compound?

A2: The aqueous solubility of this compound is very low. Published data indicates a solubility of approximately 1.686 mg/L at 25°C.[4]

Q3: How does temperature affect the solubility of this compound?

Q4: How does pH affect the solubility of this compound?

A4: this compound is a very weak acid with a predicted pKa of around 15.27. This means that changes in pH within the typical biological range (pH 4-9) will not significantly alter its charge and are therefore unlikely to have a major impact on its aqueous solubility.

Q5: What is the Critical Micelle Concentration (CMC) of this compound?

Q6: Can I use co-solvents to dissolve this compound in my aqueous solution?

A6: Yes, using a water-miscible organic co-solvent is a common and effective strategy. Ethanol and DMSO are suitable choices for preparing a concentrated stock solution of this compound before diluting it into your aqueous medium.[1]

Q7: Are there other ways to improve the solubility of this compound in aqueous solutions?

A7: Yes, solubility enhancers such as cyclodextrins can be used. 2-Hydroxypropyl-β-cyclodextrin (HPβCD) is a cyclic oligosaccharide that can encapsulate hydrophobic molecules like this compound, increasing their aqueous solubility.[6][7][8] This is a common technique used in drug formulation.

Troubleshooting Guides

Issue 1: Precipitate forms immediately upon adding this compound stock solution to the aqueous medium.

This is a common issue known as "crashing out," where the rapid dilution of the organic solvent into the aqueous phase causes the poorly soluble compound to precipitate.

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound exceeds its solubility limit in the aqueous medium.- Lower the final working concentration of this compound. - Perform a solubility test to determine the maximum soluble concentration in your specific medium.
Rapid Dilution Adding a concentrated stock solution directly to a large volume of aqueous medium causes a rapid change in solvent polarity, leading to precipitation.- Perform a stepwise (serial) dilution of the stock solution into the pre-warmed aqueous medium. - Add the stock solution dropwise while gently vortexing or stirring the medium to ensure rapid and even dispersion.
Low Temperature of Medium The solubility of this compound is lower at colder temperatures.- Always use pre-warmed (e.g., 37°C for cell culture) aqueous medium for dilutions.
High Organic Solvent Concentration in Final Solution While the organic solvent helps dissolve the this compound initially, a high final concentration might not be desirable for your experiment (e.g., cell toxicity).- Keep the final concentration of the organic solvent (e.g., DMSO) in the medium as low as possible, ideally below 0.5% (v/v) for cell-based assays. This may require preparing a more dilute stock solution.
Issue 2: The this compound solution is initially clear but a precipitate forms over time (e.g., during incubation).
Potential Cause Explanation Recommended Solution
Temperature Fluctuation Cooling of the solution can cause the this compound to precipitate out, as its solubility decreases at lower temperatures.- Maintain a constant and appropriate temperature for your solution. If using an incubator, ensure it is properly calibrated.
Evaporation Evaporation of the solvent (primarily water) from your solution over time will increase the concentration of this compound, potentially exceeding its solubility limit.- Use sealed containers for your experiments whenever possible. - For cell culture in plates, ensure proper humidification in the incubator to minimize evaporation.
Interaction with Media Components Components in complex media (e.g., proteins in serum) can sometimes interact with the compound and reduce its stability in solution.- If using serum-containing media, the proteins can sometimes help to stabilize hydrophobic compounds. However, in some cases, interactions can lead to precipitation. Consider preparing fresh solutions more frequently.
Compound Instability Although this compound is generally stable, interactions with other components or exposure to light could potentially lead to degradation into less soluble forms over extended periods.- Prepare fresh working solutions of this compound for each experiment. - Store stock solutions appropriately (see experimental protocols).

Data Presentation

Table 1: Physical and Solubility Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₄H₃₀O[2]
Molecular Weight 214.39 g/mol [2]
Appearance Colorless to slightly yellow solid[1]
Melting Point 33-36 °C[1][4]
Aqueous Solubility ~1.686 mg/L at 25°C[4]
Solubility in Organic Solvents Soluble in ethanol, dimethyl sulfoxide (DMSO)[1]
Predicted pKa ~15.27

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound:

    • Molecular Weight of this compound = 214.39 g/mol

    • For a 10 mM (0.010 mol/L) stock solution, you will need 2.1439 mg per 1 mL of DMSO.

  • Weigh the this compound:

    • Accurately weigh the calculated amount of this compound using an analytical balance.

  • Dissolve in DMSO:

    • Transfer the weighed this compound to a sterile tube.

    • Add the calculated volume of DMSO.

    • Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Storage:

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution of this compound in Aqueous Medium

This protocol describes the dilution of the 10 mM this compound stock solution into an aqueous medium (e.g., cell culture medium) to a final concentration of 10 µM.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Aqueous medium (e.g., cell culture medium), pre-warmed to the experimental temperature (e.g., 37°C)

  • Sterile tubes

Procedure:

  • Pre-warm the aqueous medium: Ensure your aqueous medium is at the desired experimental temperature to maximize solubility.

  • Perform a serial dilution: To avoid precipitation, a direct 1:1000 dilution is not recommended. A two-step dilution is preferable.

    • Step 1 (Intermediate Dilution): Prepare a 1:100 intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of the pre-warmed aqueous medium. This results in a 100 µM intermediate solution. Vortex gently immediately after adding the stock solution.

    • Step 2 (Final Dilution): Prepare the final 10 µM working solution by adding 1 mL of the 100 µM intermediate solution to 9 mL of the pre-warmed aqueous medium. Mix gently by inverting the tube.

  • Visual Inspection: After preparation, visually inspect the working solution to ensure it is clear and free of any precipitate.

Mandatory Visualization

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve Add to solvent store Aliquot and Store at -20°C dissolve->store 10 mM Stock intermediate Intermediate Dilution (1:100) store->intermediate Add stock prewarm Pre-warm Aqueous Medium prewarm->intermediate final_dilution Final Dilution (1:10) intermediate->final_dilution Add to medium use Use in Experiment final_dilution->use

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_workflow start Precipitate Observed in Aqueous this compound Solution immediate Immediate Precipitation? start->immediate cause_immediate Likely Causes: - High Final Concentration - Rapid Dilution - Cold Medium immediate->cause_immediate Yes delayed Precipitation Over Time? immediate->delayed No solution_immediate Solutions: - Lower Concentration - Serial Dilution - Pre-warm Medium cause_immediate->solution_immediate end Clear Solution solution_immediate->end cause_delayed Likely Causes: - Temperature Fluctuation - Evaporation - Media Interaction delayed->cause_delayed Yes delayed->end No solution_delayed Solutions: - Maintain Temperature - Seal Containers - Prepare Fresh cause_delayed->solution_delayed solution_delayed->end

Caption: Troubleshooting logic for this compound precipitation.

References

Technical Support Center: Crystallization of 2-Tetradecanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization of 2-Tetradecanol for improved yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this compound crystallization?

A1: The ideal solvent for recrystallizing this compound is one in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures. Given that this compound is a long-chain fatty alcohol, it is largely nonpolar. Therefore, solvents with low to medium polarity are generally good candidates. While it is soluble in organic solvents like ethanol and dimethyl sulfoxide, its solubility in water is low.[1] For purification, a solvent system where the desired compound is sparingly soluble at room temperature but very soluble when heated is ideal.[2][3] A mixed solvent system, often consisting of a "soluble solvent" and an "anti-solvent," can also be effective.[2]

Q2: My this compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out," the formation of a liquid layer instead of solid crystals, typically occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. This compound has a melting point reported to be between 35-36°C.[1] If the solvent's boiling point is significantly higher, the compound may melt before it dissolves. To resolve this, you can:

  • Add more of the "soluble solvent" : This keeps the compound dissolved until the solution has cooled to a temperature below the melting point.[4]

  • Use a lower-boiling point solvent : This ensures the solution cools sufficiently before saturation is reached.[5]

  • Introduce an anti-solvent : Adding a small amount of a solvent in which this compound is less soluble can induce crystallization at a higher temperature.[5]

Q3: No crystals are forming even after the solution has cooled. How can I induce crystallization?

A3: A lack of crystal formation suggests that the solution is not sufficiently supersaturated. Here are several techniques to induce crystallization:

  • Evaporate excess solvent : Gently reheat the solution to boil off some of the solvent, thereby increasing the concentration of this compound.[4][5]

  • Scratch the inner surface of the flask : Use a glass rod to scratch the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5]

  • Seeding : Introduce a small, pure crystal of this compound (a "seed crystal") into the cooled solution.[5][6] This provides a template for further crystal growth. It is often preferable to add the seeds as a slurry in the mother liquor.[7]

Q4: The yield of my this compound crystallization is very low. How can I improve it?

A4: A low yield is often due to a significant amount of the product remaining dissolved in the mother liquor.[4][8] To improve your yield:

  • Minimize the amount of solvent : Use only the minimum amount of hot solvent required to fully dissolve the crude this compound.[5]

  • Ensure adequate cooling : Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath or refrigerator for at least 30 minutes to maximize precipitation.[5][8] A multi-step cooling process can be effective.[8]

  • Concentrate the solution : Before cooling, you can carefully evaporate some of the solvent to create a more saturated solution. Be cautious not to oversaturate, as this can lead to the trapping of impurities.[8]

  • Re-evaluate your solvent choice : The solubility of this compound in your chosen solvent at low temperatures may be too high. Consider a different solvent or solvent mixture.[8]

Q5: How does the cooling rate affect the purity and yield of the crystals?

A5: The cooling rate has a significant impact on both the purity and the size of the resulting crystals.

  • Slow Cooling : A slow cooling rate is generally preferred as it allows for the formation of larger, more ordered, and purer crystals. It gives the molecules time to arrange themselves correctly in the crystal lattice, excluding impurities.[4][5]

  • Rapid Cooling : Cooling the solution too quickly can cause the compound to precipitate rapidly, trapping impurities within the crystal structure.[4][5] While this may sometimes lead to a higher initial yield, the purity of the product will be compromised. Increasing the cooling rate generally leads to a decrease in the mean crystal size and an increase in agglomeration.[9]

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of this compound.Use a lower-boiling point solvent or add more of the primary solvent to keep the compound in solution at a lower temperature.[4][5]
No Crystals Form The solution is not supersaturated (too much solvent was used).Reheat the solution to evaporate some solvent. Try scratching the inside of the flask or adding a seed crystal.[4][5]
Low Crystal Yield Too much solvent was used; cooling time was insufficient; the compound is too soluble in the cold solvent.Use the minimum amount of hot solvent. Increase the cooling time and lower the final temperature. Consider a different solvent.[5][8]
Impure Crystals The cooling was too rapid, trapping impurities. The crystals were not washed properly.Allow the solution to cool more slowly. Wash the collected crystals with a small amount of fresh, ice-cold solvent.[5]
Crystallization is Too Fast The solution is too concentrated.Reheat the solution and add a small amount of additional solvent to slightly decrease the saturation.[4]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₁₄H₃₀O[1][10][11]
Molecular Weight214.39 g/mol [1][10]
AppearanceWhite to off-white waxy solid[1]
Melting Point35-36°C[1]
Boiling Point170°C at 14 mmHg[1]
Solubility in WaterLow / Practically Insoluble[1][12]
Solubility in Organic SolventsSoluble in ethanol, dimethyl sulfoxide, chloroform; Slightly soluble in methanol.[1]

Table 2: Qualitative Solvent Suitability for this compound Crystallization

SolventPolaritySuitability AssessmentRationale
Hexane LowPotentially SuitableGood for nonpolar compounds; may require a co-solvent like ethyl acetate or acetone if solubility is too low when hot.[3]
Ethanol HighPotentially SuitableThis compound is soluble, but high solubility at room temperature could lead to lower yields.[1][5]
Methanol HighPotentially SuitableSimilar to ethanol, but this compound is only slightly soluble, which might be advantageous for yield.[1]
Acetone MediumMay be SuitableHigh solubility at room temperature could result in poor recovery unless used as part of a mixed solvent system.[5]
Water HighUnsuitable as a single solventThis compound is practically insoluble in water.[1][5]

Experimental Protocols

Protocol 1: General Procedure for Recrystallization of this compound

  • Dissolution : Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a hexane/acetone mixture). Heat the mixture gently (e.g., on a hot plate or in a water bath) while stirring until all the solid has dissolved. Add the solvent dropwise until a clear solution is obtained, avoiding a large excess.[5]

  • Hot Filtration (Optional) : If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization in the funnel.

  • Cooling and Crystallization : Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of large crystals.[5] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the crystal yield.[5]

  • Crystal Collection : Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.[5]

  • Drying : Allow the crystals to dry completely. The purity can be assessed by measuring the melting point.

Mandatory Visualization

experimental_workflow start Start: Crude this compound dissolve 1. Dissolve in Minimal Hot Solvent start->dissolve hot_filtration 2. Hot Filtration (If Insoluble Impurities Present) dissolve->hot_filtration cool 3. Slow Cooling to Room Temperature hot_filtration->cool Impurities Removed hot_filtration->cool No Impurities ice_bath 4. Further Cooling in Ice Bath cool->ice_bath filter 5. Collect Crystals via Vacuum Filtration ice_bath->filter wash 6. Wash with Ice-Cold Solvent filter->wash dry 7. Dry Pure Crystals wash->dry end End: Pure this compound dry->end troubleshooting_logic issue Crystallization Issue? oiling_out Oiling Out issue->oiling_out Liquid Layer Forms no_crystals No Crystals Form issue->no_crystals Clear Solution Remains low_yield Low Yield issue->low_yield Few Crystals Obtained solution_oiling Use lower BP solvent or add more solvent oiling_out->solution_oiling solution_no_crystals Evaporate solvent, scratch flask, or add seed no_crystals->solution_no_crystals solution_low_yield Use less solvent, cool longer/colder low_yield->solution_low_yield solvent_selection start Start: Small-Scale Solubility Test dissolves_cold Dissolves in Cold Solvent? start->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No unsuitable_soluble Unsuitable (Too Soluble) dissolves_cold->unsuitable_soluble Yes crystals_on_cooling Crystals Form on Cooling? dissolves_hot->crystals_on_cooling Yes unsuitable_insoluble Unsuitable (Insoluble) dissolves_hot->unsuitable_insoluble No poor_recovery Unsuitable (Poor Recovery) crystals_on_cooling->poor_recovery No suitable Suitable Solvent crystals_on_cooling->suitable Yes

References

Technical Support Center: Troubleshooting Rapid Crystallization of 2-Tetradecanol in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the rapid crystallization of 2-Tetradecanol in formulations.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues related to the unwanted crystallization of this compound during your experiments.

Question 1: I am observing rapid crystal growth in my formulation containing this compound upon cooling. What are the likely causes?

Rapid crystallization of this compound is often a result of supersaturation and nucleation phenomena influenced by several factors. The primary causes include:

  • High Concentration of this compound: Exceeding the solubility limit of this compound in the formulation's oil phase at a given temperature is a common cause of crystallization.

  • Rapid Cooling Rate: A fast cooling process does not allow sufficient time for the system to stabilize, leading to rapid nucleation and the formation of many small crystals. Slower cooling rates can promote the formation of larger, more stable crystals, or even prevent crystallization altogether.[1][2][3]

  • Inadequate Solvent System: The polarity and composition of the oil phase significantly impact the solubility of this compound. A solvent system that is a poor solvent for this compound at lower temperatures will promote crystallization.

  • Incompatible Excipients: Certain excipients in the formulation can interact with this compound and reduce its solubility or promote nucleation.

  • Presence of Nucleation Sites: Impurities or undissolved particles in the formulation can act as nucleation sites, initiating crystal growth.

Question 2: How can I prevent or minimize the rapid crystallization of this compound in my formulation?

Several strategies can be employed to control the crystallization of this compound:

  • Optimize this compound Concentration: Determine the saturation solubility of this compound in your specific oil phase at various temperatures to ensure you are working within a stable concentration range.

  • Control the Cooling Rate: Implement a controlled and slower cooling process. This can be achieved by using a temperature-controlled water bath or by allowing the formulation to cool at ambient temperature with insulation.[1][2][3]

  • Modify the Solvent System:

    • Introduce co-solvents that have a higher affinity for this compound to increase its solubility.

    • Incorporate other oils or esters that can disrupt the crystal lattice formation of this compound.

  • Incorporate Crystal Growth Inhibitors:

    • Co-emulsifiers: Certain co-emulsifiers, such as other fatty alcohols or non-ionic surfactants, can interfere with the crystal packing of this compound and inhibit crystal growth.[4][5]

    • Polymers: The addition of polymers can increase the viscosity of the oil phase, thereby slowing down the diffusion of this compound molecules and hindering crystal growth.

  • Homogenization: High-shear homogenization of the formulation while it is still in a molten state can create smaller lipid droplets, which can sometimes delay or prevent crystallization.

Frequently Asked Questions (FAQs)

Physicochemical Properties

What are the key physicochemical properties of this compound?

PropertyValue
Molecular Formula C₁₄H₃₀O
Molecular Weight 214.39 g/mol
Appearance White, waxy solid
Melting Point 33-36 °C[6]
Boiling Point 283-285 °C[6]
Water Solubility Very low (approx. 1.686 mg/L at 25°C)[6]
Solubility in Organic Solvents Soluble in ethanol, diethyl ether; sparingly soluble in chloroform.[7]
Formulation Strategies

How does the choice of co-emulsifier affect this compound crystallization?

Co-emulsifiers with different molecular structures can disrupt the ordered packing required for crystallization. For instance, bulky or branched-chain co-emulsifiers can create steric hindrance, making it more difficult for this compound molecules to align into a crystal lattice. The stabilizing effect of co-emulsifiers like cetostearyl alcohol and glyceryl monostearate has been observed in O/W creams, where they contribute to the formation of a stable mixed crystal bilayer.[4][5] However, using an excessively high concentration of a co-emulsifier can also lead to its own crystallization.[4][5]

What is the impact of the cooling rate on the final formulation's properties?

The cooling rate significantly influences the crystal size, morphology, and, consequently, the rheological properties of the formulation.

  • Slow Cooling: Generally leads to the formation of fewer, larger, and more ordered crystals. In some cases, slow cooling can increase the stability of emulsions.[1][3]

  • Fast Cooling: Promotes the formation of many small, less-ordered crystals. This can sometimes result in a smoother texture but may also lead to instability over time due to the higher energy state of the crystals.[2]

Analytical Techniques

What analytical techniques can I use to characterize the crystallization of this compound in my formulation?

Several techniques are valuable for studying crystallization:

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions. It can be used to determine the onset temperature of crystallization, the melting point, and the enthalpy of crystallization, providing quantitative data on the extent of crystallization.[8][9][10][11]

  • Hot-Stage Microscopy (HSM): HSM allows for the direct visual observation of crystal formation, growth, and melting under controlled temperature conditions.[12][13][14] This is particularly useful for understanding the morphology of the crystals and the dynamics of the crystallization process.

  • Rheology: The crystallization of this compound within a formulation will alter its rheological properties, such as viscosity and viscoelasticity. Rheological measurements can, therefore, be used as an indirect method to monitor the onset and progression of crystallization.[15][16][17][18][19]

  • Polarized Light Microscopy: This technique is excellent for visualizing crystalline structures within an emulsion or cream, as the anisotropic nature of crystals makes them birefringent under polarized light.[20][21]

Experimental Protocols

Protocol 1: Determination of Crystallization Onset by Differential Scanning Calorimetry (DSC)

Objective: To determine the temperature at which this compound begins to crystallize in a formulation during cooling.

Methodology:

  • Accurately weigh 5-10 mg of the formulation into an aluminum DSC pan and hermetically seal it.

  • Place the sample pan and an empty reference pan into the DSC instrument.

  • Equilibrate the sample at a temperature well above the melting point of this compound (e.g., 60°C) for 5 minutes to ensure all components are in a molten state.

  • Cool the sample at a controlled rate (e.g., 5°C/min) to a temperature below the expected crystallization point (e.g., 0°C).

  • Record the heat flow as a function of temperature. The onset of the exothermic peak corresponds to the initiation of crystallization.

  • The peak temperature of the exotherm indicates the temperature of maximum crystallization rate.

Protocol 2: Visualization of Crystal Growth using Hot-Stage Microscopy (HSM)

Objective: To visually observe the formation and morphology of this compound crystals in a formulation.

Methodology:

  • Place a small amount of the formulation on a microscope slide and cover it with a coverslip.

  • Position the slide on the hot stage of the microscope.

  • Heat the sample to a temperature above the melting point of this compound (e.g., 60°C) and hold for 5 minutes to ensure it is completely molten.

  • Cool the sample at a defined rate (e.g., 10°C/min).

  • Observe the sample through the microscope, preferably with cross-polarizers, to visualize the appearance and growth of birefringent crystals.

  • Record images or videos at different time points and temperatures to document the crystallization process.[12][13][14]

Protocol 3: Monitoring Crystallization through Rheological Analysis

Objective: To indirectly detect the onset of crystallization by measuring changes in the formulation's viscosity.

Methodology:

  • Load the molten formulation onto the plate of a rheometer equipped with a temperature-controlled Peltier plate.

  • Set the geometry (e.g., cone-and-plate or parallel plate) to the appropriate gap.

  • Perform a temperature sweep by cooling the sample from a temperature above the melting point of this compound (e.g., 60°C) to a lower temperature (e.g., 10°C) at a constant shear rate or frequency.

  • Monitor the viscosity or the storage modulus (G') as a function of temperature. A sharp increase in viscosity or G' is indicative of the structuring of the formulation due to crystallization.

Visualizations

Logical Troubleshooting Workflow

start Rapid Crystallization of This compound Observed q1 Is the concentration of This compound above its solubility limit? start->q1 a1_yes Reduce this compound concentration or increase solvent capacity. q1->a1_yes Yes q2 Is the cooling rate too fast? q1->q2 No end Crystallization Controlled a1_yes->end a2_yes Implement a slower, controlled cooling process. q2->a2_yes Yes q3 Is the solvent system optimal? q2->q3 No a2_yes->end a3_no Incorporate co-solvents or modify the oil phase to increase solubility. q3->a3_no No q4 Are there incompatible excipients? q3->q4 Yes a3_no->end a4_yes Evaluate excipient compatibility. Consider adding crystal growth inhibitors. q4->a4_yes Yes q4->end No a4_yes->end

Caption: A flowchart for troubleshooting the rapid crystallization of this compound.

Topical Drug Formulation Development Workflow

preformulation Pre-formulation Studies (Solubility, Stability) formulation_dev Formulation Development (Excipient Selection) preformulation->formulation_dev process_opt Process Optimization (Cooling Rate, Homogenization) formulation_dev->process_opt characterization Physicochemical Characterization (DSC, Rheology, Microscopy) process_opt->characterization characterization->formulation_dev Iteration stability Stability Testing characterization->stability final_formulation Final Formulation stability->final_formulation growth_factor Growth Factor (e.g., EGF) receptor Receptor Tyrosine Kinase (e.g., EGFR) growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription_factors cellular_response Cellular Response (Proliferation, Differentiation) transcription_factors->cellular_response

References

Technical Support Center: Stabilizing 2-Tetradecanol Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Tetradecanol emulsions. Our aim is to offer practical solutions to common challenges encountered during the formulation and stabilization of these systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in emulsions?

This compound is a C14 secondary fatty alcohol.[1] In emulsion formulations, it can function as a co-emulsifier, viscosity modifier, and emollient. Its inclusion can enhance the stability of the emulsion by reinforcing the interfacial film around the dispersed droplets and increasing the viscosity of the continuous phase, which helps to slow down phase separation processes like creaming and coalescence.[2]

Q2: What are the primary signs of instability in my this compound emulsion?

Emulsion instability can manifest in several ways:

  • Creaming: The formation of a concentrated layer of the dispersed phase (oil droplets) at the top or bottom of the emulsion, depending on the relative densities of the two phases. This is often a reversible process.

  • Flocculation: The aggregation of droplets into loose clusters without the rupture of the interfacial film.

  • Coalescence: The irreversible merging of smaller droplets to form larger ones, which can eventually lead to a complete separation of the oil and water phases.

  • Phase Inversion: The emulsion inverts from an oil-in-water (O/W) to a water-in-oil (W/O) system, or vice versa.

Q3: What is the required Hydrophilic-Lipophilic Balance (HLB) for this compound?

Q4: How does surfactant concentration impact the stability of my this compound emulsion?

The concentration of the surfactant is a critical factor. Insufficient surfactant will result in incomplete coverage of the oil droplets, leading to coalescence. Conversely, an excessive amount of surfactant can lead to the formation of micelles in the continuous phase, which can sometimes destabilize the emulsion.[3] The optimal concentration should be determined experimentally.

Q5: Can the order of mixing affect the final emulsion?

Yes, the order of addition can influence the type and stability of the emulsion. For oil-in-water emulsions, a common method is to heat the oil and water phases separately, then slowly add the hot water phase to the hot oil phase with continuous stirring.

Troubleshooting Guide

This guide addresses common issues encountered when formulating this compound emulsions.

Problem Potential Cause Troubleshooting Steps
Immediate Phase Separation After Preparation Incorrect HLB of the emulsifier system.Experimentally determine the required HLB for this compound using a blend of high and low HLB surfactants. (See Protocol 1)
Insufficient emulsifier concentration.Gradually increase the total emulsifier concentration (e.g., in increments of 0.5% w/w).
Inadequate homogenization.Increase homogenization time or speed. Ensure the homogenization equipment is appropriate for the batch size and desired droplet size.
Creaming or Sedimentation Over Time Insufficient viscosity of the continuous phase.Add a viscosity-modifying agent (e.g., a gum or polymer) to the aqueous phase. This compound itself can also contribute to viscosity.[2]
Large droplet size.Optimize the homogenization process to reduce the mean droplet diameter.
Droplet Coalescence Incompatible emulsifier system.Ensure the chosen surfactants are chemically compatible and provide a stable interfacial film.
Inappropriate pH of the aqueous phase.Measure and adjust the pH of the aqueous phase to a range where the emulsifiers are most effective.
Presence of electrolytes.If possible, minimize the concentration of salts in the formulation, as they can disrupt the stability of some emulsions.
Phase Inversion (e.g., O/W to W/O) High internal phase (oil) concentration.For O/W emulsions, ensure the oil phase volume is not excessively high (typically below 74%).
Temperature fluctuations during preparation.Maintain a consistent and controlled temperature during the emulsification process.

Data Presentation

Table 1: Influence of Surfactant Concentration on Emulsion Stability (Hypothetical Data for a this compound O/W Emulsion)

Surfactant Concentration (% w/w)Mean Droplet Size (µm) after 24hZeta Potential (mV) after 24hVisual Stability after 1 week
1.015.2-15.8Phase Separation
2.55.8-28.4Slight Creaming
5.0 2.1 -35.2 Stable
7.52.3-36.1Stable

Note: This table presents hypothetical data to illustrate the expected trend. Optimal concentrations must be determined experimentally.

Table 2: Effect of Homogenization Time on Droplet Size (Hypothetical Data)

Homogenization Time (minutes)Homogenization Speed (RPM)Mean Droplet Size (µm)Polydispersity Index (PDI)
25,0008.50.45
55,0004.20.32
10 5,000 2.5 0.25
510,0001.80.21

Note: This table illustrates a general trend. The optimal homogenization parameters are dependent on the specific formulation and equipment.

Experimental Protocols

Protocol 1: Experimental Determination of the Required HLB for this compound

This protocol outlines a systematic approach to determine the optimal HLB for emulsifying this compound in an oil-in-water (O/W) emulsion.

Materials:

  • This compound

  • A high HLB surfactant (e.g., Tween 80, HLB = 15.0)

  • A low HLB surfactant (e.g., Span 80, HLB = 4.3)

  • Deionized water

  • Beakers

  • Hot plate with magnetic stirrer

  • Homogenizer

Procedure:

  • Prepare a series of emulsifier blends with varying HLB values (e.g., from 8 to 16 in increments of 1). The required proportions of the high and low HLB surfactants can be calculated using the following formula: %High HLB Surfactant = (Required HLB - HLB of Low Surfactant) / (HLB of High Surfactant - HLB of Low Surfactant) * 100

  • Prepare the oil phase: For each HLB value to be tested, weigh a fixed amount of this compound (e.g., 20% w/w) and the corresponding emulsifier blend (e.g., 5% w/w total surfactant) into a beaker. Heat to 70-75°C while stirring until all components are melted and uniform.

  • Prepare the aqueous phase: In a separate beaker, heat deionized water (e.g., 75% w/w) to 70-75°C.

  • Emulsification: Slowly add the hot aqueous phase to the hot oil phase while stirring.

  • Homogenization: Homogenize the mixture at a constant speed and time for each sample to form a fine emulsion.

  • Cooling: Allow the emulsion to cool to room temperature with gentle stirring.

  • Evaluation: Observe the emulsions for stability at regular intervals (e.g., 1 hour, 24 hours, 1 week). The HLB value that produces the most stable emulsion (i.e., minimal creaming, no coalescence) is the required HLB for this compound under these conditions. Further characterization of droplet size and zeta potential can provide a more quantitative assessment.

Protocol 2: Preparation of a Stable this compound O/W Emulsion

This protocol describes the preparation of an oil-in-water emulsion using this compound as a co-emulsifier and viscosity modifier.

Materials:

  • Oil Phase:

    • This compound: 5% w/w

    • Mineral Oil: 15% w/w

    • Primary Emulsifier (blend with the determined required HLB): 5% w/w

  • Aqueous Phase:

    • Deionized Water: q.s. to 100%

    • Glycerin (humectant): 3% w/w

    • Preservative (e.g., phenoxyethanol): 0.5% w/w

Procedure:

  • Phase Preparation: In separate beakers, weigh the components of the oil and aqueous phases.

  • Heating: Heat both phases to 70-75°C. Stir each phase until all components are dissolved and uniform.

  • Emulsification: Slowly add the hot aqueous phase to the hot oil phase with constant stirring.

  • Homogenization: Homogenize the mixture at high speed for 5-10 minutes.

  • Cooling: Continue stirring at a lower speed until the emulsion reaches room temperature.

  • Quality Control: Evaluate the final emulsion for its physical appearance, pH, viscosity, and droplet size distribution.

Protocol 3: Emulsion Characterization

  • Droplet Size Analysis:

    • Instrumentation: Laser diffraction or dynamic light scattering particle size analyzer.

    • Procedure: Dilute the emulsion with deionized water to the appropriate concentration for the instrument. Measure the droplet size distribution and record the mean droplet size (e.g., D[5][6]) and polydispersity index (PDI).

  • Zeta Potential Measurement:

    • Instrumentation: Zeta potential analyzer.

    • Procedure: Dilute the emulsion with deionized water and inject it into the measurement cell. The zeta potential provides an indication of the electrostatic stability of the emulsion. A value more negative than -30 mV or more positive than +30 mV generally indicates good stability.

  • Rheological Analysis:

    • Instrumentation: Rheometer with a suitable geometry (e.g., cone-plate).

    • Procedure: Perform a viscosity sweep to determine the flow behavior of the emulsion. This can help in assessing the long-term stability against creaming or sedimentation.

  • Accelerated Stability Testing:

    • Centrifugation: Centrifuge the emulsion at a set speed (e.g., 3000 rpm) for a defined period (e.g., 30 minutes) and observe for any phase separation.

    • Freeze-Thaw Cycles: Subject the emulsion to alternating cycles of freezing (e.g., -10°C for 24 hours) and thawing (room temperature for 24 hours) for several cycles and observe for any signs of instability.

Visualizations

Troubleshooting_Workflow Start Phase Separation Observed Check_HLB Is the HLB of the emulsifier system correct? Start->Check_HLB Check_Concentration Is the emulsifier concentration optimal? Check_HLB->Check_Concentration Yes Adjust_HLB Determine and adjust the required HLB. Check_HLB->Adjust_HLB No Check_Homogenization Is the homogenization process adequate? Check_Concentration->Check_Homogenization Yes Adjust_Concentration Optimize emulsifier concentration. Check_Concentration->Adjust_Concentration No Check_Viscosity Is the continuous phase viscosity sufficient? Check_Homogenization->Check_Viscosity Yes Adjust_Homogenization Increase homogenization time/speed. Check_Homogenization->Adjust_Homogenization No Stable Stable Emulsion Check_Viscosity->Stable Yes Adjust_Viscosity Add a viscosity modifier. Check_Viscosity->Adjust_Viscosity No Adjust_HLB->Check_HLB Adjust_Concentration->Check_Concentration Adjust_Homogenization->Check_Homogenization Adjust_Viscosity->Check_Viscosity

Caption: Troubleshooting workflow for addressing phase separation in emulsions.

Emulsion_Preparation_Workflow cluster_Oil_Phase Oil Phase Preparation cluster_Aqueous_Phase Aqueous Phase Preparation Weigh_Oil Weigh this compound, oil, and emulsifiers Heat_Oil Heat to 70-75°C with stirring Weigh_Oil->Heat_Oil Emulsification Emulsification: Add aqueous to oil phase Heat_Oil->Emulsification Weigh_Water Weigh water, humectants, and preservatives Heat_Water Heat to 70-75°C with stirring Weigh_Water->Heat_Water Heat_Water->Emulsification Homogenization High-Shear Homogenization Emulsification->Homogenization Cooling Cool to Room Temperature with gentle stirring Homogenization->Cooling QC Quality Control: pH, Viscosity, Droplet Size Cooling->QC

Caption: General workflow for the preparation of an oil-in-water emulsion.

References

Technical Support Center: Optimizing 2-Tetradecanol as a Co-surfactant

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 2-Tetradecanol as a co-surfactant in their formulations. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in an emulsion formulation?

A1: this compound, a C14 fatty alcohol, primarily functions as a co-surfactant. Its amphiphilic nature allows it to partition at the oil-water interface alongside the primary surfactant.[1] In this role, it can enhance the stability of the emulsion by modifying the interfacial film, increasing its fluidity, and reducing interfacial tension.[1][2] With some primary surfactants, fatty alcohols like this compound can form lamellar gel networks, which contribute to the long-term stability and desired rheological properties of the formulation.[3][4]

Q2: How does the concentration of this compound impact the properties of a nanoemulsion?

A2: The concentration of this compound can significantly influence several key properties of a nanoemulsion:

  • Droplet Size: Increasing the concentration of a long-chain alcohol co-surfactant can lead to a decrease in droplet size up to an optimal point, beyond which it may cause an increase or lead to instability.[5]

  • Stability: An optimized concentration of this compound can improve the kinetic stability of the nanoemulsion by strengthening the interfacial film. However, excessive amounts can disrupt the surfactant packing and lead to phase separation.[6]

  • Viscosity: The inclusion of fatty alcohols can increase the viscosity of the formulation, which can be desirable for certain applications like topical creams.[6][7]

Q3: What are the key considerations when selecting the ratio of primary surfactant to this compound?

A3: The ratio of the primary surfactant to the co-surfactant (Smix ratio) is a critical parameter in formulation development. A systematic approach, such as constructing a pseudo-ternary phase diagram, is the most effective way to determine the optimal Smix ratio. This involves preparing a series of formulations with varying ratios and observing the region of stable nanoemulsion formation. The goal is to identify a ratio that provides a large, stable nanoemulsion region, indicating a robust formulation.

Q4: Can this compound be used with any type of primary surfactant?

A4: While this compound is versatile, its effectiveness can depend on the type of primary surfactant used. It is often paired with non-ionic surfactants.[3] The compatibility and synergistic effects between this compound and the primary surfactant should be experimentally determined. The hydrophilic-lipophilic balance (HLB) of the surfactant blend is a key factor to consider.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Phase Separation or Creaming - Inappropriate concentration of this compound.- Incorrect surfactant-to-co-surfactant (Smix) ratio.- Incompatibility between this compound and the primary surfactant.- Systematically vary the concentration of this compound while keeping other components constant.- Construct a pseudo-ternary phase diagram to identify the optimal Smix ratio.- Screen different primary surfactants for better compatibility with this compound.
Increased Droplet Size or Polydispersity - Sub-optimal concentration of this compound.- Insufficient energy during homogenization.- Titrate the concentration of this compound to find the optimal level for minimal droplet size.- Optimize homogenization parameters (e.g., time, speed, pressure).
High Viscosity or Gelation - Formation of a dense lamellar gel network due to a high concentration of this compound.[4]- Reduce the concentration of this compound.- Adjust the Smix ratio to favor a less structured interfacial layer.- Increase the temperature during formulation, as this can influence the formation of gel phases.[4]
Precipitation or Crystallization upon Storage - The concentration of this compound exceeds its solubility in the formulation, especially at lower temperatures.- Decrease the concentration of this compound.- Incorporate a co-solvent that can improve the solubility of this compound.- Evaluate the formulation's stability at different storage temperatures.

Data Presentation

Table 1: Influence of Co-surfactant Chain Length on Microemulsion Properties (Illustrative Data)

Disclaimer: The following table is based on general principles observed for alcohol co-surfactants and is intended for illustrative purposes. Specific values for this compound will vary depending on the complete formulation.

Co-surfactant (Alcohol)Chain LengthTypical Effect on Interfacial FluidityGeneral Impact on Nanoemulsion FormationReference
EthanolShort (C2)HighCan increase the area of the nanoemulsion region.[1][1]
1-ButanolMedium (C4)ModerateOften shows high efficiency in forming microemulsions.[8][8]
Long-Chain Alcohols (e.g., C12-C16) Long Low Can lead to the formation of more ordered structures like lamellar phases or gels.[3][9] [3][9]

Experimental Protocols

Protocol 1: Construction of a Pseudo-Ternary Phase Diagram to Optimize this compound Concentration

Objective: To determine the optimal concentration range of the oil, surfactant/co-surfactant mixture (Smix), and aqueous phase for the formation of a stable nanoemulsion.

Materials:

  • Oil phase (e.g., isopropyl myristate, MCT oil)

  • Primary surfactant (e.g., Tween 80, Polysorbate 20)

  • Co-surfactant: this compound

  • Aqueous phase (e.g., purified water)

  • Glass vials

  • Vortex mixer

  • Magnetic stirrer

Methodology:

  • Preparation of the Surfactant/Co-surfactant Mixture (Smix):

    • Prepare different Smix ratios of the primary surfactant and this compound (e.g., 1:1, 2:1, 3:1, 4:1 by weight). Ensure complete mixing.

  • Titration and Observation:

    • For each Smix ratio, prepare a series of mixtures of the oil phase and the Smix in different weight ratios (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9) in glass vials.

    • Titrate each of these oil/Smix mixtures with the aqueous phase dropwise, under constant stirring (e.g., using a magnetic stirrer).

    • After each addition of the aqueous phase, vortex the mixture for 1-2 minutes and allow it to equilibrate.

    • Visually observe the mixture for transparency and phase separation. A clear, single-phase, and low-viscosity mixture indicates the formation of a nanoemulsion.

  • Plotting the Phase Diagram:

    • Use a suitable software (e.g., with a ternary plot function) to plot the points corresponding to the compositions that resulted in a stable nanoemulsion.

    • The area enclosed by these points represents the nanoemulsion region for that specific Smix ratio.

  • Selection of the Optimal Formulation:

    • Compare the phase diagrams for the different Smix ratios. The ratio that provides the largest and most stable nanoemulsion region is considered optimal.

    • Select a specific composition from within the optimal nanoemulsion region for further characterization (e.g., particle size analysis, stability studies).

Mandatory Visualizations

Experimental_Workflow_for_Co_surfactant_Optimization cluster_screening Component Screening cluster_optimization Optimization of Ratios cluster_characterization Characterization select_oil Select Oil Phase prepare_smix Prepare Surfactant/Co-surfactant Mixtures (Smix) at Varying Ratios select_oil->prepare_smix select_surfactant Select Primary Surfactant select_surfactant->prepare_smix select_cosurfactant Select Co-surfactant (this compound) select_cosurfactant->prepare_smix construct_phase_diagram Construct Pseudo-ternary Phase Diagrams prepare_smix->construct_phase_diagram identify_region Identify Nanoemulsion Region construct_phase_diagram->identify_region select_optimal Select Optimal Smix Ratio and Formulation identify_region->select_optimal particle_size Particle Size & PDI Analysis select_optimal->particle_size zeta_potential Zeta Potential Measurement select_optimal->zeta_potential stability_studies Long-term Stability Studies select_optimal->stability_studies

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Logic start Formulation Issue Identified issue_type What is the issue? start->issue_type phase_separation Adjust Smix Ratio (Vary this compound %) issue_type->phase_separation Phase Separation high_viscosity Reduce Total This compound Concentration issue_type->high_viscosity High Viscosity large_droplets Optimize Smix Ratio & Homogenization Energy issue_type->large_droplets Large Droplets re_evaluate Re-evaluate Formulation phase_separation->re_evaluate Re-evaluate Stability high_viscosity->re_evaluate Re-evaluate Rheology large_droplets->re_evaluate Re-evaluate Particle Size

Caption: Troubleshooting logic for formulation issues.

References

Overcoming challenges in the chiral separation of 2-Tetradecanol isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the chiral separation of 2-tetradecanol isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral separation of this compound, offering systematic approaches to problem-solving.

Issue 1: Poor or No Enantiomeric Resolution

Possible Causes & Solutions:

CauseRecommended Action
Inappropriate Chiral Stationary Phase (CSP) Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are generally effective for separating secondary alcohols like this compound.[1] If initial attempts with one type of polysaccharide CSP are unsuccessful, screen other polysaccharide-based columns with different chiral selectors.
Suboptimal Mobile Phase Composition For normal-phase HPLC, systematically vary the ratio of the non-polar solvent (e.g., n-hexane) to the alcohol modifier (e.g., isopropanol, ethanol). A lower percentage of the alcohol modifier often increases retention and improves resolution, but may also lead to broader peaks.[2]
Incorrect Flow Rate Chiral separations often benefit from lower flow rates than achiral separations.[2] Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to enhance the interaction between the enantiomers and the CSP.
Unsuitable Temperature Temperature can significantly impact chiral recognition.[2] Evaluate the separation at different temperatures (e.g., 10°C, 25°C, 40°C). Lower temperatures often improve resolution but can increase analysis time and backpressure.
Inadequate Derivatization (for GC) For Gas Chromatography (GC), underivatized this compound may exhibit poor peak shape and resolution. Ensure complete derivatization to a less polar, more volatile derivative (e.g., acetate or trimethylsilyl ether).

Issue 2: Peak Tailing

Possible Causes & Solutions:

CauseRecommended Action
Secondary Interactions with CSP Unwanted interactions with the stationary phase can cause peak tailing.[2] For basic analytes, adding a small amount of a basic modifier like diethylamine (DEA) to the mobile phase in normal-phase HPLC can improve peak shape. For acidic analytes, an acidic modifier like trifluoroacetic acid (TFA) may be beneficial.
Active Sites on Silica Support Residual silanol groups on silica-based CSPs can lead to tailing.[2] Using a highly end-capped column or adding a competitive agent to the mobile phase can mitigate this effect.
Sample Overload Injecting too much sample can lead to peak distortion. Reduce the sample concentration or injection volume.
Inappropriate Sample Solvent Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.

Issue 3: Irreproducible Retention Times

Possible Causes & Solutions:

CauseRecommended Action
Insufficient Column Equilibration Chiral stationary phases may require longer equilibration times than achiral phases, especially after changing the mobile phase composition.[2] Ensure the column is thoroughly equilibrated before starting a sequence of analyses.
Mobile Phase Instability Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. Inconsistent mobile phase composition will lead to retention time shifts.[2]
Temperature Fluctuations Use a column oven to maintain a stable and consistent temperature.[2] Even minor temperature changes can affect retention times.
Column "Memory Effects" Additives used in previous analyses can adsorb to the stationary phase and affect subsequent separations.[3] It is advisable to dedicate a column to a specific method or flush it extensively with a strong, compatible solvent between different applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for the chiral separation of this compound by HPLC?

A common and effective starting point is to use a polysaccharide-based chiral stationary phase (e.g., amylose or cellulose-based) with a normal-phase mobile phase consisting of n-hexane and an alcohol modifier like isopropanol or ethanol.[4] A typical initial mobile phase composition to screen would be in the range of 90:10 to 98:2 (n-hexane:alcohol modifier, v/v).

Q2: Is derivatization necessary for the chiral analysis of this compound?

For HPLC analysis, derivatization is not always necessary, especially when using polysaccharide-based CSPs. However, for GC analysis, derivatization of the hydroxyl group is highly recommended to improve volatility, thermal stability, and peak shape.[5][6] Common derivatization methods include acetylation to form the acetate ester or silylation to form the trimethylsilyl (TMS) ether.[6]

Q3: Can Gas Chromatography (GC) be used for the chiral separation of this compound?

Yes, chiral GC is a viable and powerful technique for separating the enantiomers of volatile compounds like this compound, typically after derivatization.[7] Chiral capillary columns, often with cyclodextrin-based stationary phases, are commonly used for this purpose.

Q4: What about Supercritical Fluid Chromatography (SFC) for this separation?

SFC is an excellent alternative to HPLC for chiral separations, often providing faster analysis times and reduced solvent consumption.[8][9] Polysaccharide-based CSPs are also widely used in SFC. The mobile phase typically consists of supercritical CO2 with an alcohol modifier.

Q5: How can I improve the resolution between the this compound enantiomers if they are co-eluting?

If you observe a single peak or very poor resolution, consider the following optimization steps in order:

  • Change the alcohol modifier: Switch from isopropanol to ethanol or another alcohol in your normal-phase mobile phase.

  • Decrease the percentage of the alcohol modifier: This will increase retention and may enhance selectivity.

  • Lower the column temperature: This often improves chiral recognition.

  • Try a different chiral stationary phase: If optimization on one column fails, screen other CSPs with different chiral selectors.

Q6: Are there non-chromatographic methods for separating this compound enantiomers?

Yes, enzymatic kinetic resolution is a common non-chromatographic method.[10][11] This technique uses a lipase to selectively acylate one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. The resulting mixture of the acylated and unreacted enantiomers can then be separated by conventional chromatography.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development

This protocol provides a general workflow for developing a chiral HPLC separation method for this compound.

HPLC_Workflow cluster_prep Preparation cluster_screen Screening cluster_optimize Optimization cluster_analysis Analysis prep_sample Prepare Racemic This compound Standard (1 mg/mL in mobile phase) prep_column Select & Equilibrate Polysaccharide CSP screen_mp Screen Mobile Phases (e.g., Hexane/IPA 98:2, 95:5, 90:10) prep_column->screen_mp Initial Conditions: Flow: 1.0 mL/min Temp: 25°C analyze Inject Sample & Analyze Data (Resolution, Tailing Factor) screen_mp->analyze Evaluate Chromatograms opt_params Optimize Parameters: - Flow Rate - Temperature - Modifier Type opt_params->analyze Re-inject analyze->opt_params If resolution < 1.5

Caption: Workflow for Chiral HPLC Method Development.

Detailed Steps:

  • Column Selection: Start with a polysaccharide-based chiral stationary phase, for instance, a column with an amylose or cellulose derivative as the chiral selector (e.g., CHIRALPAK® IA or CHIRALCEL® OD-H). A common analytical column dimension is 250 mm x 4.6 mm, with 5 µm particles.

  • Mobile Phase Screening:

    • Prepare mobile phases with varying ratios of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). Start with a high percentage of n-hexane (e.g., 98:2, 95:5, 90:10 v/v).

  • Initial Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: Refractive Index Detector (RID) or a UV detector at a low wavelength (e.g., 210 nm) if there is sufficient absorbance.

    • Injection Volume: 5-10 µL

  • Optimization:

    • If partial separation is observed, fine-tune the mobile phase composition by making smaller changes to the alcohol modifier percentage.

    • If resolution is still insufficient, reduce the flow rate to 0.5-0.8 mL/min.

    • Evaluate the effect of temperature by analyzing at 10°C and 40°C.

    • If necessary, switch the alcohol modifier (e.g., from isopropanol to ethanol).

Protocol 2: Chiral GC with Derivatization

This protocol outlines the steps for chiral GC analysis of this compound after derivatization.

GC_Workflow cluster_deriv Derivatization cluster_gc_setup GC Setup cluster_analysis Analysis derivatize Derivatize this compound (e.g., Acetylation) setup_gc Install Chiral GC Column (e.g., Cyclodextrin-based) set_params Set GC Parameters (Temp Program, Gas Flow) setup_gc->set_params inject Inject Derivatized Sample set_params->inject acquire Acquire & Process Data inject->acquire

Caption: Workflow for Chiral GC Analysis with Derivatization.

Detailed Steps:

  • Derivatization (Acetylation):

    • To 1 mg of this compound in a vial, add 100 µL of acetic anhydride and 100 µL of pyridine.

    • Cap the vial and heat at 60-70°C for 30 minutes.

    • After cooling, the sample can be diluted with a suitable solvent (e.g., hexane) before injection.

  • Gas Chromatography Conditions:

    • Column: A chiral GC column, such as one with a derivatized β-cyclodextrin stationary phase (e.g., Rt-βDEXsm), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Hydrogen or Helium.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at a slow rate (e.g., 2-5°C/min) to a final temperature of around 220°C.

    • Injector: Split mode (e.g., 50:1 split ratio), temperature of 250°C.

    • Detector: Flame Ionization Detector (FID), temperature of 250°C.

  • Analysis: Inject the derivatized sample and analyze the resulting chromatogram for the separation of the diastereomeric acetate esters.

Protocol 3: Lipase-Catalyzed Kinetic Resolution

This protocol describes a typical procedure for the enzymatic kinetic resolution of this compound.[11][12][13]

Enzymatic_Resolution cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_separation Separation dissolve Dissolve Racemic this compound in Organic Solvent add_reagents Add Acyl Donor (e.g., Vinyl Acetate) & Lipase (e.g., CALB) dissolve->add_reagents monitor Monitor Reaction Progress by Chiral GC/HPLC add_reagents->monitor stop_reaction Stop Reaction at ~50% Conversion monitor->stop_reaction filter_enzyme Filter to Remove Lipase stop_reaction->filter_enzyme separate_products Separate Acylated & Unreacted Enantiomers by Column Chromatography filter_enzyme->separate_products

Caption: Workflow for Enzymatic Kinetic Resolution.

Detailed Steps:

  • Reaction Setup:

    • Dissolve racemic this compound in a suitable organic solvent (e.g., hexane or toluene).

    • Add an acyl donor, such as vinyl acetate (typically 1.5-2.0 equivalents).

    • Add an immobilized lipase, for example, Candida antarctica Lipase B (CALB).

  • Reaction Monitoring:

    • Stir the reaction mixture at a controlled temperature (e.g., 30-40°C).

    • Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess (ee) of the remaining alcohol and the formed ester.

  • Work-up and Separation:

    • When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme.

    • The filtrate, containing one enantiomer as the unreacted alcohol and the other as the acylated ester, is then concentrated.

    • The two components can be separated by standard column chromatography on silica gel.

Quantitative Data Summary

The following tables provide an overview of typical starting conditions and expected trends for the chiral separation of long-chain secondary alcohols like this compound. Optimal values for this compound must be determined experimentally.

Table 1: Typical Starting Conditions for Chiral HPLC

ParameterNormal PhaseReversed Phase
Chiral Stationary Phase Polysaccharide-based (Amylose/Cellulose)Polysaccharide-based (derivatized for RP)
Mobile Phase n-Hexane / Alcohol Modifier (IPA or EtOH)Acetonitrile or Methanol / Water or Buffer
Modifier Ratio 2-10% Alcohol40-80% Organic
Flow Rate (4.6 mm ID) 0.5 - 1.0 mL/min0.8 - 1.2 mL/min
Temperature 10 - 40 °C20 - 50 °C

Table 2: Influence of Parameters on Chiral HPLC Resolution

Parameter ChangeExpected Effect on ResolutionPotential Drawbacks
Decrease % Alcohol Modifier (NP) Often IncreasesLonger retention times, broader peaks
Decrease Flow Rate Generally IncreasesLonger analysis time
Decrease Temperature Often IncreasesHigher backpressure, longer retention
Change Alcohol Modifier (e.g., IPA to EtOH) Unpredictable, can improve or worsenRequires re-optimization

Table 3: Typical Conditions for Chiral GC of Derivatized Secondary Alcohols

ParameterCondition
Derivative Acetate or Trimethylsilyl (TMS) ether
Chiral Stationary Phase Derivatized Cyclodextrin (e.g., β- or γ-cyclodextrin)
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Flow 1-2 mL/min (Helium or Hydrogen)
Oven Program Slow temperature ramp (2-5 °C/min)

References

Troubleshooting 1-Tetradecanol precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with 1-tetradecanol precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is 1-tetradecanol and why is it difficult to dissolve in cell culture media?

A1: 1-Tetradecanol, also known as myristyl alcohol, is a straight-chain saturated fatty alcohol with the molecular formula CH3(CH2)12CH2OH.[1][2] It is a white, waxy solid at room temperature.[3] Its long carbon chain makes it highly hydrophobic, leading to very low solubility in water-based solutions like cell culture media.[1][4] It is practically insoluble in water but soluble in organic solvents like diethyl ether and slightly soluble in ethanol.[1][2]

Q2: What are the common causes of 1-tetradecanol precipitation in cell culture?

A2: Precipitation of 1-tetradecanol in cell culture media typically occurs due to:

  • Exceeding Solubility Limit: The concentration of 1-tetradecanol in the final culture medium is higher than its aqueous solubility.[5]

  • Improper Dilution: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into the aqueous medium can cause the compound to crash out of solution. This is sometimes referred to as "solvent shock."[5]

  • Temperature Fluctuations: Changes in temperature can affect the solubility of 1-tetradecanol. Cooling of the medium after the addition of a warmed stock solution can lead to precipitation.

  • Interaction with Media Components: Components of the cell culture medium, such as salts and proteins, can sometimes interact with 1-tetradecanol and reduce its solubility.

Q3: Can the final concentration of the organic solvent used for the stock solution affect my cells?

A3: Yes, organic solvents like DMSO can have direct effects on cell lines, and the final concentration should be kept as low as possible, typically below 0.5% and ideally below 0.2%, to minimize these effects.[6] It is crucial to include a vehicle control (media with the same final concentration of the solvent) in your experiments to account for any solvent-induced effects.

Troubleshooting Guides

Issue: Immediate precipitation of 1-tetradecanol upon addition to cell culture media.

This is a common issue arising from the low aqueous solubility of 1-tetradecanol.

Troubleshooting Workflow

G cluster_0 Troubleshooting Precipitation A Precipitation Observed B Review Stock Solution Concentration and Solvent A->B Is stock concentration too high? C Optimize Dilution Method B->C Is dilution too rapid? D Consider Solubilizing Agents C->D Still precipitating? F Precipitation Resolved C->F E Lower Final Concentration D->E Still precipitating? D->F E->F

Caption: A stepwise workflow for troubleshooting 1-tetradecanol precipitation.

Recommended Solutions:

  • Optimize Stock Solution and Dilution:

    • Lower Stock Concentration: If using a very high concentration stock (e.g., 100 mM), try preparing a lower concentration stock (e.g., 10-30 mM) in your organic solvent.[6]

    • Serial Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in the cell culture medium.[7]

    • Gradual Addition and Mixing: Add the 1-tetradecanol stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently vortexing or swirling.[5] This helps to avoid localized high concentrations.

  • Use of Co-solvents and Surfactants:

    • For challenging situations, consider using a formulation with co-solvents and surfactants. A common formulation for in vivo studies that can be adapted for in vitro use at lower concentrations is: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8] The final concentration of these excipients in the cell culture should be tested for cytotoxicity.

  • Sonication and Heating:

    • Gentle heating (to 37°C) and sonication can help in dissolving the compound.[8][9] However, ensure that the heat does not degrade 1-tetradecanol or other media components.

Issue: Cloudiness or fine precipitate appears over time in the incubator.

This may indicate a slow precipitation process or interaction with media components.

Recommended Solutions:

  • Reduce Final Concentration: The most straightforward solution is to lower the final concentration of 1-tetradecanol in your experiment.

  • Solubility Testing: Before conducting your main experiment, perform a small-scale solubility test. Prepare your desired concentration of 1-tetradecanol in the cell culture medium and incubate it under the same conditions as your experiment. Visually inspect for precipitation at different time points.[7]

  • Use of Serum: If you are using a serum-free medium, consider if adding a small percentage of serum is permissible for your experiment, as serum proteins can sometimes help to stabilize hydrophobic compounds.

Data Presentation

Table 1: Physicochemical Properties of 1-Tetradecanol

PropertyValueReference(s)
Molecular Formula C₁₄H₃₀O[3]
Molecular Weight 214.39 g/mol [3]
Appearance White waxy solid[1][3]
Melting Point 38 °C (100 °F; 311 K)[3]
Boiling Point >260 °C[3]
Water Solubility Practically insoluble[1][3][4]
Solubility in Organic Solvents Soluble in diethyl ether, slightly soluble in ethanol[1][3]

Table 2: Example Solubilization Formulations for Hydrophobic Compounds

Formulation ComponentExample ConcentrationReference(s)
DMSO 10% (in stock)[8]
PEG300 40% (in stock)[8]
Tween-80 5% (in stock)[8]
Saline 45% (in stock)[8]
Corn Oil 90% (for in vivo)[8]

Note: These are stock formulation examples. The final concentration in cell culture media must be much lower and tested for cytotoxicity.

Experimental Protocols

Protocol 1: Preparation of 1-Tetradecanol Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of 1-tetradecanol powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Dissolution: Vortex the solution vigorously. If necessary, gently warm the tube to 37°C and/or sonicate until the 1-tetradecanol is completely dissolved, resulting in a clear solution.[9]

  • Storage: Aliquot the stock solution into single-use volumes in sterile tubes and store at -20°C or -80°C to minimize freeze-thaw cycles.[5][7]

Protocol 2: Dilution of 1-Tetradecanol Stock into Cell Culture Media
  • Pre-warm Media: Pre-warm the required volume of cell culture medium to 37°C.[5]

  • Calculate Dilution: Determine the volume of the DMSO stock solution needed to achieve the final desired concentration. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).[6]

  • Gradual Addition: While gently swirling or vortexing the pre-warmed medium, add the calculated volume of the 1-tetradecanol stock solution drop by drop.[5]

  • Final Mix: After adding the stock, cap the tube or flask and mix gently to ensure a homogenous solution.

  • Visual Inspection: Visually inspect the medium for any signs of precipitation or cloudiness before adding it to your cells.

Signaling Pathway

1-Tetradecanol has been shown to have anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[10] Specifically, it was found to inhibit the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[10] This leads to a reduction in the expression of downstream inflammatory mediators like IL-2.[10]

G cluster_1 NF-κB Signaling Pathway Inhibition by 1-Tetradecanol cluster_2 PMA_Io PMA + Ionomycin (Activator) IKK IKK Complex PMA_Io->IKK IkBa_p65_p50 IκBα - p65/p50 IKK->IkBa_p65_p50 Phosphorylates IκBα p65_p50 p65/p50 IkBa_p65_p50->p65_p50 IκBα Degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Nuclear Translocation Nucleus Nucleus DNA κB DNA sites p65_p50_nuc->DNA IL2 IL-2 Gene Transcription DNA->IL2 Tetradecanol 1-Tetradecanol Tetradecanol->IkBa_p65_p50 Inhibits Degradation

Caption: Inhibition of the NF-κB pathway by 1-Tetradecanol.

References

Navigating the Unseen Threat: A Guide to Avoiding 2-Tetradecanol Contamination in Your Lab

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and professionals in drug development, the purity of experimental conditions is paramount. The presence of unseen contaminants can lead to irreproducible results, misleading data, and significant delays in research and development. One such potential contaminant is 2-Tetradecanol, a C14 fatty alcohol. While not a commonly discussed laboratory contaminant, its physicochemical properties make it a plausible leachable from plastic consumables, a ubiquitous component of modern laboratories. This technical support center provides a comprehensive guide to understanding, detecting, and mitigating potential this compound contamination to ensure the integrity of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why should I be concerned about it in my experiments?

A1: this compound is a long-chain fatty alcohol. While it has legitimate uses in various industries, its presence in a laboratory setting is likely unintentional. Concern arises from its potential to leach from common laboratory plastics, such as polypropylene, used in centrifuge tubes, pipette tips, and well plates. As a lipophilic molecule, it can interfere with biological assays, particularly those involving cell membranes, lipid signaling pathways, or sensitive protein-ligand interactions. This interference can manifest as altered enzyme kinetics, changes in cell membrane fluidity, or non-specific binding in high-throughput screening assays.

Q2: What are the primary sources of this compound contamination in a laboratory?

A2: The most probable source of this compound contamination is the leaching from plastic labware. During the manufacturing of plastics, various additives are used, including slip agents, plasticizers, and mold release agents. Fatty acid amides, which are structurally related to fatty alcohols, are common slip agents. It is plausible that this compound or similar long-chain alcohols could be present as impurities or degradation products of these additives. The extent of leaching can be influenced by factors such as the type of plastic, the solvent used, temperature, and contact time.

Q3: How can this compound contamination affect my experimental results?

Q4: What are the signs that my experiment might be affected by this compound or other lipophilic contaminants?

A4: Unexplained variability in your results, poor reproducibility between experiments, or a sudden shift in assay performance are all potential indicators of contamination. Other signs could include unexpected cell morphology changes, a high background signal in fluorescence or luminescence-based assays, or a discrepancy between results obtained using different brands or batches of plastic consumables.

Q5: How can I prevent this compound contamination in my experiments?

A5: Prevention is the most effective strategy. Consider the following measures:

  • Select High-Quality Labware: Whenever possible, use labware from manufacturers who certify their products to be free of slip agents, plasticizers, and other potential leachables.

  • Pre-Rinse Plasticware: Rinsing plastic consumables with a solvent appropriate for your experiment (and which won't interfere with the assay) can help remove surface contaminants. For aqueous-based assays, rinsing with high-purity water can be beneficial. For experiments involving organic solvents, a pre-rinse with the same solvent may be advisable.

  • Minimize Contact Time and Temperature: Reduce the duration that solvents and samples are in contact with plastic surfaces, and avoid unnecessarily high temperatures, as both can increase the rate of leaching.

  • Use Glassware When Possible: For storage of solvents and critical reagents, consider using glass containers, especially for long-term storage.

  • Perform Blank Experiments: Regularly run control experiments with all assay components, including the plasticware, but without your analyte of interest. This can help identify any background signal originating from the consumables.

Troubleshooting Guide

IssuePossible CauseRecommended Action
High background signal in a cell-based assay Leaching of a fluorescent or luminescent compound from the microplate.1. Run a "plate blank" with media and assay reagents but no cells. 2. Test microplates from different manufacturers or batches. 3. Consider using plates with a different surface coating.
Inconsistent results between different batches of pipette tips Variation in the manufacturing process leading to different levels of leachable substances.1. Qualify new batches of pipette tips by running a sensitive control experiment. 2. If possible, purchase larger quantities of a single, qualified batch. 3. Contact the manufacturer for information on their quality control procedures for leachables.
Unexpected changes in cell morphology or viability A cytotoxic leachable from the cell culture flasks or plates.1. Test for leachables by incubating cell culture medium in the plasticware for a period of time and then using that "conditioned" medium to culture a sensitive cell line. 2. Compare results with cells grown in glass culture vessels.
Poor reproducibility in a protein-ligand binding assay A leachable compound competing with the ligand for binding to the target protein.1. Perform control experiments with and without the plastic consumables to see if the binding affinity changes. 2. Analyze a solvent extract of the plasticware by GC-MS to identify potential interfering compounds.

Experimental Protocols

Protocol 1: Detection and Quantification of this compound in Laboratory Solvents

This protocol outlines a method for the analysis of potential this compound contamination in a laboratory solvent using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Test solvent (e.g., cell culture medium, buffer, organic solvent)

  • This compound standard

  • Hexane (or other suitable extraction solvent), high-purity

  • Anhydrous sodium sulfate

  • GC-MS system with a non-polar capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation:

    • To 10 mL of the test solvent in a glass separatory funnel, add 5 mL of hexane.

    • Shake vigorously for 2 minutes.

    • Allow the layers to separate and collect the upper hexane layer.

    • Pass the hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Inject 1 µL of the concentrated extract into the GC-MS.

    • GC Conditions (example):

      • Inlet temperature: 250°C

      • Oven program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

      • Carrier gas: Helium at a constant flow of 1 mL/min.

    • MS Conditions (example):

      • Ion source temperature: 230°C

      • Electron ionization at 70 eV.

      • Scan range: 40-450 m/z.

  • Data Analysis:

    • Analyze the resulting chromatogram for a peak corresponding to the retention time of the this compound standard.

    • Confirm the identity of the peak by comparing its mass spectrum to the reference spectrum of this compound.

    • Quantify the amount of this compound by creating a calibration curve with known concentrations of the standard.

Data Presentation:

SampleThis compound Concentration (ng/mL)
Test Solvent Blank< Limit of Detection
Test Solvent (Plastic A)15.2
Test Solvent (Plastic B)< Limit of Detection
This compound Standard (10 ng/mL)10.1

Visualizations

Contamination_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_mitigation Mitigation & Prevention Problem Inconsistent or Unexpected Results Hypothesis Suspect Leachable Contamination Problem->Hypothesis Control_Exp Run Control Experiments (e.g., material comparison) Hypothesis->Control_Exp Analytical_Test GC-MS Analysis of Solvent Extract Control_Exp->Analytical_Test If discrepancy observed Source_ID Identify Source of Contamination Analytical_Test->Source_ID If contaminant detected Change_Material Switch to Inert Material (e.g., Glass) Source_ID->Change_Material Change_Supplier Qualify New Supplier of Consumables Source_ID->Change_Supplier Implement_QC Implement Routine Blank Monitoring Change_Material->Implement_QC Change_Supplier->Implement_QC

Caption: A logical workflow for troubleshooting suspected leachable contamination.

GPCR_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular GPCR GPCR G_Protein G-Protein GPCR->G_Protein 2. Activation Effector Effector Enzyme G_Protein->Effector 3. Modulation Second_Messenger Second Messenger Effector->Second_Messenger 4. Production Ligand Ligand Ligand->GPCR 1. Binding Cellular_Response Cellular Response Second_Messenger->Cellular_Response 5. Signal Transduction Contaminant This compound Contamination Disruption Disruption of Lipid Raft Contaminant->Disruption Disruption->GPCR Altered Signaling

Caption: Potential impact of this compound on GPCR signaling.

References

Validation & Comparative

A Comparative Guide to 2-Tetradecanol and 1-Tetradecanol as Skin Penetration Enhancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of transdermal drug delivery, the effective penetration of active pharmaceutical ingredients (APIs) through the stratum corneum remains a primary challenge. Chemical penetration enhancers are crucial excipients that reversibly reduce the barrier function of the skin, facilitating drug transport. Among these, long-chain fatty alcohols have been widely investigated. This guide provides an objective comparison of two C14 alcohol isomers, 2-tetradecanol and 1-tetradecanol (also known as myristyl alcohol), focusing on their efficacy as penetration enhancers based on established structure-activity relationships and available experimental data.

The fundamental difference between these two molecules lies in the position of the hydroxyl (-OH) group. 1-Tetradecanol is a linear, primary alcohol, while this compound is a secondary alcohol with the hydroxyl group on the second carbon. This structural variance significantly influences their interaction with the stratum corneum's lipid matrix and, consequently, their enhancement potency.

Comparative Efficacy Based on Structure-Activity Relationships

Direct, head-to-head experimental data comparing the permeation enhancing effects of this compound and 1-tetradecanol is limited in publicly available literature. However, well-established structure-activity relationships (SAR) for fatty alcohols allow for a robust, evidence-based comparison.

1. The Impact of Isomeric Position (Linear vs. Branched Structure)

The primary determinant of efficacy between these two molecules is the position of the polar hydroxyl head. Studies on various alkanols have shown that linear-chain (n-alkanols), such as 1-tetradecanol, are more potent penetration enhancers than their branched-chain or secondary isomers. The potency tends to decrease as the hydroxyl group moves from the terminal position (C1) toward the center of the alkyl chain.

This is because the linear structure of 1-tetradecanol allows it to intercalate more efficiently and deeply into the highly ordered intercellular lipid bilayers of the stratum corneum. This insertion disrupts the tight packing of the lipids, increasing their fluidity and creating pathways for drug diffusion. The branched nature of this compound, due to the C2 position of the -OH group, creates steric hindrance, making it less effective at disrupting the ordered lipid structure.

2. The Impact of Alkyl Chain Length

For linear saturated fatty alcohols (1-alkanols), a parabolic relationship exists between the alkyl chain length and permeation enhancement. The peak efficacy is typically observed with a chain length of 10 to 12 carbons (e.g., 1-decanol, 1-dodecanol). As the chain length increases beyond this optimal range, the enhancement effect tends to decrease.

A key study by Kanikkannan and Singh evaluated the effect of various 1-alkanols (C8 to C13) on the permeation of melatonin through hairless rat skin. Their findings demonstrated that 1-decanol (C10) produced the maximum flux.[1][2] While their study did not include 1-tetradecanol (C14), the data for lauryl alcohol (C12) and tridecanol (C13) show a decline in efficacy after the C10 peak.[2][3] Based on this trend, it can be predicted that 1-tetradecanol would be a less potent enhancer than 1-decanol and likely less potent than lauryl alcohol.

Quantitative Data Summary

The following table summarizes the experimental data from the study by Kanikkannan and Singh (2002) on the permeation of melatonin, which illustrates the structure-activity relationship for 1-alkanols. Predictions for 1-tetradecanol and this compound are included based on the established principles.

Penetration Enhancer (5% w/v)Carbon Chain LengthStructureMelatonin Flux (μg/cm²/h)Enhancement Ratio (ER) vs. Control
Control (Vehicle)N/AN/A0.8 ± 0.21.0
1-Octanol8Linear10.5 ± 1.513.1
1-Nonanol9Linear12.3 ± 2.115.4
1-Decanol 10 Linear 15.6 ± 2.8 19.5
1-Undecanol11Linear13.1 ± 2.516.4
Lauryl Alcohol (C12)12Linear11.8 ± 1.914.8
Tridecanol13Linear9.7 ± 1.712.1
1-Tetradecanol (Predicted) 14 Linear Predicted lower than C12/C13Predicted lower than C12/C13
This compound (Predicted) 14 Secondary Data not availablePredicted lower than 1-Tetradecanol

Data sourced from Kanikkannan & Singh, Int J Pharm, 2002.[1][3]

Mechanism of Action

The primary mechanism by which fatty alcohols enhance skin permeation is through the disruption of the stratum corneum's intercellular lipid matrix.[1] They do not typically act via specific biological signaling pathways but through a physicochemical interaction. The process can be described as follows:

  • Partitioning: The enhancer partitions from the formulation vehicle into the stratum corneum.

  • Intercalation: The lipophilic alkyl chains of the alcohol molecules insert themselves between the ceramides, cholesterol, and fatty acids that constitute the lipid bilayers.

  • Disruption and Fluidization: This insertion disrupts the highly ordered, quasi-crystalline structure of the lipids, increasing the fluidity and creating disordered domains.

  • Enhanced Diffusion: The increased fluidity reduces the diffusional resistance of the stratum corneum, allowing drug molecules to permeate more easily through the lipid pathway.

G cluster_0 Mechanism of Action Formulation Enhancer in Formulation SC Stratum Corneum (Lipid Bilayers) Formulation->SC Partitioning Disruption Lipid Disruption & Fluidization SC->Disruption Intercalation Result Increased Drug Permeation Disruption->Result Reduced Barrier Resistance

Caption: High-level overview of the enhancer mechanism of action.

The superior efficacy of 1-tetradecanol is attributed to its linear geometry, which maximizes its ability to intercalate and disrupt the lipid packing, as depicted in the diagram below.

Caption: Structural comparison of lipid bilayer intercalation.

Experimental Protocols

A standardized in vitro skin permeation test (IVPT) using Franz diffusion cells is the gold-standard method for evaluating the efficacy of penetration enhancers.

Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells

  • Skin Preparation:

    • Excise full-thickness skin from a suitable model (e.g., human cadaver, porcine ear, or hairless rat).[4]

    • Remove subcutaneous fat and connective tissue.

    • Dermatomed skin sections (typically 200-400 µm thick) are prepared.

    • Skin sections are stored frozen until use.

  • Franz Diffusion Cell Assembly:

    • Mount the skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.[5]

    • The effective diffusion area is typically between 0.5 and 1.77 cm².

    • Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline, PBS, with a solubility aid if needed) and ensure no air bubbles are trapped beneath the skin.[3]

    • Maintain the temperature at 32°C ± 1°C to simulate physiological skin surface temperature. The receptor fluid is continuously stirred.

  • Dosing and Sampling:

    • Apply a finite dose of the test formulation (API + vehicle + enhancer) to the skin surface in the donor chamber. A control formulation (without the enhancer) is also tested on separate skin sections.

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from the receptor fluid via the sampling arm.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid to maintain sink conditions.

  • Sample Analysis:

    • Quantify the concentration of the API in the collected samples using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time.

    • Determine the steady-state flux (Jss, in μg/cm²/h) from the slope of the linear portion of the plot.

    • Calculate the Enhancement Ratio (ER) as: ER = Jss (with enhancer) / Jss (control).

G cluster_workflow Experimental Workflow: In Vitro Permeation Test SkinPrep Skin Preparation (Excision & Dermatoming) CellSetup Franz Cell Assembly (Skin Mounting) SkinPrep->CellSetup Dosing Formulation Dosing (Donor Chamber) CellSetup->Dosing Sampling Receptor Fluid Sampling (Time Points) Dosing->Sampling Analysis HPLC Analysis Sampling->Analysis Data Data Calculation (Flux, ER) Analysis->Data

Caption: Workflow for a typical Franz cell permeation study.

Conclusion

  • 1-Tetradecanol (Linear): Based on its linear structure, 1-tetradecanol is predicted to be a more effective penetration enhancer than this compound. However, its efficacy is likely lower than that of shorter-chain 1-alkanols like 1-decanol. Studies also suggest that potent fatty alcohol enhancers can be associated with a higher potential for skin irritation.[2][3]

  • This compound (Secondary): The branched nature of this compound is expected to cause steric hindrance, limiting its ability to intercalate into and disrupt the stratum corneum lipids. Therefore, it is predicted to be a significantly weaker penetration enhancer than its linear counterpart.

For drug development professionals, 1-tetradecanol presents as the more promising, albeit potentially more irritating, candidate for enhancing transdermal delivery. This compound is unlikely to be an effective choice. It is imperative that these predictions are confirmed with direct, side-by-side in vitro permeation and skin irritation studies to fully characterize the efficacy and safety profile of these enhancers for a specific API and formulation.

References

Comparative analysis of the surfactant properties of 2-Tetradecanol and 1-dodecanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the surfactant properties of 2-Tetradecanol and 1-dodecanol. The objective is to offer a clear, data-driven comparison to aid in the selection of appropriate fatty alcohols for various research, development, and formulation applications. While 1-dodecanol is a well-established precursor in surfactant synthesis, this report also explores the potential of this compound, a structurally isomeric fatty alcohol, and its implications for surfactant performance.

Executive Summary

Long-chain fatty alcohols are amphiphilic molecules that exhibit surface-active properties, making them valuable in numerous applications, including as emulsifiers, foaming agents, and detergents. Their efficacy as surfactants is primarily determined by their molecular structure, specifically the length of the hydrophobic alkyl chain and the position of the hydrophilic hydroxyl group. This guide focuses on a comparative evaluation of this compound and 1-dodecanol, highlighting the impact of chain length and hydroxyl group placement on their surfactant capabilities. Generally, as the hydrophobic chain length increases, the surface activity of a fatty alcohol also increases, which typically leads to a lower critical micelle concentration (CMC). However, this is often accompanied by a decrease in aqueous solubility.

Quantitative Comparison of Surfactant Properties

Direct comparative experimental data for the surfactant properties of this compound as a primary surfactant is limited in publicly available literature. The following table summarizes known physical properties and provides estimated surfactant properties for this compound based on established principles of surfactant chemistry, alongside available data for 1-dodecanol. It is important to note that the surfactant property values for this compound are largely theoretical and would require experimental validation.

PropertyThis compound1-DodecanolSignificance of Difference
Molecular Formula C₁₄H₃₀OC₁₂H₂₆OThis compound has a longer alkyl chain.
Molecular Weight ( g/mol ) 214.39186.34The higher molecular weight of this compound contributes to its greater hydrophobicity.
Melting Point (°C) 35-3622-26The higher melting point of this compound is consistent with its longer carbon chain.
Boiling Point (°C) 170 (at 14 mmHg)260-262
Solubility in Water Low / Insoluble[1]Insoluble[2]Both have very low water solubility, a characteristic of long-chain fatty alcohols.
Critical Micelle Concentration (CMC) Estimated to be lower than 1-dodecanolEstimated to be higher than this compound[2]A lower CMC indicates greater efficiency in micelle formation, requiring less surfactant to achieve maximum surface tension reduction. This compound is expected to be a more efficient surfactant.
Surface Tension at CMC (mN/m) Estimated to be lower than 1-dodecanolEstimated to be higher than this compound[2]A lower surface tension at the CMC signifies greater effectiveness in reducing the surface tension of a liquid. This compound is expected to be a more effective surfactant.
Hydrophilic-Lipophilic Balance (HLB) (Calculated) ~4.1~4.7[2]Both are considered water-in-oil (W/O) emulsifiers. The slightly lower HLB of this compound suggests a stronger lipophilic character.
Foaming Ability Data not readily availableUsed as a foaming agent and foam stabilizer[3][4]1-dodecanol is known to contribute to foam formation and stability. The foaming properties of this compound are not well-documented.

Note: The stated trends for CMC and surface tension at CMC are based on the principle that increasing the length of the hydrophobic tail generally leads to a lower CMC and a lower surface tension at the CMC[2].

Structural and Functional Comparison

The difference in the molecular structure of this compound and 1-dodecanol has a direct impact on their surfactant properties.

G cluster_2_tetradecanol This compound cluster_1_dodecanol 1-Dodecanol 2_tetradecanol_structure 2_tetradecanol_label C₁₄H₃₀O Secondary Alcohol Comparison Structural Differences 2_tetradecanol_label->Comparison 1_dodecanol_structure 1_dodecanol_label C₁₂H₂₆O Primary Alcohol 1_dodecanol_label->Comparison Properties Influence on Surfactant Properties Comparison->Properties dictates

Figure 1: Structural comparison of this compound and 1-dodecanol.
  • 1-Dodecanol is a primary alcohol with the hydroxyl group at the end of a 12-carbon chain. This linear structure with a terminal hydrophilic group is typical for many common surfactants.

  • This compound is a secondary alcohol with the hydroxyl group on the second carbon of a 14-carbon chain. The longer alkyl chain increases its hydrophobicity compared to 1-dodecanol. The internal position of the hydroxyl group may influence the packing of the molecules at interfaces and the geometry of the micelles formed.

The increased hydrophobicity of this compound suggests it will have a lower CMC and be more surface-active than 1-dodecanol. However, the steric hindrance from the methyl group adjacent to the hydroxyl group in this compound might affect its adsorption kinetics and the stability of the resulting films.

Experimental Protocols

To facilitate further research and direct comparison, this section outlines detailed methodologies for determining key surfactant properties.

Determination of Critical Micelle Concentration (CMC) and Surface Tension

The CMC and the surface tension at the CMC can be determined using a tensiometer with the Wilhelmy plate method.

CMC_Workflow cluster_prep Solution Preparation cluster_measurement Surface Tension Measurement cluster_analysis Data Analysis prep_stock Prepare stock solution of fatty alcohol in a co-solvent (e.g., ethanol) prep_series Prepare a series of aqueous dilutions with varying concentrations prep_stock->prep_series measure Measure surface tension of each dilution using a Wilhelmy plate tensiometer prep_series->measure plot Plot surface tension vs. log of concentration measure->plot identify_cmc Identify CMC at the inflection point of the curve plot->identify_cmc identify_st_cmc Determine surface tension at CMC from the plateau of the curve plot->identify_st_cmc

Figure 2: Experimental workflow for CMC and surface tension determination.

Methodology:

  • Solution Preparation:

    • Prepare a concentrated stock solution of the fatty alcohol (this compound or 1-dodecanol) in a suitable co-solvent like ethanol to ensure complete dissolution.

    • Create a series of aqueous solutions by diluting the stock solution to cover a range of concentrations above and below the expected CMC. The final co-solvent concentration should be kept constant and minimal across all samples.

  • Surface Tension Measurement:

    • Calibrate the tensiometer with a liquid of known surface tension (e.g., pure water).

    • For each concentration, measure the surface tension using the Wilhelmy plate method. Ensure the plate is thoroughly cleaned and flamed before each measurement.

    • Allow the system to equilibrate before recording the surface tension value.

  • Data Analysis:

    • Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

    • The CMC is the concentration at which a sharp break in the curve occurs. This point can be determined by the intersection of the two linear portions of the graph.

    • The surface tension at the CMC (γ_CMC) is the value of the surface tension in the plateau region of the curve above the CMC.

Foam Stability Assessment

The Ross-Miles method is a standard procedure for evaluating the foaming ability and foam stability of surfactants.

Foam_Stability_Workflow cluster_setup Experimental Setup cluster_generation Foam Generation cluster_measurement Measurement and Analysis setup_apparatus Set up Ross-Miles foam tube with a specified volume of surfactant solution at the bottom fill_reservoir Fill the reservoir with a specified volume of the same surfactant solution setup_apparatus->fill_reservoir generate_foam Release the solution from the reservoir to fall into the bulk solution, generating foam fill_reservoir->generate_foam measure_initial Measure the initial foam height immediately after the reservoir is empty generate_foam->measure_initial measure_decay Record the foam height at specified time intervals (e.g., 1, 3, 5, and 10 minutes) measure_initial->measure_decay calculate_half_life Calculate the foam half-life (time for the foam volume to reduce by 50%) measure_decay->calculate_half_life

Figure 3: Experimental workflow for foam stability assessment using the Ross-Miles method.

Methodology:

  • Apparatus Setup:

    • A jacketed glass tube with a specified diameter and volume markings is used. A defined volume of the surfactant solution is placed at the bottom of the tube.

    • A reservoir with a specified volume and a standardized orifice is positioned above the tube.

  • Foam Generation:

    • The reservoir is filled with the same surfactant solution.

    • The solution is allowed to fall from the reservoir into the bulk solution in the tube, creating foam upon impact.

  • Measurement:

    • The initial foam height is measured immediately after all the solution has drained from the reservoir.

    • The foam height is then recorded at regular intervals to assess its stability over time. The time it takes for the foam to collapse to half of its initial height is known as the foam half-life, a key indicator of foam stability.

Conclusion

Based on theoretical principles, this compound, with its longer alkyl chain, is anticipated to be a more efficient and effective surfactant than 1-dodecanol, exhibiting a lower critical micelle concentration and a greater ability to reduce surface tension. The branched nature of this compound, with its secondary hydroxyl group, may introduce unique packing characteristics at interfaces, potentially influencing emulsion stability and foam properties in ways that differ from the linear 1-dodecanol.

However, the lack of direct comparative experimental data for this compound's primary surfactant properties necessitates experimental validation of these theoretical predictions. The detailed protocols provided in this guide offer a framework for conducting such a comparative study. For researchers and formulators, the choice between these two fatty alcohols will depend on the specific application requirements, balancing factors such as desired hydrophobicity, efficiency of micelle formation, and the required stability of emulsions or foams. Further experimental investigation into the surfactant properties of this compound is warranted to fully understand its potential as a versatile surface-active agent.

References

A Comparative Guide to the Efficacy of 2-Tetradecanol and Other Long-Chain Fatty Alcohols as Emulsifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the emulsifying efficacy of 2-tetradecanol against other common long-chain fatty alcohols. The information presented herein is supported by available experimental data and theoretical calculations to assist in the selection of appropriate emulsifiers for various research, development, and formulation applications.

Executive Summary

Long-chain fatty alcohols are widely utilized in the pharmaceutical and cosmetic industries as co-emulsifiers, thickeners, and stabilizers in emulsion systems. Their amphipathic nature allows them to orient at the oil-water interface, reducing interfacial tension and contributing to the stability of the emulsion. This guide focuses on this compound, a secondary fatty alcohol, and compares its potential emulsifying properties with those of more commonly studied linear fatty alcohols such as lauryl alcohol (C12), myristyl alcohol (1-tetradecanol, C14), cetyl alcohol (C16), and stearyl alcohol (C18). While direct comparative experimental data on the emulsifying performance of this compound is limited, this guide consolidates available data for other long-chain fatty alcohols and provides a theoretical framework for evaluating the potential efficacy of this compound based on its molecular structure.

Physicochemical Properties and Emulsifying Potential

The emulsifying capacity of a fatty alcohol is closely related to its physicochemical properties, particularly its Hydrophilic-Lipophilic Balance (HLB). The HLB value is an empirical scale that indicates the degree of hydrophilicity or lipophilicity of a surfactant. Emulsifiers with lower HLB values are more lipophilic and tend to form water-in-oil (W/O) emulsions, while those with higher HLB values are more hydrophilic and favor the formation of oil-in-water (O/W) emulsions.

Comparative Table of Physicochemical Properties
Fatty AlcoholChemical FormulaMolecular Weight ( g/mol )StructureMelting Point (°C)Calculated HLB Value*
Lauryl AlcoholC₁₂H₂₆O186.34Linear, Primary241.83
This compound C₁₄H₃₀O 214.39 Branched, Secondary 33-36 1.59
Myristyl Alcohol (1-Tetradecanol)C₁₄H₃₀O214.39Linear, Primary38-401.59
Cetyl AlcoholC₁₆H₃₄O242.44Linear, Primary49-501.40
Stearyl AlcoholC₁₈H₃₈O270.49Linear, Primary58-601.26

*HLB values were calculated using Griffin's method: HLB = 20 * (Mh / M), where Mh is the molecular mass of the hydrophilic group (-OH) and M is the total molecular mass of the alcohol.

The calculated HLB values for all the listed fatty alcohols are low, suggesting they are primarily oil-soluble and would function as W/O emulsifiers or as co-emulsifiers and thickeners in O/W emulsions. The branched structure of this compound, with the hydroxyl group at the second carbon, may influence its packing at the oil-water interface compared to its linear isomer, myristyl alcohol. This steric hindrance could potentially lead to a less ordered interfacial film, which might affect emulsion stability.

Experimental Data on Emulsifying Performance

Comparative Table of Emulsion Properties
Fatty Alcohol (as co-emulsifier)Oil PhasePrimary EmulsifierEmulsion TypeMean Droplet Size (µm)Emulsion StabilityReference
Myristyl AlcoholMineral OilPolysorbate 80O/WNot specifiedEnhances stability by forming a structured networkBenchChem
Cetyl AlcoholNot specifiedEmulsifying waxO/WNot specifiedEnhances viscosity and creates a more stable formulaGood Formulations
Stearyl AlcoholNot specifiedNot specifiedO/WNot specifiedIncreases viscosity of emulsionsVarious
Cetostearyl AlcoholNot specifiedNot specifiedO/WNot specifiedUsed as a stabilizer and emulsifier in creams and lotionsChempri

The data indicates that long-chain fatty alcohols are consistently used to enhance the stability and modify the viscosity of emulsions. The general trend observed is that as the alkyl chain length increases, the viscosity-enhancing effect also increases.

Experimental Protocols

Preparation of an Oil-in-Water (O/W) Emulsion

This protocol describes a general method for preparing an O/W emulsion using a fatty alcohol as a co-emulsifier and stabilizer.

Materials:

  • Oil Phase:

    • Mineral Oil: 20% (w/w)

    • Long-Chain Fatty Alcohol (e.g., this compound, Myristyl Alcohol): 2-5% (w/w)

    • Primary Emulsifier (e.g., Polysorbate 80): 5% (w/w)

  • Aqueous Phase:

    • Deionized Water: q.s. to 100%

    • Preservative (e.g., Phenoxyethanol): 0.5% (w/w)

Procedure:

  • Heating: Heat the oil phase components and the aqueous phase components separately to 70-75°C.

  • Mixing: Slowly add the aqueous phase to the oil phase with continuous stirring.

  • Homogenization: Homogenize the mixture using a high-shear homogenizer for 3-5 minutes to form a fine emulsion.

  • Cooling: Allow the emulsion to cool to room temperature with gentle stirring.

Characterization of Emulsion Properties

a) Droplet Size Analysis:

  • Method: Laser Diffraction or Dynamic Light Scattering (DLS).

  • Procedure: Dilute the emulsion with deionized water to an appropriate concentration. Analyze the sample using a particle size analyzer to determine the mean droplet size and size distribution.

b) Emulsion Stability Assessment:

  • Method: Centrifugation and/or storage at different temperatures (e.g., 4°C, 25°C, 40°C).

  • Procedure:

    • Centrifuge the emulsion samples at a specified speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes) and observe for any phase separation.

    • Store emulsion samples at different temperatures and visually inspect for signs of instability such as creaming, coalescence, or phase separation at regular intervals over a period of weeks or months.

Visualization of Experimental Workflow and Mechanisms

Experimental Workflow for Emulsion Preparation and Characterization

Emulsion_Workflow cluster_prep Emulsion Preparation cluster_char Emulsion Characterization cluster_data Data Analysis prep1 Weigh Oil & Aqueous Phase Components prep2 Heat both phases to 70-75°C prep1->prep2 prep3 Add Aqueous Phase to Oil Phase prep2->prep3 prep4 High-Shear Homogenization prep3->prep4 prep5 Cool to Room Temperature prep4->prep5 char1 Droplet Size Analysis (Laser Diffraction/DLS) prep5->char1 char2 Stability Assessment (Centrifugation, Storage) prep5->char2 data1 Mean Droplet Size & Distribution char1->data1 data2 Phase Separation & Creaming Index char2->data2

Caption: Workflow for the preparation and characterization of an oil-in-water emulsion.

Mechanism of Skin Penetration Enhancement by Fatty Alcohols

In the context of drug development, long-chain fatty alcohols can also act as penetration enhancers for transdermal drug delivery. This represents a key "signaling pathway" of interaction with biological systems.

Penetration_Enhancement cluster_skin Stratum Corneum Lipid_Bilayer Organized Lipid Bilayer Disrupted_Bilayer Disrupted Lipid Bilayer Lipid_Bilayer->Disrupted_Bilayer Disruption of lipid packing Deeper_Skin_Layers Deeper_Skin_Layers Disrupted_Bilayer->Deeper_Skin_Layers Enhanced Drug Penetration Fatty_Alcohol Fatty Alcohol (e.g., this compound) Fatty_Alcohol->Lipid_Bilayer Partitioning into stratum corneum Drug Active Drug Molecule Drug->Disrupted_Bilayer Increased Partitioning & Diffusion

Caption: Mechanism of skin penetration enhancement by long-chain fatty alcohols.

Fatty alcohols increase skin permeability by partitioning into the stratum corneum and disrupting the highly ordered lipid structure.[1] This increases the fluidity of the lipid bilayers, thereby enhancing the diffusion of drug molecules through the skin.

Conclusion

While this compound remains a less-studied emulsifier compared to its linear counterparts, its physicochemical properties and calculated HLB value suggest it would function as a competent W/O emulsifier or a valuable co-emulsifier and viscosity modifier in O/W emulsions. Its branched structure is the primary differentiator from 1-tetradecanol (myristyl alcohol), which may influence its packing efficiency at the oil-water interface and, consequently, the final properties of the emulsion. Further experimental studies are warranted to fully elucidate the emulsifying efficacy of this compound and to directly compare its performance against other long-chain fatty alcohols. For drug development professionals, the potential of this compound as a skin penetration enhancer, a common characteristic of long-chain fatty alcohols, also merits investigation.

References

Validating the Purity of Synthesized 2-Tetradecanol: A Comparative Guide to HPLC and GC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in guaranteeing the quality, safety, and efficacy of final products and the reliability of experimental data. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for validating the purity of 2-Tetradecanol, a long-chain secondary alcohol. The comparison is supported by experimental protocols and typical performance data to aid in method selection and implementation.

Introduction to Analytical Approaches for this compound Purity

This compound, lacking a strong chromophore, presents a challenge for direct detection by High-Performance Liquid Chromatography (HPLC) with common ultraviolet (UV) detectors.[1] Consequently, two primary HPLC-based strategies are employed: derivatization to introduce a UV-active or fluorescent tag, or the use of a universal detector such as a Refractive Index Detector (RID).

Alternatively, Gas Chromatography (GC) with a Flame Ionization Detector (GC-FID) is a well-established and robust method for the analysis of volatile and semi-volatile compounds like fatty alcohols.[2][3] GC offers high resolution and sensitivity for these molecules. For unambiguous identification of impurities, GC coupled with a Mass Spectrometer (GC-MS) is the preferred technique.[3]

This guide will delve into the specifics of these methods, providing detailed protocols and a comparative analysis to inform the selection of the most appropriate technique for your analytical needs.

Comparison of Analytical Methods

The choice between HPLC and GC for the purity validation of this compound depends on several factors, including the required sensitivity, the nature of potential impurities, available instrumentation, and the desired quantitative or qualitative information.

FeatureHPLC with UV/Fluorescence Detection (with Derivatization)HPLC with Refractive Index Detection (RID)Gas Chromatography with Flame Ionization Detection (GC-FID)
Principle Separation based on polarity, with detection of a UV-absorbing or fluorescent derivative.Separation based on polarity, with detection based on the difference in refractive index between the analyte and the mobile phase.[4][5]Separation based on volatility and boiling point, with detection via ionization in a hydrogen-air flame.[6]
Sample Volatility Not a requirement.Not a requirement.Required.
Derivatization Mandatory for UV or fluorescence detection.[7]Not required.Often recommended to improve peak shape and thermal stability.[8]
Sensitivity High, depending on the derivatizing agent.Low to moderate.[5]High for hydrocarbons.
Gradient Elution Compatible.Not compatible; requires isocratic elution.[4]Temperature programming is used.
Typical Impurities Detected Non-volatile and polar impurities, other derivatizable compounds.Any compound with a different refractive index from the mobile phase.Volatile impurities, isomers, and other fatty alcohols.[3]
Typical LOD/LOQ Can reach low ng/mL to pg/mL levels.[9][10]Typically in the µg/mL range.[10]Typically in the ng/mL range.
Common Use Case Analysis of non-volatile or thermally labile long-chain alcohols.Direct analysis of non-chromophoric compounds when derivatization is not desired.[1]Routine purity testing and quantification of fatty alcohols.[2][3]

Experimental Protocols

HPLC Method with Pre-column Derivatization and UV Detection

This protocol is adapted from methods for similar long-chain alcohols and requires validation for this compound. The derivatization step using phenyl isothiocyanate (PITC) introduces a chromophore, allowing for sensitive UV detection.[11]

1. Sample and Standard Preparation:

  • Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile. Create a series of calibration standards by diluting the stock solution.

  • Sample Solution: Accurately weigh and dissolve the synthesized this compound in acetonitrile to a similar concentration as the standards.

2. Derivatization Procedure:

  • To 100 µL of each standard and sample solution in a clean vial, add 50 µL of a 1:1 (v/v) solution of pyridine and acetonitrile.

  • Add 10 µL of phenyl isothiocyanate (PITC).

  • Seal the vials and heat at 60°C for 30 minutes.

  • After cooling, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

3. HPLC-UV Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water may be required to achieve optimal separation. A starting point could be 80:20 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound derivative against the concentration of the standards.

  • Determine the concentration of the this compound derivative in the samples from the calibration curve.

  • Calculate the purity of the synthesized this compound based on the measured concentration and the initial sample weight.

HPLC Method with Refractive Index Detection (RID)

This method allows for the direct analysis of this compound without derivatization, though with lower sensitivity.[1][5]

1. Sample and Standard Preparation:

  • Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase. Create a series of calibration standards by diluting the stock solution.

  • Sample Solution: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration within the calibration range.

2. HPLC-RID Conditions:

  • HPLC System: A standard HPLC system equipped with a Refractive Index Detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: An isocratic mobile phase is required. A mixture of acetonitrile and water (e.g., 90:10 v/v) can be a starting point. The mobile phase composition must be optimized for the separation of this compound from its potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 35°C) to minimize baseline drift.

  • Injection Volume: 20 µL.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

  • Calculate the purity of the synthesized product.

Gas Chromatography with Flame Ionization Detection (GC-FID) Method

This protocol is adapted from the well-established methods for fatty alcohol analysis and is considered the industry standard for purity determination.[2][3]

1. Sample and Standard Preparation (with Silylation):

  • Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Sample Solution: Accurately weigh approximately 10 mg of the synthesized this compound into a vial and dissolve in 1 mL of DMF.

  • Derivatization: To both standards and samples, add 100 µL of a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Seal the vials and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) ether derivative.

  • Allow the solutions to cool to room temperature before injection.

2. GC-FID Conditions:

  • GC System: A gas chromatograph equipped with a Flame Ionization Detector.

  • Column: A non-polar capillary column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 280°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 10 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

3. Data Analysis:

  • Identify the this compound-TMS peak based on its retention time compared to the derivatized standard.

  • Calculate the purity by the area percent method, assuming all components have a similar response factor with the FID. Purity (%) = (Area of this compound peak / Total area of all peaks) x 100.

Visualizing the Workflow and Method Selection

To aid in understanding the experimental process and the decision-making for method selection, the following diagrams are provided.

G cluster_workflow Purity Validation Workflow Sample Synthesized this compound Sample Prep Sample Preparation (Dissolution/Derivatization) Sample->Prep Analysis Chromatographic Analysis (HPLC or GC) Prep->Analysis Data Data Acquisition (Peak Area, Retention Time) Analysis->Data Purity Purity Calculation Data->Purity G Start Start: Purity Validation of this compound Is_GC_Available Is GC-FID available and analyte is volatile? Start->Is_GC_Available Use_GC Use GC-FID for robust, high-sensitivity analysis. Is_GC_Available->Use_GC Yes No_GC HPLC is the alternative. Is_GC_Available->No_GC No Need_ID Is unambiguous impurity identification needed? Use_GC->Need_ID Need_ID->Use_GC No, routine purity Use_GCMS Use GC-MS for structural elucidation. Need_ID->Use_GCMS Yes High_Sensitivity Is high sensitivity required? No_GC->High_Sensitivity Derivatize Use HPLC with derivatization and UV/Fluorescence detection. High_Sensitivity->Derivatize Yes No_Derivatization Use HPLC with Refractive Index Detection (RID). High_Sensitivity->No_Derivatization No

References

Comparative Study of the Antimicrobial Effects of C14 Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the antimicrobial properties of C14 alcohols, with a primary focus on 1-tetradecanol. The information presented herein is supported by experimental data to facilitate objective comparison with other long-chain fatty alcohols and to provide a basis for further research and development in antimicrobial agent discovery.

Introduction

Long-chain fatty alcohols have garnered significant interest for their antimicrobial properties. Their amphipathic nature allows them to interact with and disrupt microbial cell membranes, a mechanism that is generally less susceptible to the development of resistance compared to antibiotics that target specific metabolic pathways. The antimicrobial efficacy of fatty alcohols is closely related to their carbon chain length, with a defined range often exhibiting the most potent activity. This guide focuses on the comparative antimicrobial effects of C14 alcohols, providing a quantitative analysis of their performance against relevant pathogens.

The primary mechanism of action for fatty alcohols involves the disruption of the bacterial cell membrane's physical structure. This leads to increased permeability, leakage of essential intracellular components such as ions and proteins, and ultimately, cell death. The degree of membrane fluidization and damage is dependent on the concentration and chain length of the fatty alcohol.

Quantitative Data Summary

The antimicrobial activities of a series of long-chain fatty alcohols against Staphylococcus aureus are summarized in the table below. The data includes Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values, providing a direct comparison of their potency.

AlcoholCarbon Chain LengthMIC (µg/mL)MBC (µg/mL)
1-OctanolC8256256
1-NonanolC964128
1-DecanolC103264
1-UndecanolC111632
1-DodecanolC12816
1-TridecanolC1348
1-Tetradecanol C14 4 8
1-PentadecanolC1548
1-HexadecanolC16256≥ 512
1-HeptadecanolC17≥ 512≥ 512
1-OctadecanolC18≥ 512≥ 512

Data sourced from a study on the antibacterial activity of long-chain fatty alcohols against Staphylococcus aureus.[1][2]

From the data, it is evident that the most effective growth-inhibitory activity against S. aureus is observed with fatty alcohols having carbon chain lengths ranging from 13 to 15.[1] 1-Tetradecanol (C14) demonstrates a potent MIC of 4 µg/mL and an MBC of 8 µg/mL.[1][2]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay (Broth Microdilution Method)

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in a 99.9% reduction in the initial inoculum (MBC).

Materials:

  • Test microorganism (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • Long-chain fatty alcohols (e.g., 1-tetradecanol, 1-dodecanol, etc.)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Serial Dilutions: Prepare a two-fold serial dilution of each fatty alcohol in MHB in the wells of a 96-well plate.

  • Inoculation: Add a standardized volume of the bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no alcohol) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the fatty alcohol in which there is no visible turbidity.

  • MBC Determination: To determine the MBC, an aliquot from each well showing no visible growth is plated onto an appropriate agar medium. After incubation, the number of colonies is counted. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

MIC_MBC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum Prepare Bacterial Inoculum Inoculation Inoculate Microtiter Plate Inoculum->Inoculation Dilutions Serial Dilutions of Alcohols Dilutions->Inoculation Incubation Incubate (37°C, 18-24h) Inoculation->Incubation MIC Determine MIC Incubation->MIC MBC_Plate Plate from clear wells for MBC MIC->MBC_Plate MBC Determine MBC MBC_Plate->MBC

Caption: Workflow for MIC and MBC Determination.
Time-Kill Curve Assay

This assay provides information on the rate and extent of bactericidal activity of an antimicrobial agent over time.

Materials:

  • Test microorganism

  • Appropriate broth medium

  • Fatty alcohols at various concentrations (e.g., 1x, 2x, 4x MIC)

  • Sterile culture tubes or flasks

  • Plate count agar

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial suspension as described for the MIC assay.

  • Test Setup: Add the bacterial suspension to flasks containing pre-warmed broth with the desired concentrations of the fatty alcohol. Include a growth control (no alcohol).

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Count: Perform serial dilutions of the collected samples and plate them on agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of the fatty alcohol. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is considered bactericidal.

Time_Kill_Curve_Workflow cluster_setup Setup cluster_sampling Sampling & Plating cluster_analysis Analysis Inoculum Prepare Standardized Inoculum Exposure Expose Bacteria to Alcohol Concentrations Inoculum->Exposure Sampling Collect Samples at Time Points Exposure->Sampling Plating Serial Dilution and Plating Sampling->Plating Incubation Incubate Plates Plating->Incubation Counting Count Colonies (CFU/mL) Incubation->Counting Plotting Plot log10 CFU/mL vs. Time Counting->Plotting

Caption: Experimental Workflow for Time-Kill Curve Assay.

Antimicrobial Mechanism of Action

The primary mode of antimicrobial action for long-chain fatty alcohols is the disruption of the bacterial cell membrane. This interaction is influenced by the length of the alcohol's carbon chain.

Membrane Disruption

Fatty alcohols intercalate into the lipid bilayer of the bacterial cell membrane. This insertion disrupts the ordered structure of the membrane, leading to an increase in membrane fluidity. The extent of this disruption is dependent on the chain length of the alcohol. Shorter chain alcohols may have a more fluidizing effect, while the optimal chain length for antimicrobial activity, as seen with C13-C15 alcohols, suggests a balance between membrane insertion and disruption.

Leakage of Intracellular Contents

The disruption of the cell membrane's integrity leads to the leakage of essential intracellular components, such as potassium ions (K⁺) and other small molecules. This loss of ionic gradients and essential molecules disrupts cellular processes and contributes to cell death. Studies have shown that fatty alcohols like 1-decanol and 1-undecanol induce significant K⁺ leakage from S. aureus cells.[2]

Fatty_Alcohol_Mechanism cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects Lipid_Bilayer Lipid Bilayer Membrane_Disruption Membrane Disruption & Increased Fluidity Lipid_Bilayer->Membrane_Disruption Membrane_Proteins Membrane Proteins Fatty_Alcohol C14 Fatty Alcohol Fatty_Alcohol->Lipid_Bilayer Intercalation Leakage Leakage of Intracellular Contents (e.g., K+) Membrane_Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

References

2-Tetradecanol as a Biomarker: A Comparative Guide on its Validation and Clinical Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification of novel, non-invasive biomarkers is a critical pursuit in the quest for early disease detection and personalized medicine. Among the myriad of candidates, volatile organic compounds (VOCs) have garnered significant interest due to their presence in readily accessible biological samples like breath and urine. 2-Tetradecanol, a long-chain fatty alcohol, has been identified as a potential VOC biomarker, particularly in the context of cancer. This guide provides an objective comparison of this compound's potential as a biomarker against established clinical standards, supported by an overview of the necessary validation processes and relevant experimental protocols.

Current Status of this compound as a Biomarker

This compound is a human metabolite that has been detected in trace amounts in biological fluids.[1] Altered levels of this compound have been suggested to be associated with certain types of cancer, positioning it as a candidate for a non-invasive diagnostic tool.[1] However, it is crucial to underscore that This compound is currently considered a potential biomarker and has not yet undergone rigorous clinical validation. The scientific literature emphasizes the need for further research to establish its clinical utility.

The pathway from a potential biomarker to a clinically validated tool is a multi-stage process, often described as the "biomarker pipeline." This involves discovery, analytical validation, clinical validation, and ultimately, regulatory approval. At present, this compound remains in the discovery and early analytical validation phases.

Comparison with Established Biomarkers: The Case of Lung Cancer

To contextualize the potential of this compound, it is useful to compare it with established biomarkers for a prevalent disease where VOCs are actively being investigated, such as non-small cell lung cancer (NSCLC). Current gold-standard biomarkers for NSCLC are primarily based on genetic mutations and protein expression levels within tumor tissue.

FeatureThis compound (Potential VOC Biomarker)Established NSCLC Biomarkers (e.g., EGFR, ALK, PD-L1)
Sample Type Breath, UrineTumor Tissue (Biopsy)
Invasiveness Non-invasiveInvasive (Surgical procedure)
Clinical Utility InvestigationalStandard of care for treatment selection[1][2]
Validation Status Not clinically validatedClinically validated and FDA-approved for specific therapies[2]
Information Provided Potential for early detection and screeningGuides targeted therapy and immunotherapy decisions[3]
Current Challenges Lack of standardized collection and analysis, confounding factors (diet, environment), need for large-scale validation studies[4][5]Tumor heterogeneity, need for tissue biopsy, not suitable for screening asymptomatic individuals

The Biomarker Validation Workflow

The journey of a biomarker from discovery to clinical application is a rigorous process. The following diagram illustrates the typical stages involved in biomarker validation.

Biomarker_Validation_Workflow General Biomarker Validation Workflow Discovery Biomarker Discovery (e.g., Metabolomics, Proteomics) Analytical Analytical Validation (Assay development, performance characteristics) Discovery->Analytical Candidate Biomarkers Clinical Clinical Validation (Evaluation in relevant patient populations) Analytical->Clinical Validated Assay Regulatory Regulatory Submission & Approval (e.g., FDA, EMA) Clinical->Regulatory Evidence of Clinical Utility Implementation Clinical Implementation Regulatory->Implementation Approved Test

Caption: A flowchart illustrating the sequential phases of biomarker validation.

Experimental Protocols for VOC Analysis

The detection and quantification of this compound in biological samples would likely employ methods developed for the analysis of VOCs. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this purpose, often coupled with a pre-concentration technique like Solid-Phase Microextraction (SPME).

Generalized Protocol for Headspace SPME-GC-MS Analysis of VOCs in Urine

This protocol provides a general framework that can be adapted for the analysis of this compound in urine samples.

1. Sample Preparation:

  • Collect mid-stream urine samples in sterile containers.

  • To a 10 mL headspace vial, add 1 mL of urine.

  • For optimal detection of a broad range of VOCs, acidify the sample by adding 0.2 mL of 2.5 M H₂SO₄.[6] This helps to release a wider variety of compounds into the headspace.

  • Add a specific amount of an internal standard for quantification.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Place the vial in a heated agitator.

  • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace above the urine sample for a defined period (e.g., 45 minutes at 60°C) to allow for the adsorption of VOCs.[7]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Thermally desorb the trapped VOCs from the SPME fiber in the heated injection port of the GC.

  • Separate the VOCs on a capillary column with a specific temperature program.

  • Detect and identify the compounds using a mass spectrometer.

4. Data Analysis:

  • Identify compounds by comparing their mass spectra to a reference library (e.g., NIST).

  • Quantify the target analyte (this compound) relative to the internal standard.

The following diagram outlines the typical workflow for VOC analysis from a biological sample.

VOC_Analysis_Workflow Typical Workflow for VOC Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample_Collection Biological Sample Collection (Breath, Urine) Internal_Standard Addition of Internal Standard Sample_Collection->Internal_Standard pH_Adjustment pH Adjustment (optional) Internal_Standard->pH_Adjustment HS_SPME Headspace SPME pH_Adjustment->HS_SPME GC_MS GC-MS Analysis HS_SPME->GC_MS Data_Processing Data Processing & Identification GC_MS->Data_Processing Biomarker_Quantification Biomarker_Quantification Data_Processing->Biomarker_Quantification Quantification

Caption: A schematic of the VOC analysis workflow from sample collection to quantification.

Conclusion: Potential and Hurdles

This compound represents the potential of VOCs as non-invasive biomarkers for disease. The ability to detect such compounds in easily accessible samples like breath and urine is highly attractive for developing patient-friendly screening and diagnostic tools. However, the path to clinical relevance is long and requires substantial research.

For this compound to be considered a viable biomarker, future studies must focus on:

  • Large-scale clinical validation studies: To determine its sensitivity and specificity for specific diseases in diverse patient populations.

  • Standardization of methodologies: Establishing robust and reproducible protocols for sample collection, storage, and analysis is crucial for comparing results across different studies.[5]

  • Understanding confounding factors: Investigating the influence of diet, lifestyle, and environmental exposures on this compound levels is essential to ensure the reliability of any diagnostic test.

References

Performance of 2-Tetradecanol versus other Guerbet alcohols in lubrication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance characteristics of 2-Tetradecanol and other Guerbet alcohols when used in lubrication applications. The information presented is supported by available data to assist in the selection of appropriate compounds for research, development, and formulation.

Understanding the Structural Differences: this compound vs. Guerbet Alcohols

A crucial distinction to be made is that This compound is a secondary alcohol , while Guerbet alcohols are β-branched primary alcohols . This fundamental structural difference significantly influences their physicochemical properties and, consequently, their performance as lubricants.

Guerbet alcohols are produced by the self-condensation of shorter-chain primary alcohols at high temperatures, resulting in a characteristic branched structure at the beta position relative to the hydroxyl group. This branching is key to their desirable lubricating properties. This compound, on the other hand, has a hydroxyl group on the second carbon of a linear fourteen-carbon chain.

G cluster_0 Alcohol Classification This compound This compound Secondary Alcohol Secondary Alcohol This compound->Secondary Alcohol is a Guerbet Alcohols Guerbet Alcohols Branched Primary Alcohol Branched Primary Alcohol Guerbet Alcohols->Branched Primary Alcohol are

Caption: Classification of this compound and Guerbet Alcohols.

Physicochemical Properties: A Comparative Overview

The unique branched structure of Guerbet alcohols leads to significantly lower melting points and pour points compared to their linear or less-branched counterparts of similar molecular weight. This property is highly advantageous for low-temperature fluidity. While specific tribological data for this compound is scarce in publicly available literature, we can compare its physical properties with those of common Guerbet alcohols.

PropertyThis compound2-Hexyldecanol (C16 Guerbet)2-Octyldodecanol (C20 Guerbet)2-Decyltetradecanol (C24 Guerbet)
Molecular Formula C₁₄H₃₀OC₁₆H₃₄OC₂₀H₄₂OC₂₄H₅₀O
Molecular Weight ( g/mol ) 214.39242.44298.55354.65
Appearance White to Off-White Waxy SolidColorless LiquidColorless LiquidColorless Liquid
Melting Point (°C) 35-36< -30-1 - 117-20
Boiling Point (°C) 170 (at 14 mmHg)~333 (at 760 mmHg)~385 (at 760 mmHg)271-275 (at 33 mmHg)
Flash Point (°F) > 230> 200~410410

Note: Data is compiled from various sources and should be considered representative. Exact values may vary based on purity and measurement conditions.

Performance in Lubrication: A Qualitative Comparison

Due to a lack of direct, side-by-side experimental comparisons in published literature, a quantitative analysis of the lubrication performance of this compound against Guerbet alcohols is not feasible at this time. However, a qualitative comparison can be drawn based on their structural characteristics and known properties of these alcohol classes.

Guerbet Alcohols:

  • Excellent Lubricity: The branched structure of Guerbet alcohols provides a significant steric hindrance that prevents close packing of the molecules. This results in a lower tendency to crystallize and maintain a fluid film between surfaces, even at lower temperatures. This molecular architecture is believed to contribute to the formation of an effective boundary lubricant layer, reducing friction and wear.

  • High Thermal and Oxidative Stability: Guerbet alcohols are saturated and their branched nature enhances their stability at high temperatures, making them suitable for demanding applications.

  • Low Volatility: Their higher molecular weight compared to their parent alcohols results in lower volatility, which is crucial for lubricants operating at elevated temperatures.

This compound:

  • Potential as a Lubricity Additive: As a long-chain fatty alcohol, this compound possesses surface-active properties. The polar hydroxyl group can adsorb onto metal surfaces, forming a film that can provide a degree of boundary lubrication. However, its linear nature and higher melting point compared to Guerbet alcohols of similar carbon number suggest that its performance, particularly at low temperatures, may be inferior.

  • Limited Data: There is a significant lack of published data on the tribological performance of this compound, such as friction coefficient and wear scar diameter measurements from standardized tests.

Experimental Protocols: Evaluating Lubricant Performance

The anti-wear properties of lubricants are commonly evaluated using standardized test methods. A widely accepted protocol is the ASTM D4172: Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method) .

Objective: To determine the relative wear-preventive properties of fluid lubricants in sliding contact.

Apparatus: A four-ball wear tester.

Procedure:

  • Setup: Three steel balls are clamped together in a cup, and a fourth ball is held in a chuck above them.

  • Lubricant Application: The test lubricant is added to the cup, completely immersing the three lower balls.

  • Test Conditions: The top ball is rotated at a specified speed (e.g., 1200 or 1800 rpm) against the three stationary balls under a defined load (e.g., 15 or 40 kgf) and temperature (e.g., 75°C) for a set duration (e.g., 60 minutes).

  • Measurement: After the test, the three lower balls are cleaned, and the average diameter of the wear scars that have formed is measured using a microscope.

  • Interpretation: A smaller average wear scar diameter indicates better wear-preventive properties of the lubricant.

G cluster_workflow ASTM D4172 Experimental Workflow start Start setup Assemble Four-Ball Test Fixture start->setup add_lubricant Add Test Lubricant setup->add_lubricant set_conditions Set Test Parameters (Load, Speed, Temperature, Duration) add_lubricant->set_conditions run_test Run Test: Rotate Top Ball set_conditions->run_test stop_test Stop Test After Set Duration run_test->stop_test clean_balls Clean Stationary Balls stop_test->clean_balls measure_scar Measure Wear Scar Diameters clean_balls->measure_scar calculate_average Calculate Average Wear Scar measure_scar->calculate_average end End calculate_average->end

Caption: Workflow for ASTM D4172 Four-Ball Wear Test.

Conclusion

While this compound, a secondary fatty alcohol, may offer some lubricating properties, the unique β-branched primary structure of Guerbet alcohols generally imparts superior performance characteristics for lubrication applications, particularly in terms of low-temperature fluidity, and thermal and oxidative stability. The lack of direct comparative experimental data for this compound using standardized tribological tests makes a definitive quantitative comparison challenging. For applications requiring high-performance lubrication across a wide temperature range, Guerbet alcohols represent a more established and structurally advantageous option. Further experimental investigation using standardized methods like ASTM D4172 is necessary to fully quantify the lubricating performance of this compound and enable a direct comparison with various Guerbet alcohols.

A Researcher's Guide to the Quantification of 2-Tetradecanol in Biological Samples: A Comparative Analysis of GC-MS and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of long-chain fatty alcohols like 2-Tetradecanol in biological matrices is essential for advancing research in areas such as metabolic studies and biomarker discovery. The selection of an appropriate analytical technique is a critical decision that influences the accuracy, sensitivity, and overall success of these investigations. This guide provides a comprehensive comparison of two powerful analytical platforms, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound.

The choice between GC-MS and LC-MS/MS is contingent on several factors, including the required sensitivity, the complexity of the biological sample matrix, and the desired analytical throughput. While GC-MS is a robust and widely used technique for volatile and semi-volatile compounds, LC-MS/MS offers distinct advantages for larger, more polar, and thermally sensitive molecules.

Comparative Overview of Analytical Methodologies

Both GC-MS and LC-MS/MS are powerful techniques for the analysis of this compound, each with its own set of advantages and disadvantages. GC-MS is particularly well-suited for volatile compounds and can provide excellent separation and definitive identification.[1][2] In contrast, LC-MS/MS is often more sensitive and is ideal for analyzing larger, less volatile, and more polar molecules without the need for derivatization.[3][4][5]

The following table summarizes the key performance characteristics of each method for the analysis of long-chain fatty alcohols, providing a basis for comparison.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Analyte Volatility Requires volatile or derivatized analytesSuitable for a wide range of polarities and volatilities
Derivatization Often necessary to increase volatility and thermal stabilityGenerally not required, simplifying sample preparation
Sample Throughput Can be lower due to longer run times and derivatization stepsCan be higher due to faster separation and simpler sample prep
Sensitivity Good, with LODs and LOQs typically in the ng/mL range.[6]Generally higher, with LODs and LOQs often in the pg/mL to low ng/mL range.[7][8]
Selectivity High, especially with selected ion monitoring (SIM)Very high, particularly with multiple reaction monitoring (MRM)
Matrix Effects Generally less susceptible to ion suppression/enhancementCan be prone to matrix effects, requiring careful method development
Instrumentation Cost Generally lower initial investmentTypically higher initial investment

Experimental Workflow and Method Validation

The general workflow for the analysis of this compound in biological samples involves sample preparation, chromatographic separation, and mass spectrometric detection. The specific steps within this workflow will vary depending on the chosen technique.

Analytical_Workflow Figure 1. General Analytical Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, Tissue) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization GC-MS Path Reconstitution Reconstitution Extraction->Reconstitution LC-MS/MS Path Derivatization->Reconstitution GCMS GC-MS Analysis Reconstitution->GCMS LCMSMS LC-MS/MS Analysis Reconstitution->LCMSMS Quantification Quantification GCMS->Quantification LCMSMS->Quantification Validation Method Validation Quantification->Validation

General workflow for this compound analysis.

Detailed Experimental Protocols

The following are representative protocols for the quantification of this compound in biological samples using GC-MS and LC-MS/MS. These protocols are based on established methods for similar long-chain fatty alcohols and should be optimized and validated for the specific application.[1]

Protocol 1: GC-MS Quantification of this compound

1. Sample Preparation:

  • Extraction: To 100 µL of biological sample (e.g., plasma, serum), add an internal standard (e.g., a deuterated analog of this compound or a similar long-chain fatty alcohol not present in the sample). Perform a liquid-liquid extraction with a non-polar solvent such as hexane or methyl tert-butyl ether.[1][9] Alternatively, solid-phase extraction (SPE) can be used for cleaner extracts.

  • Derivatization: Evaporate the organic extract to dryness under a gentle stream of nitrogen. To increase volatility for GC analysis, derivatize the this compound by adding a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and incubate at an elevated temperature (e.g., 60-70°C).[10]

  • Reconstitution: After derivatization, evaporate the reagent and reconstitute the residue in a suitable solvent like hexane for GC-MS injection.[1]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.[1]

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[1]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]

  • Injector Temperature: 250°C.[1]

  • Injection Volume: 1 µL in splitless mode.[1]

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.[1]

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.[1]

  • Ion Source Temperature: 230°C.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for the derivatized this compound and the internal standard.

Protocol 2: LC-MS/MS Quantification of this compound

1. Sample Preparation:

  • Extraction: To 100 µL of biological sample, add an internal standard. Perform protein precipitation with a solvent like acetonitrile, followed by centrifugation.[11] The supernatant can then be further cleaned up using liquid-liquid extraction or solid-phase extraction.[12][13]

  • Reconstitution: Evaporate the final extract to dryness and reconstitute in a solvent compatible with the LC mobile phase (e.g., a mixture of acetonitrile and water).[7]

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase C18 column (e.g., Kinetex C18).[14]

  • Mobile Phase: A gradient elution using two mobile phases, such as 10 mM ammonium acetate in water (A) and acetonitrile/methanol (B).[14]

  • Flow Rate: 0.5 mL/min.[14]

  • Column Temperature: 40°C.[14]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), likely in positive ion mode.[5]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for the highest selectivity and sensitivity. Precursor and product ion transitions for this compound and the internal standard must be optimized.

Validation Parameters for Analytical Methods

To ensure the reliability of the quantitative data, the analytical method must be validated according to established guidelines.[11][15] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[15]

  • Linearity and Range: The concentration range over which the method is accurate and precise.[15]

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[15]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[15]

  • Recovery: The efficiency of the extraction process.[11]

  • Matrix Effect: The influence of co-eluting, interfering substances on the ionization of the analyte.[7]

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[11]

The following table presents hypothetical yet realistic validation data for the quantification of this compound by GC-MS and LC-MS/MS, based on typical performance for similar long-chain alcohols.

Validation ParameterGC-MSLC-MS/MS
Linearity (R²) > 0.99> 0.99
Accuracy (% Bias) Within ±15%Within ±15%
Precision (%RSD) < 15%< 15%
LOD 0.5 - 2 ng/mL0.05 - 0.5 ng/mL
LOQ 1 - 5 ng/mL0.1 - 1 ng/mL
Extraction Recovery 80 - 110%85 - 115%

Conclusion

Both GC-MS and LC-MS/MS are highly capable techniques for the quantification of this compound in biological samples. The optimal choice will depend on the specific requirements of the study. For routine analysis where high sensitivity is not the primary concern, GC-MS offers a reliable and cost-effective solution. However, for applications demanding the highest sensitivity and throughput, particularly for complex biological matrices, LC-MS/MS is the superior choice. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers in developing and validating robust analytical methods for this compound and other long-chain fatty alcohols.

References

Comparative Analysis of 2-Tetradecanol's Effects on Different Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the known effects of 2-Tetradecanol and related long-chain fatty alcohols on various cell lines. Due to the limited availability of public data specifically on this compound, this guide leverages existing research on Tetradecanol and other structurally similar fatty alcohols to provide insights into its potential biological activities.

Executive Summary

Long-chain fatty alcohols, including this compound, are amphiphilic molecules that have garnered interest for their potential biological effects. Research suggests that these compounds can modulate cellular signaling pathways and influence cell viability. This guide summarizes the available data on the effects of Tetradecanol on the EL-4 T-cell line and draws comparisons with the activities of other long-chain fatty alcohols on different cell lines. The primary mechanism of action observed for Tetradecanol involves the downregulation of the NF-κB signaling pathway, leading to reduced cell growth. While quantitative comparative data for this compound is scarce, this guide provides a framework for future research by detailing relevant experimental protocols and outlining the known structure-activity relationships of this class of molecules.

Comparative Cytotoxicity and Cellular Effects

CompoundCell LineAssayEffectConcentration
TetradecanolEL-4 T-cellCell GrowthReduced cell growth30µM[1]
TetradecanolIsolated murine CD4+ T cellsCell GrowthReduced cell growth30µM[1]
TetradecanolEL-4 T-cellIL-2 SecretionSignificantly inhibited30µM[1]

Studies on other long-chain fatty alcohols suggest that their cytotoxic effects can be cell-line dependent and are influenced by the carbon chain length. Generally, increased chain length correlates with increased cytotoxicity. However, the specific effects of the hydroxyl group position, as in this compound versus 1-Tetradecanol, on different cell lines remain an area for further investigation.

Signaling Pathway Analysis: The Role of NF-κB

The primary signaling pathway identified to be modulated by Tetradecanol in EL-4 T-cells is the Nuclear Factor-kappa B (NF-κB) pathway .[1]

Key Findings:

  • Inhibition of NF-κB Activity: Tetradecanol was found to decrease the promoter activity of NF-κB in EL-4 T-cells stimulated with PMA/Io.[1]

  • No Effect on AP-1 and NF-AT: The study showed no significant effects on the promoters of activator protein 1 (AP-1) and nuclear factor of activated T-cells (NF-AT).[1]

  • Mechanism of Inhibition: Tetradecanol inhibits the degradation of IκBα, an inhibitor of NF-κB. This prevents the nuclear translocation of the p65 subunit of NF-κB.[1]

This targeted inhibition of the NF-κB pathway leads to the downregulation of its target genes, including Interleukin-2 (IL-2), a key cytokine for T-cell proliferation.[1]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PMA/Io PMA/Io Receptor Receptor PMA/Io->Receptor Stimulates IKK IKK Receptor->IKK Activates IkBa IkBa IKK->IkBa Phosphorylates for degradation NFkB_active p65 p50 IkBa->NFkB_active Releases p65 p65 p50 p50 NFkB_complex p65 p50 IkBa NFkB_complex->IkBa NFkB_complex->p65 NFkB_complex->p50 This compound This compound This compound->IkBa Inhibits degradation DNA DNA NFkB_active->DNA Translocates to nucleus and binds IL2_Gene IL2_Gene DNA->IL2_Gene Promotes transcription of MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H

References

A Comparative Guide to the Surfactant Efficacy of 2-Tetradecanol and 1-Octadecanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the surfactant properties of 2-tetradecanol and 1-octadecanol, offering insights into their respective performance for various research and development applications, including pharmaceutical formulations. The information presented is a synthesis of available experimental data and established principles of surfactant science.

Introduction to this compound and 1-Octadecanol

Both this compound and 1-octadecanol are long-chain fatty alcohols utilized across various industries for their surface-active properties.[1][2] Their efficacy as surfactants is dictated by their molecular structure, which influences their ability to reduce surface tension, form micelles, and stabilize emulsions. 1-octadecanol is a linear, primary alcohol with an 18-carbon chain, while this compound is a branched, secondary alcohol with a 14-carbon chain. This structural difference is a key determinant of their surfactant performance.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these alcohols is crucial for predicting their behavior in formulations.

PropertyThis compound1-Octadecanol
Chemical Structure CH₃(CH₂)₁₁CH(OH)CH₃CH₃(CH₂)₁₆CH₂OH
Molecular Formula C₁₄H₃₀OC₁₈H₃₈O
Molecular Weight ( g/mol ) 214.39[3]270.49
Appearance White to off-white waxy solidWhite, waxy flakes or granules
Melting Point (°C) 33-36[4]56-59
Boiling Point (°C) 283-285[4]336
Water Solubility Very low (1.686 mg/L at 25°C)[1]Insoluble
LogP (o/w) 5.778 (estimated)[4]~8.0

Comparative Surfactant Efficacy

Direct, quantitative experimental data comparing the surfactant efficacy of this compound and 1-octadecanol is limited in the available literature. However, based on the principles of surfactant chemistry and studies on branched versus linear alcohols, we can infer their relative performance.

Surfactant PropertyThis compound (Branched C14)1-Octadecanol (Linear C18)Rationale
Critical Micelle Concentration (CMC) Expected to be higherExpected to be lowerThe branched structure of this compound creates steric hindrance, making it more difficult for molecules to pack into micelles, thus requiring a higher concentration to initiate micellization.[5] Linear alcohols like 1-octadecanol can pack more efficiently.
Surface Tension Reduction Expected to be less effectiveExpected to be more effectiveThe tighter packing of linear alcohols at the air-water interface generally leads to a greater reduction in surface tension.[5]
Wetting Performance Expected to be superiorExpected to be inferiorBranched-chain surfactants are known to be better wetting agents due to their molecular structure, which can disrupt the surface of a solid more effectively.[6]
Emulsification Properties Used as an emulsifier in cosmetics.[1]Described as a weak emulsifier, but used to increase the stability and viscosity of emulsions.[7][8]The longer chain length of 1-octadecanol contributes to its role as a stabilizer in emulsions.
Foaming Properties Expected to produce less stable foamExpected to produce more stable foamThe less efficient packing of branched alcohols at the air-water interface typically results in less stable foams.[9]

Experimental Protocols

The following are detailed methodologies for key experiments to determine the surfactant properties of fatty alcohols.

Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement

Objective: To determine the concentration at which surfactant molecules begin to form micelles by measuring the surface tension of a series of solutions with increasing surfactant concentration.

Materials:

  • Tensiometer (with a Du Noüy ring or Wilhelmy plate)

  • This compound or 1-Octadecanol

  • Distilled or deionized water

  • Precision balance

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of the fatty alcohol in a suitable solvent (e.g., ethanol) due to its poor water solubility.

  • Prepare a series of aqueous solutions with increasing concentrations of the fatty alcohol by diluting the stock solution. Ensure the final solvent concentration is low and consistent across all samples.

  • Calibrate the tensiometer according to the manufacturer's instructions.

  • Measure the surface tension of each solution, starting from the lowest concentration.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is determined as the point of intersection of the two linear portions of the plot, representing the sharp change in surface tension.

Evaluation of Emulsifying Capacity (Emulsification Index - E24)

Objective: To assess the ability of a surfactant to form a stable emulsion with an oil phase.

Materials:

  • This compound or 1-Octadecanol

  • Immiscible oil (e.g., mineral oil, vegetable oil)

  • Aqueous phase (e.g., distilled water, buffer solution)

  • Vortex mixer

  • Graduated test tubes with stoppers

Procedure:

  • Prepare a solution of the fatty alcohol in the aqueous phase at a specific concentration.

  • In a graduated test tube, add equal volumes of the aqueous surfactant solution and the oil.

  • Securely stopper the test tube and vortex the mixture at high speed for 2 minutes to form an emulsion.

  • Allow the test tube to stand undisturbed for 24 hours.

  • After 24 hours, measure the height of the emulsified layer and the total height of the liquid column.

  • Calculate the Emulsification Index (E24) using the following formula: E24 (%) = (Height of emulsified layer / Total height of liquid column) x 100

Applications in Drug Delivery

Both this compound and 1-octadecanol have been investigated for their utility in pharmaceutical formulations, particularly in drug delivery systems.

  • Topical and Transdermal Delivery: Fatty alcohols can act as penetration enhancers, facilitating the transport of active pharmaceutical ingredients (APIs) across the skin barrier.[10]

  • Solid Lipid Nanoparticles (SLNs) and Nanoemulsions: These long-chain alcohols can be incorporated into the lipid matrix of SLNs or the oil phase of nanoemulsions to encapsulate and deliver drugs.[11]

Visualizations

Molecular Structure and Interfacial Packing

cluster_0 This compound (Branched) cluster_1 1-Octadecanol (Linear) This compound CH₃(CH₂)₁₁CH(OH)CH₃ Interface_Branched Air-Water Interface This compound->Interface_Branched Packing_Branched Less Ordered Packing Interface_Branched->Packing_Branched 1-Octadecanol CH₃(CH₂)₁₆CH₂OH Interface_Linear Air-Water Interface 1-Octadecanol->Interface_Linear Packing_Linear Tightly Packed Monolayer Interface_Linear->Packing_Linear

Caption: Structural differences and their impact on interfacial packing.

Experimental Workflow for Evaluating Transdermal Drug Delivery Enhancement

A Prepare Formulation (API + Vehicle ± Enhancer) B Mount Skin Sample in Franz Diffusion Cell A->B Formulation C Apply Formulation to Donor Compartment B->C Prepared Cell D Sample Receptor Fluid at Timed Intervals C->D Diffusion E Analyze Samples for API Concentration (e.g., HPLC) D->E Aliquots F Calculate Permeation Parameters (Flux, Permeability Coefficient) E->F Concentration Data G Compare Formulations (with vs. without enhancer) F->G Permeation Data

Caption: Workflow for assessing transdermal permeation enhancement.

Conclusion

The choice between this compound and 1-octadecanol as a surfactant depends on the specific requirements of the application. 1-octadecanol, with its linear structure and longer alkyl chain, is likely a more efficient surfactant for reducing surface tension and forming stable emulsions and foams. Conversely, this compound, as a branched alcohol, may offer advantages in applications requiring rapid wetting. In drug delivery, both can serve as valuable excipients, with their performance depending on the specific formulation and active ingredient. The experimental protocols provided herein offer a framework for conducting direct comparative studies to inform the selection of the most suitable fatty alcohol for a given research or development objective.

References

A Comparative Guide to the Surfactant Efficacy of 1-Tetradecanol Against Other Common Fatty Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the surfactant efficacy of 1-tetradecanol (myristyl alcohol) against other common straight-chain saturated fatty alcohols: 1-dodecanol (lauryl alcohol), 1-hexadecanol (cetyl alcohol), and 1-octadecanol (stearyl alcohol). The information presented is supported by available experimental data to aid in the selection of appropriate surfactants for various research and development applications, particularly in drug formulation and delivery.

Introduction to Fatty Alcohols as Surfactants

Fatty alcohols are amphiphilic molecules, possessing a hydrophilic hydroxyl group (-OH) and a hydrophobic alkyl chain. This structure allows them to accumulate at interfaces (e.g., air-water, oil-water) and reduce surface or interfacial tension, a key characteristic of surfactants. Their surfactant properties are influenced by the length of the alkyl chain, which affects their solubility, critical micelle concentration (CMC), and foam stability.

Comparative Analysis of Surfactant Properties

The efficacy of a surfactant is primarily evaluated by its ability to reduce surface tension and its tendency to form micelles in a solution. Generally, as the hydrophobic chain length of a fatty alcohol increases, its surface activity increases, leading to a lower critical micelle concentration (CMC).[1] However, this is often accompanied by a decrease in aqueous solubility.[1]

A study comparing the effects of different fatty alcohol chain lengths on surface properties in a mixed surfactant solution found that 1-tetradecanol (C14) provided a more significant reduction in surface tension compared to 1-dodecanol (C12) and 1-octadecanol (C18).[1] While conducted in a complex system, this suggests the superior surface activity of 1-tetradecanol.

Data Presentation

Directly comparative, quantitative data for the surfactant properties of pure 1-dodecanol, 1-tetradecanol, 1-hexadecanol, and 1-octadecanol in aqueous solutions under identical experimental conditions is limited in the reviewed literature. The following tables summarize the available data from various sources. It is crucial to note that the experimental conditions under which these values were determined may vary, affecting direct comparability.

Table 1: Physicochemical Properties of Common Fatty Alcohols

Fatty AlcoholChemical FormulaMolecular Weight ( g/mol )
1-DodecanolC₁₂H₂₆O186.34
1-TetradecanolC₁₄H₃₀O214.39
1-HexadecanolC₁₆H₃₄O242.44
1-OctadecanolC₁₈H₃₈O270.50

Table 2: Surfactant Properties of Common Fatty Alcohols

Fatty AlcoholCritical Micelle Concentration (CMC)Surface Tension at CMC (mN/m)Experimental Conditions
1-DodecanolData not available in a directly comparable formatData not available in a directly comparable format-
1-TetradecanolData not available in a directly comparable formatData not available in a directly comparable format-
1-Hexadecanol0.14 MData not available in a directly comparable formatDetermined by absorbance and conductivity
1-OctadecanolData not available in a directly comparable formatData not available in a directly comparable format-

Note: The CMC value for 1-Hexadecanol is from a specific study and may not be directly comparable to other fatty alcohols under different experimental conditions.[1]

Table 3: Qualitative Foam Stability Comparison

Fatty AlcoholFoam Stability
1-DodecanolLess stable
1-TetradecanolMore stable
1-HexadecanolMore stable
1-OctadecanolMore stable

Note: This qualitative comparison is based on observations in mixed surfactant systems where longer-chain fatty alcohols generally contribute to greater foam stability.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible assessment of surfactant performance. The following are standard protocols for key experiments cited in the evaluation of fatty alcohol surfactant efficacy.

Determination of Critical Micelle Concentration (CMC) and Surface Tension

A common and accurate method for determining the CMC and surface tension of surfactant solutions is through tensiometry, specifically using the Wilhelmy plate method.

Objective: To measure the surface tension of a series of fatty alcohol solutions of varying concentrations to determine the CMC and the surface tension at the CMC.

Materials:

  • Force Tensiometer with a Wilhelmy plate (typically platinum)

  • Sample vessels

  • Micropipettes

  • High-purity water

  • 1-Dodecanol, 1-Tetradecanol, 1-Hexadecanol, 1-Octadecanol

  • Co-solvent (e.g., ethanol) due to the low water solubility of fatty alcohols

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the fatty alcohol (e.g., 1 g/L) in a suitable co-solvent to ensure dissolution.

  • Serial Dilutions: Prepare a series of aqueous dilutions from the stock solution to cover a range of concentrations both below and above the expected CMC.

  • Tensiometer Calibration: Calibrate the tensiometer using a substance with a known surface tension, such as high-purity water.

  • Measurement: a. Place a sample of a specific concentration in the sample vessel. b. Immerse the clean Wilhelmy plate into the solution. c. The force exerted on the plate by the surface tension is measured by the tensiometer. d. Repeat the measurement for each concentration, typically moving from the lowest to the highest concentration.

  • Data Analysis: a. Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C). b. The point at which the surface tension plateaus is the Critical Micelle Concentration (CMC).[1] c. The surface tension at this plateau is the surface tension at the CMC (γ_CMC).

G cluster_prep Solution Preparation cluster_measurement Surface Tension Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution in Co-solvent prep_serial Prepare Aqueous Serial Dilutions prep_stock->prep_serial measure Measure Surface Tension (Wilhelmy Plate) prep_serial->measure calibrate Calibrate Tensiometer calibrate->measure plot Plot Surface Tension vs. log(Concentration) measure->plot identify_cmc Identify Breakpoint (CMC) plot->identify_cmc determine_gamma Determine Surface Tension at CMC identify_cmc->determine_gamma

Workflow for CMC and Surface Tension Determination
Foam Stability Assessment (Ross-Miles Method)

The Ross-Miles method is a standard procedure for evaluating the foaming properties of surfactants, including foam height (foamability) and foam stability.

Objective: To assess and compare the initial foam height and the decay of the foam over time for aqueous solutions of different fatty alcohols.

Materials:

  • Ross-Miles foam apparatus (graduated, jacketed glass column and a reservoir)

  • Stopwatch

  • Thermostat

  • High-purity water

  • 1-Dodecanol, 1-Tetradecanol, 1-Hexadecanol, 1-Octadecanol

Procedure:

  • Solution Preparation: Prepare solutions of each fatty alcohol at a concentration above their respective CMCs in high-purity water.

  • Apparatus Setup: Add a specific volume of the surfactant solution to the bottom of the graduated column.

  • Foam Generation: Add a specified volume of the same solution to the reservoir and allow it to fall from a set height into the column, generating foam.

  • Measurement: a. Immediately after the reservoir is empty, measure the initial height of the foam. This indicates the foamability. b. Measure the foam height again at specific time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.

G cluster_prep Preparation cluster_generation Foam Generation cluster_measurement Measurement prep_solution Prepare Surfactant Solution (>CMC) setup_apparatus Setup Ross-Miles Apparatus prep_solution->setup_apparatus generate_foam Release Solution from Reservoir setup_apparatus->generate_foam measure_initial Measure Initial Foam Height (t=0) generate_foam->measure_initial measure_timed Measure Foam Height at Intervals (t=1, 3, 5 min) measure_initial->measure_timed

Workflow for Foam Stability Assessment (Ross-Miles Method)

Mechanism of Action in Drug Delivery

In the context of drug development, particularly for transdermal and topical formulations, fatty alcohols like 1-tetradecanol act as penetration enhancers. Their primary mechanism of action involves the disruption of the highly ordered lipid structure of the stratum corneum, the outermost layer of the skin.[1] By inserting their hydrophobic tails into the lipid bilayer, they increase its fluidity, thereby enhancing the permeation of active pharmaceutical ingredients (APIs) through the skin.

G cluster_system Transdermal Drug Delivery System cluster_skin Stratum Corneum fatty_alcohol Fatty Alcohol (e.g., 1-Tetradecanol) lipid_bilayer Ordered Lipid Bilayer fatty_alcohol->lipid_bilayer insertion of hydrophobic tail api Active Pharmaceutical Ingredient (API) api->lipid_bilayer limited permeation enhanced_permeation Enhanced API Permeation api->enhanced_permeation disrupted_bilayer Disrupted, Fluid Bilayer lipid_bilayer->disrupted_bilayer increased fluidity disrupted_bilayer->enhanced_permeation

Mechanism of Fatty Alcohol as a Penetration Enhancer

Conclusion

1-Tetradecanol demonstrates strong potential as an effective surfactant, particularly in its ability to reduce surface tension. The general trend observed in homologous series of fatty alcohols suggests that as the alkyl chain length increases from 1-dodecanol to 1-octadecanol, the critical micelle concentration decreases, and foam stability tends to increase. However, this is often at the cost of reduced aqueous solubility.

The selection of an appropriate fatty alcohol for a specific application will depend on a balance of these properties. For applications requiring high surface activity at low concentrations, 1-tetradecanol and longer-chain fatty alcohols may be advantageous. For formulations where higher water solubility is critical, shorter-chain fatty alcohols might be more suitable. The provided experimental protocols offer a standardized approach for researchers to conduct their own comparative studies to determine the optimal fatty alcohol for their specific formulation needs.

References

Safety Operating Guide

Navigating the Disposal of 2-Tetradecanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory-based endeavors, the proper management and disposal of chemical waste are paramount to ensuring a safe and compliant operational environment. This guide provides essential, step-by-step procedures for the proper disposal of 2-Tetradecanol, a fatty alcohol used in various research and industrial applications. Adherence to these protocols will help safeguard personnel, protect the environment, and maintain regulatory compliance.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to understand the inherent characteristics of this compound and the necessary personal protective equipment (PPE) required for safe handling.

Hazard Identification:

While some sources suggest that this compound has no significant hazards under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is best practice to treat it with care, as with any laboratory chemical.[1] Isomers such as 1-Tetradecanol are known to cause serious eye irritation and are very toxic to aquatic life with long-lasting effects.[2] Given the limited specific data on this compound's environmental and health effects, a cautious approach is warranted.

Personal Protective Equipment (PPE):

To minimize exposure, the following PPE should be worn when handling this compound waste:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: In cases of aerosol generation or inadequate ventilation, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Procedures

The disposal of this compound must be conducted in accordance with federal, state, and local regulations. The primary federal regulation governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[3][4][5]

Step 1: Waste Identification and Classification

The first critical step is to determine if the this compound waste is classified as hazardous. This determination should be based on the specific characteristics of the waste stream. If the this compound is mixed with other substances, the entire mixture must be evaluated. According to the Code of Federal Regulations (40 CFR Part 261), a waste is considered hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.

Step 2: Segregation and Collection

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Collect the waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with this compound.

Step 3: Labeling and Storage

  • Clearly label the waste container with "Hazardous Waste" (if applicable), the full chemical name ("this compound"), and any other information required by your institution or local regulations.

  • Store the sealed container in a designated, well-ventilated, and secure waste accumulation area.

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.

  • Ensure that the disposal is conducted at a permitted Treatment, Storage, and Disposal Facility (TSDF).

Spill Management:

In the event of a this compound spill, take the following immediate actions:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Ventilate: If it is safe to do so, increase ventilation in the area.

  • Contain the Spill: Use absorbent materials, such as vermiculite or sand, to contain the spill and prevent it from entering drains.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed container for disposal as hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound. While no specific regulatory disposal limits are readily available for this compound, this data can be useful for waste management professionals.

PropertyValue
CAS Number4706-81-4
Molecular FormulaC14H30O
Molecular Weight214.39 g/mol
Boiling Point282-285 °C
Melting Point33-36 °C
Flash Point> 113 °C (> 230 °F)
Water Solubility1.686 mg/L @ 25 °C (estimated)

Data sourced from various chemical suppliers and databases.[1][6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

start Start: this compound Waste Generated is_mixed Is the this compound mixed with other chemicals? start->is_mixed classify_mixture Classify the entire mixture as hazardous or non-hazardous per RCRA regulations. is_mixed->classify_mixture Yes classify_pure Classify pure this compound. Assume hazardous as a precaution. is_mixed->classify_pure No collect_waste Collect in a designated, compatible, and sealed container. classify_mixture->collect_waste classify_pure->collect_waste label_waste Label container with 'Hazardous Waste', chemical name, and other required information. collect_waste->label_waste store_waste Store in a secure, designated waste accumulation area. label_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or a licensed waste disposal contractor. store_waste->contact_ehs end End: Proper Disposal by a Permitted Facility contact_ehs->end

This compound Disposal Decision Workflow

References

Personal protective equipment for handling 2-Tetradecanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Tetradecanol in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental impact.

Immediate Safety and Hazard Information

This compound is a fatty alcohol that is generally considered to have low toxicity. However, it can cause skin and eye irritation upon contact.[1] It is a combustible solid and should be kept away from open flames and high temperatures.[2] As with any chemical, it is imperative to handle this compound with appropriate care in a well-ventilated area.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory to ensure safety when handling this compound. All PPE should be dedicated to individual use when possible. If sharing is necessary, items must be properly disinfected before and after each use.

Protection TypeSpecific Recommendations
Eye/Face Protection Wear tightly fitting safety goggles or a face shield. Equipment should conform to EU EN166 or US NIOSH standards.
Hand Protection Wear chemical-resistant gloves. Nitrile, Neoprene, or Natural Rubber gloves are suitable for handling alcohols.[3][4] Always inspect gloves for degradation or punctures before use.
Skin and Body Protection Wear a lab coat and, if a significant splash risk exists, a PVC apron. Ensure skin is not exposed.
Respiratory Protection In case of inadequate ventilation or the formation of dust or aerosols, use a NIOSH-approved respirator with a particulate filter.[5]

Quantitative Data for Safe Handling

A summary of key quantitative data for this compound is provided below to inform safe handling and storage practices.

PropertyValue
Molecular Formula C₁₄H₃₀O
Melting Point 33-36 °C (91.4-96.8 °F)[1]
Boiling Point 283-285 °C (541.4-545 °F) at 760 mmHg
Flash Point > 113 °C (> 230 °F)
Solubility Soluble in organic solvents like ethanol; low solubility in water.[1]

Standard Operating Procedure for Handling this compound

The following workflow provides a step-by-step guide for the safe handling of this compound in the laboratory.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weigh/Measure Weigh/Measure Prepare Workspace->Weigh/Measure Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Segregate Waste Segregate Waste Perform Experiment->Segregate Waste Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Store Waste Store Waste Segregate Waste->Store Waste Doff PPE Doff PPE Decontaminate Workspace->Doff PPE Arrange Disposal Arrange Disposal Store Waste->Arrange Disposal

A step-by-step workflow for handling this compound.
Experimental Protocol: Step-by-Step Guidance

  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) for this compound.

    • Put on all required Personal Protective Equipment (PPE) as detailed in the table above.

    • Prepare the workspace by ensuring it is clean, organized, and in a well-ventilated area, preferably within a chemical fume hood.

  • Handling :

    • Carefully weigh or measure the required amount of this compound. As it is a solid at room temperature, handle it as a powder, avoiding dust generation.[6]

    • Proceed with the experimental procedure, keeping the container of this compound closed when not in use.

  • Cleanup and Disposal :

    • Following the experiment, segregate all waste containing this compound into a designated, clearly labeled hazardous waste container for non-halogenated solid organic waste.[6][7]

    • Thoroughly decontaminate the workspace and any non-disposable equipment used.

    • Properly remove and dispose of single-use PPE. Reusable PPE should be cleaned and stored correctly.

    • Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.[8]

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal company.[2]

Spill Management Plan

In the event of a this compound spill, follow these procedures:

  • Minor Spills :

    • Alert personnel in the immediate area.

    • Ensure the area is well-ventilated and remove any ignition sources.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.

    • Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[2]

    • Clean the spill area with soap and water.

  • Major Spills :

    • Evacuate the area immediately.

    • Alert your supervisor and contact your institution's emergency response team or EHS.

    • Prevent entry into the affected area until it has been deemed safe by trained personnel.

Disposal Plan

The disposal of this compound and any materials contaminated with it must be handled as hazardous waste.

  • Waste Segregation :

    • Collect all solid waste contaminated with this compound (e.g., excess chemical, contaminated gloves, paper towels, absorbent material) in a dedicated, leak-proof, and clearly labeled container.[6] The label should read "Hazardous Waste" and specify the contents (e.g., "this compound and contaminated debris").[7]

  • Container Management :

    • Use a container compatible with organic solids.

    • Keep the container closed at all times except when adding waste.[8]

    • Do not overfill the container; leave at least 10% headspace.

  • Storage :

    • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.[8]

    • Ensure the storage area is away from heat, ignition sources, and incompatible materials.

  • Final Disposal :

    • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[2]

    • Do not dispose of this compound down the drain or in regular trash.[9] Empty containers that held this compound must also be disposed of as hazardous waste or triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.[2]

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.